Product packaging for (+)-Lupinine(Cat. No.:CAS No. 7635-60-1)

(+)-Lupinine

Cat. No.: B1675505
CAS No.: 7635-60-1
M. Wt: 169.26 g/mol
InChI Key: HDVAWXXJVMJBAR-ZJUUUORDSA-N
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Description

Lupinine, (+)- is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B1675505 (+)-Lupinine CAS No. 7635-60-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7635-60-1

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

[(1S,9aS)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol

InChI

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m1/s1

InChI Key

HDVAWXXJVMJBAR-ZJUUUORDSA-N

Isomeric SMILES

C1CCN2CCC[C@@H]([C@@H]2C1)CO

Canonical SMILES

C1CCN2CCCC(C2C1)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lupinine, (+)-

Origin of Product

United States

Foundational & Exploratory

(+)-Lupinine biosynthesis from L-lysine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biosynthesis of Quinolizidine Alkaloids: The Path from L-Lysine to (-)-Lupinine

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolizidine alkaloids (QAs), a diverse class of secondary metabolites prevalent in the Lupinus genus, are synthesized from the amino acid L-lysine. These compounds are notable for their roles in plant defense and their pharmacological potential. This technical guide provides a detailed examination of the biosynthetic pathway leading to the formation of the bicyclic QA, (-)-lupinine. While the topic specifies (+)-lupinine, the overwhelming body of scientific literature, particularly detailed stereochemical and isotopic labeling studies, has focused on the biosynthesis of (-)-lupinine , the primary enantiomer found in Lupinus luteus. This document synthesizes the current understanding of the core enzymatic steps, provides detailed experimental protocols for key analytical methods, summarizes available quantitative data, and uses visualizations to illustrate the biosynthetic and experimental workflows.

The Biosynthetic Pathway from L-Lysine to (-)-Lupinine

The biosynthesis of (-)-lupinine is a multi-step enzymatic process that originates in the chloroplasts of leaf tissues.[1] The pathway involves the construction of a bicyclic quinolizidine core from two molecules of L-lysine via the key intermediate, cadaverine.

Step 1: Decarboxylation of L-Lysine to Cadaverine

The first committed step in QA biosynthesis is the decarboxylation of L-lysine to yield the diamine cadaverine and carbon dioxide.[2] This reaction is catalyzed by the enzyme Lysine Decarboxylase (LDC) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[3][4]

  • Precursor: L-Lysine

  • Product: Cadaverine

  • Enzyme: Lysine Decarboxylase (LDC, EC 4.1.1.18)

  • Cofactor: Pyridoxal 5'-phosphate (PLP)

Step 2: Oxidative Deamination of Cadaverine

Cadaverine undergoes oxidative deamination to form 5-aminopentanal. This reaction is catalyzed by a Copper Amine Oxidase (CAO) .[5] 5-aminopentanal exists in equilibrium with its cyclized Schiff base form, Δ¹-piperideine, which is a crucial intermediate for all subsequent cyclization reactions.[2]

  • Precursor: Cadaverine

  • Product: 5-Aminopentanal ⇌ Δ¹-piperideine

  • Enzyme: Copper Amine Oxidase (CAO, EC 1.4.3.22)

Step 3: Formation of the Quinolizideine Intermediate

The precise mechanism for the formation of the bicyclic quinolizidine skeleton remains an area of active research, but the most accepted hypothesis, supported by extensive isotopic labeling studies, proceeds as follows:[6][7]

  • Dimerization of Δ¹-piperideine: Two molecules of Δ¹-piperideine (or their precursors) condense to form a dimeric intermediate. This is not a simple symmetrical dimerization but a complex, enzyme-mediated process.

  • Formation of the Bicyclic Core: The dimeric intermediate undergoes further transformation, including hydrolysis and another oxidative deamination, to yield a key bicyclic intermediate known as the quinolizideine intermediate .[6] This intermediate is the last common precursor for both bicyclic QAs like lupinine and tetracyclic QAs like sparteine.

Step 4: Reductive Formation of (-)-Lupinine

The final steps in the formation of (-)-lupinine involve the stereospecific reduction of the quinolizideine intermediate. This is believed to occur in two consecutive, enzyme-catalyzed steps, though the specific reductase enzymes have not yet been isolated or fully characterized.[2][6] Feeding studies with deuterated precursors have elucidated the precise stereochemistry of the hydride additions required to form the final (-)-lupinine structure.[6]

  • Precursor: Quinolizideine Intermediate

  • Product: (-)-Lupinine

  • Enzymes: Uncharacterized Reductases

The overall biosynthetic pathway is visualized in the diagram below.

Lupinine_Biosynthesis cluster_0 Core Pathway cluster_1 Cofactors & Byproducts lysine L-Lysine cadaverine Cadaverine lysine->cadaverine  Lysine Decarboxylase (LDC)   co2 CO₂ piperideine Δ¹-Piperideine cadaverine->piperideine  Copper Amine Oxidase (CAO)   h2o2 H₂O₂, NH₃ intermediate Quinolizideine Intermediate piperideine->intermediate  Dimerization &  Further Reactions   lupinine (-)-Lupinine intermediate->lupinine  2x Reduction  (Uncharacterized Reductases)   nadp 2 NADP⁺ plp PLP o2 O₂ nadph 2 NADPH

Caption: Biosynthetic pathway from L-Lysine to (-)-Lupinine.

Quantitative Data

Detailed kinetic characterization of the enzymes directly involved in lupinine biosynthesis from Lupinus species is limited in the available literature. Lysine decarboxylase (LDC) and copper amine oxidase (CAO) have been identified and their activities confirmed, but comprehensive kinetic parameters (Km, kcat) are not well-documented for the specific plant isozymes. For illustrative purposes, the following table presents kinetic data for LDC from a bacterial source, which has been studied more extensively.

EnzymeOrganismSubstrateKm (mM)kcat (s⁻¹)Optimal pHReference(s)
Lysine DecarboxylasePimelobacter simplexL-Lysine0.170.267.5[8]
Lysine DecarboxylaseGordonia rubripertinctaL-Lysine0.131.28.0-8.5[8]

Note: This data is provided as a reference for the general kinetic properties of LDCs and may not reflect the precise values for the enzymes in Lupinus.

Experimental Protocols

Investigating the biosynthesis of (-)-lupinine relies on a combination of enzymatic assays, isotopic labeling studies, and advanced analytical techniques.

Protocol 1: Lysine Decarboxylase (LDC) Activity Assay (Colorimetric)

This protocol describes a high-throughput colorimetric assay to measure LDC activity based on the pH increase resulting from cadaverine production.[4][9]

Materials:

  • Plant tissue extract (e.g., from young Lupinus leaves)

  • Potassium phosphate buffer (0.1 M, pH 6.0)

  • L-Lysine solution (100 mM)

  • Pyridoxal 5'-phosphate (PLP) solution (10 mM)

  • Bromocresol purple indicator solution (0.04% w/v)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Reaction Mixture: In each well of a 96-well plate, prepare a 200 µL reaction mixture containing:

    • 140 µL Potassium phosphate buffer (0.1 M, pH 6.0)

    • 20 µL Bromocresol purple indicator

    • 10 µL PLP solution (final concentration 0.5 mM)

    • 10 µL Plant tissue extract (or purified enzyme)

  • Initiate Reaction: Start the reaction by adding 20 µL of L-Lysine solution (final concentration 10 mM). For a negative control, add 20 µL of buffer instead of L-lysine.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the absorbance at 595 nm at regular time intervals (e.g., every 5 minutes for 30-60 minutes). The increase in absorbance corresponds to the color change of the indicator as the pH rises due to cadaverine production.

  • Data Analysis: Calculate the rate of change in absorbance over time (ΔAbs/min). This rate is proportional to the LDC enzyme activity. A standard curve using known concentrations of cadaverine can be used to quantify the activity in units (µmol/min).

Protocol 2: Isotopic Labeling and GC-MS Analysis Workflow

This workflow outlines the key steps for tracing the incorporation of a labeled precursor, such as [¹³C,¹⁵N]-L-lysine, into the lupinine backbone.[7][10][11]

Isotopic_Labeling_Workflow start Synthesize or Procure Isotopically Labeled Precursor (e.g., [¹³C,¹⁵N]-L-Lysine) administer Administer Precursor to Lupinus Plant (e.g., via wick feeding) start->administer incubate Incubate Plant (e.g., 3-9 days under controlled conditions) administer->incubate harvest Harvest and Homogenize Plant Tissue (e.g., leaves) incubate->harvest extract Alkaloid Extraction (Acid-Base Partitioning) harvest->extract cleanup Extract Cleanup (Solid-Phase Extraction) extract->cleanup analyze GC-MS Analysis cleanup->analyze interpret Data Interpretation: Identify Labeled Lupinine and Determine Incorporation Pattern analyze->interpret

Caption: Experimental workflow for an isotopic labeling study.

Detailed Steps:

  • Precursor Administration: A solution of the isotopically labeled precursor (e.g., [¹³C,¹⁵N]-L-lysine) is administered to intact Lupinus plants. A common method is "wick feeding," where a cotton wick is passed through the plant stem, with its ends dipped into the precursor solution.

  • Incubation: The plants are allowed to metabolize the precursor for several days under controlled light and temperature conditions.

  • Alkaloid Extraction: a. Harvested plant material is ground to a fine powder (often after freeze-drying). b. The powder is extracted with a solvent like methanol or an acidic solution (e.g., 0.5 M HCl).[12] c. The extract is subjected to acid-base partitioning: i. The extract is acidified, and non-polar impurities are removed by washing with an organic solvent (e.g., dichloromethane). ii. The aqueous phase is then made strongly basic (pH 11-12) with NH₄OH or NaOH. iii. The alkaloids are extracted from the basified aqueous phase into an organic solvent like dichloromethane.[12]

  • Sample Cleanup: The crude alkaloid extract is often further purified using Solid-Phase Extraction (SPE) to remove interfering compounds before analysis.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column, such as an HP-5MS (5% Phenyl Methyl Siloxane), is typically used.[12][13]

    • Injection: A small volume (e.g., 1 µL) of the purified extract is injected.

    • Temperature Program: A temperature gradient is used to separate the alkaloids, e.g., starting at 100°C, holding for 2 minutes, then ramping to 280°C at 5°C/min.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used to acquire mass spectra of the eluting compounds.

  • Data Interpretation: The mass spectrum of the lupinine peak from the labeled experiment is compared to that of an unlabeled standard. An increase in the molecular ion (M⁺) peak corresponding to the mass of the incorporated isotopes confirms biosynthesis from the precursor. Fragmentation patterns can reveal the specific positions of the labels within the molecule, elucidating the reaction mechanism.

Conclusion and Future Prospects

The biosynthesis of (-)-lupinine from L-lysine is a foundational pathway in the rich metabolism of quinolizidine alkaloids. While the initial steps involving Lysine Decarboxylase and Copper Amine Oxidase are well-established, significant knowledge gaps remain. The specific enzymes responsible for the crucial cyclization and final reduction steps are yet to be identified and characterized. Furthermore, a comprehensive biochemical analysis, including the determination of kinetic parameters for the Lupinus enzymes, is required for a complete quantitative understanding. Future research combining genomics, proteomics, and metabolomics will be instrumental in identifying the missing genes and enzymes, paving the way for metabolic engineering of lupin varieties with tailored alkaloid profiles for agricultural and pharmaceutical applications.

References

Natural sources of (+)-Lupinine in Lupinus species

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Natural Sources of (+)-Lupinine in Lupinus Species

Introduction

This compound is a bicyclic quinolizidine alkaloid (QA) predominantly found in plants of the Lupinus genus, which belongs to the Fabaceae family.[1] These alkaloids are secondary metabolites synthesized by the plant as a defense mechanism against herbivores and pathogens.[2] The characteristic bitter taste of many lupin seeds is attributed to their QA content.[1] While toxic at high concentrations, lupinine and other QAs have garnered interest for their potential pharmacological activities; for instance, lupinine hydrochloride has been shown to be a reversible inhibitor of acetylcholinesterase.[1]

The genus Lupinus is highly diverse, with over 199 species, and the alkaloid profile can be a key taxonomical marker.[3][4] For researchers and drug development professionals, understanding the distribution and concentration of specific alkaloids like this compound is crucial for species selection, extraction optimization, and potential therapeutic applications. This guide provides a comprehensive overview of the natural occurrence of this compound in Lupinus species, its biosynthesis, and the methodologies for its extraction and quantification.

Quantitative Distribution of this compound

The concentration of this compound varies significantly among different Lupinus species and even between different parts of the same plant. It is considered a major alkaloid in certain species, particularly Lupinus luteus (Yellow Lupin), while it may be a minor component or absent in others.[2][5] The data compiled from various studies highlights this variability.

Lupinus SpeciesPlant PartThis compound ConcentrationAnalytical MethodReference
Lupinus luteusSeedsMajor QA; marker QA along with gramine, making up 99% of total QA content.LC-MS/MS[6]
Lupinus luteusSeedsMost common QA along with sparteine.GC or HPLC[2]
Lupinus pilosusSeedsDetected (Concentration not specified)qNMR[3]
Lupinus angustifoliusSeedsMinor levels detected.Not Specified[7]
Lupinus albusSeedsNot typically a major QA. Lupanine is predominant.GC or HPLC[2]
Lupinus mutabilisSeedsNot typically a major QA. Lupanine is predominant.GC or HPLC[2]

Note: The term "Major QA" implies it is one of the most abundant alkaloids, but specific quantitative values were not always provided in the cited literature.

Biosynthesis of this compound

The biosynthesis of all quinolizidine alkaloids, including this compound, begins with the amino acid L-lysine.[1][8][9] The pathway to the bicyclic lupinine involves a series of enzymatic conversions primarily occurring in the chloroplasts of leaves and other green tissues.[10] The synthesized alkaloids are then transported via the phloem to all parts of the plant for storage, including the seeds.[9][10]

The key steps are:

  • Decarboxylation: L-lysine is decarboxylated by the enzyme lysine decarboxylase (LDC) to form cadaverine.[8][10]

  • Oxidative Deamination: Cadaverine undergoes oxidative deamination, catalyzed by a copper amine oxidase (CAO), to yield 5-aminopentanal.[8][10]

  • Cyclization: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine.[1][8][10]

  • Formation of Lupinine: Δ¹-piperideine serves as the direct precursor for the formation of the bicyclic structure of this compound. While the exact subsequent enzymatic steps are not fully characterized, this intermediate is the critical branch point.[10]

G cluster_pathway Biosynthetic Pathway of this compound lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase (LDC) aminopentanal 5-Aminopentanal cadaverine->aminopentanal Copper Amine Oxidase (CAO) piperideine Δ¹-Piperideine aminopentanal->piperideine Spontaneous Cyclization lupinine This compound piperideine->lupinine Further Enzymatic Steps

Biosynthetic pathway of this compound from L-lysine.

Methodologies for Extraction and Analysis

The accurate quantification of this compound from Lupinus material requires robust extraction and analytical protocols. The choice of method depends on the research goals, available equipment, and the complexity of the plant matrix.

Experimental Workflow

The general workflow for isolating and quantifying this compound involves sample preparation, extraction of alkaloids, and subsequent analysis by a chromatographic or spectroscopic method.

G start Plant Material Collection (e.g., Seeds, Leaves) prep Sample Preparation (Drying, Grinding) start->prep extraction Alkaloid Extraction (Acid-Base or Solvent) prep->extraction purification Extract Purification/Concentration (Evaporation, SPE) extraction->purification analysis Instrumental Analysis (GC-MS, LC-MS/MS, qNMR) purification->analysis quant Data Processing & Quantification analysis->quant

Generalized experimental workflow for QA analysis.
Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction for GC-MS or qNMR Analysis

This protocol is a robust, traditional method for isolating a broad range of quinolizidine alkaloids.[11]

  • Homogenization: Weigh approximately 0.25 g of finely ground, dried plant material into a centrifuge tube. Add 8 mL of 0.5 N HCl.

  • Extraction: Sonicate the mixture for 30 minutes to ensure cell lysis and dissolution of protonated alkaloids.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes. Collect the acidic supernatant. Repeat the extraction on the pellet with another 8 mL of 0.5 N HCl and combine the supernatants.

  • Basification: Adjust the pH of the combined acidic solution to 10.0 or higher (up to 13) using 1 N NaOH. This deprotonates the alkaloids, making them soluble in organic solvents.

  • Liquid-Liquid Extraction: Transfer the basified solution to a separatory funnel. Extract the alkaloids three times with 20 mL of dichloromethane (DCM) each time, collecting the organic (DCM) layer.

  • Concentration: Combine the DCM extracts and evaporate to dryness using a rotary evaporator at 40°C.

  • Reconstitution: For analysis, reconstitute the dried residue in a known volume of an appropriate solvent (e.g., deuterated chloroform for qNMR, or methanol for GC-MS). An internal standard may be added at this stage for accurate quantification.[11]

Protocol 2: Rapid Solvent Extraction for UPLC-MS/MS Analysis

This modern protocol is optimized for speed and efficiency, suitable for high-throughput analysis.[12][13]

  • Homogenization: Weigh a precise amount of homogenized plant material.

  • Extraction: Add an optimized extraction solvent, such as 80% methanol in water.

  • Ultrasonication: Place the sample in an ultrasonic bath for 60 minutes to maximize extraction efficiency.[12]

  • Clarification: Centrifuge the sample to pellet solid debris.

  • Dilution and Filtration: Take an aliquot of the supernatant, dilute it as necessary with the mobile phase, and filter it through a 0.22 µm syringe filter directly into an autosampler vial for UPLC-MS/MS analysis.

Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): A widely used and reliable method for separating and identifying volatile alkaloids like lupinine. It provides excellent chromatographic resolution and definitive mass spectral data for structural confirmation.[6][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS or UPLC-MS/MS): Increasingly popular due to its high sensitivity, specificity, and applicability to a wider range of alkaloids without derivatization. It is particularly useful for complex matrices and trace-level detection.[6][12][13]

  • Quantitative NMR (qNMR): A powerful technique that allows for the direct quantification of compounds in a mixture without the need for identical standard compounds, provided a certified internal standard is used. It is valuable because pure analytical standards for all quinolizidine alkaloids are not always commercially available.[3][11]

Conclusion

This compound is a significant quinolizidine alkaloid within the Lupinus genus, with its highest concentrations typically found in species such as L. luteus. The biosynthesis from L-lysine provides a foundational understanding of its origin within the plant. For researchers in natural product chemistry and drug development, the selection of appropriate Lupinus species is paramount for obtaining viable quantities of this compound. The successful isolation and quantification are reliant on the application of robust extraction protocols coupled with sensitive and specific analytical techniques like GC-MS, LC-MS/MS, or qNMR. This guide provides the foundational technical information required to effectively explore the natural sources of this promising alkaloid.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Lupinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental methodologies related to the quinolizidine alkaloid, (+)-Lupinine.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic tertiary amine belonging to the quinolizidine class of alkaloids. It is naturally present in various species of the Lupinus genus. The molecule features a quinolizidine ring system with a hydroxymethyl group substituent.

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
IUPAC Name [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol[1]
Chemical Formula C₁₀H₁₉NO[1][2]
Molecular Weight 169.268 g/mol [1]
Melting Point 68 to 69 °C[1]
Boiling Point 269 to 270 °C[1]
Appearance Light brown orange crystalline powder[3]
Solubility Soluble in water, alcohol, chloroform, and ether[3]
CAS Number 486-70-4[1][2]

Stereochemistry

This compound possesses two chiral centers, leading to the possibility of four stereoisomers. The naturally occurring enantiomer is this compound, which has the (1R,9aR) configuration. The stereochemistry is crucial for its biological activity.

stereoisomers cluster_Lupinine This compound cluster_Epilupinine (-)-Epilupinine cluster_enantiomer_Lupinine (-)-Lupinine cluster_enantiomer_Epilupinine (+)-Epilupinine Lupinine (1R,9aR) Epilupinine (1S,9aR) Lupinine->Epilupinine Epimers at C1 enantiomer_Lupinine (1S,9aS) Lupinine->enantiomer_Lupinine Enantiomers enantiomer_Epilupinine (1R,9aS) Epilupinine->enantiomer_Epilupinine Enantiomers enantiomer_Lupinine->enantiomer_Epilupinine Epimers at C1

Stereoisomers of Lupinine

Biosynthesis of this compound

The biosynthesis of this compound in plants originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions, including decarboxylation, oxidation, and cyclization to form the characteristic quinolizidine skeleton.

biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Oxidative Deamination Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Dimerization Dimerization & Cyclization Piperideine->Dimerization Quinolizidine_intermediate Quinolizidine Intermediate Dimerization->Quinolizidine_intermediate Lupinine This compound Quinolizidine_intermediate->Lupinine Reduction

Biosynthetic Pathway of this compound

Experimental Protocols

Isolation and Purification from Lupinus spp.

The following is a generalized protocol for the extraction and isolation of lupin alkaloids, which can be adapted for this compound.

  • Extraction : Finely ground lupin seeds are suspended in an acidic aqueous solution (e.g., 0.5 N HCl) and stirred for several hours to extract the alkaloids. The mixture is then centrifuged to separate the solid plant material from the acidic extract.

  • Basification : The acidic supernatant containing the protonated alkaloids is collected and the pH is adjusted to approximately 12 with a strong base (e.g., 5 N NaOH) to deprotonate the alkaloids, rendering them soluble in organic solvents.

  • Liquid-Liquid Extraction : The basified aqueous solution is then repeatedly extracted with an organic solvent such as dichloromethane or ether.

  • Purification : The combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent is removed under reduced pressure to yield a crude alkaloid mixture. Further purification can be achieved using column chromatography on silica gel with a suitable solvent system (e.g., a mixture of dichloromethane, methanol, and ammonia).

isolation_workflow start Ground Lupin Seeds extraction Acidic Extraction (0.5 N HCl) start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Acidic Supernatant centrifugation->supernatant basification Basification (pH 12 with NaOH) supernatant->basification l_l_extraction Liquid-Liquid Extraction (Dichloromethane) basification->l_l_extraction drying Dry Organic Phase (Na₂SO₄) l_l_extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Silica Gel Column Chromatography evaporation->chromatography end Pure this compound chromatography->end

Isolation and Purification Workflow
Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.

  • Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition : Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences for ¹H and ¹³C are used. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

  • Key ¹H NMR Signals : A characteristic signal for lupinine is a doublet of doublets corresponding to a proton adjacent to both the nitrogen and the hydroxyl-bearing carbon.

  • Key ¹³C NMR Signals : The spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

  • Instrumentation : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a common method.

  • Ionization : Electrospray ionization (ESI) in positive mode is typically used, which will generate the protonated molecule [M+H]⁺.

  • Analysis : The mass-to-charge ratio (m/z) of the parent ion confirms the molecular weight. Fragmentation patterns obtained through MS/MS analysis provide structural information.

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure.

  • Crystallization : High-purity this compound is dissolved in a suitable solvent, and crystals are grown by slow evaporation or vapor diffusion.

  • Data Collection : A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement : The diffraction data is used to solve the phase problem and generate an electron density map. A molecular model is built into the electron density and refined to obtain the final crystal structure, including absolute stereochemistry.

Synthesis of this compound

The first racemic total synthesis of lupinine was reported in 1937 by Clemo, Morgan, and Raper. The first enantioselective synthesis of (-)-lupinine was achieved in 1966 by Goldberg and Ragade. Numerous other synthetic routes have since been developed.

synthesis_overview start Simple Starting Materials racemic Racemic Synthesis (Clemo et al., 1937) start->racemic enantioselective Enantioselective Synthesis (Goldberg & Ragade, 1966) start->enantioselective modern Modern Synthetic Approaches start->modern lupinine This compound racemic->lupinine enantioselective->lupinine modern->lupinine

Overview of Synthetic Strategies

Mechanism of Action

Studies have shown that lupinine hydrochloride acts as a reversible inhibitor of acetylcholinesterase (AChE).[1] The protonated nitrogen atom of the quinolizidine ring is thought to interact with the anionic site of the enzyme, similar to the quaternary ammonium group of acetylcholine.

mechanism_of_action Lupinine This compound AChE Acetylcholinesterase (AChE) Lupinine->AChE Hydrolysis ACh Hydrolysis AChE->Hydrolysis Inhibition Inhibition AChE->Inhibition ACh Acetylcholine (ACh) ACh->AChE No_Hydrolysis No ACh Hydrolysis Inhibition->No_Hydrolysis

References

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Lupinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupinine is a naturally occurring quinolizidine alkaloid found predominantly in plants of the Lupinus (lupin) genus. As a member of this class of compounds, it has garnered significant interest within the scientific community due to its biological activities, including its role as a reversible inhibitor of acetylcholinesterase (AChE). This property positions this compound and its derivatives as potential candidates for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological interactions.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₁₀H₁₉NO[1]
Molecular Weight 169.26 g/mol [1]
Melting Point 68.5-69.2 °C[1]
Boiling Point 270 °C[1][2]
Appearance Light brown orange crystalline powder[1]
Solubility Soluble in water, alcohol, chloroform, and ether.[1]
Specific Optical Rotation [α]D²⁶ While a specific value for this compound is not readily available in the cited literature, a derivative, (1S,9aR)-1-(Azidomethyl)Octahydro-1H-Quinolizine, has a reported specific rotation of [α]D²⁶ -29.85 (c 2.4, chloroform). This suggests that the parent compound, this compound, would exhibit a positive specific rotation.[3]
Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignmentSource(s)
4.12dd10.45, 4.12H11[4]

¹³C NMR

Detailed experimental 13C NMR data for this compound was not explicitly available in the provided search results. However, 13C NMR spectroscopy is a standard technique for the structural elucidation of lupin alkaloids.

Infrared (IR) Spectroscopy (KBr Pellet)

Wavenumber (cm⁻¹)DescriptionSource(s)
2850-2700Bohlmann's bands (trans-quinolizidine)[5]
1640Conjugated Carbonyl, C=O[5]
1580C=C[5]

Experimental Protocols

This section outlines detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt)

  • Capillary tubes

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 68 °C.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure sample should exhibit a sharp melting range of 1-2 °C.

Determination of Specific Optical Rotation

Optical rotation is a fundamental property of chiral molecules like this compound.

Apparatus:

  • Polarimeter

  • Sodium lamp (589 nm)

  • Polarimeter cell (1 dm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., chloroform) in a volumetric flask to a known concentration (c, in g/mL).

  • Calibrate the polarimeter with a blank solvent-filled cell.

  • Fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present in the light path.

  • Place the cell in the polarimeter and measure the observed rotation (α) at a constant temperature (typically 20 °C).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l * c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm). Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

KBr Pellet Method Protocol:

  • Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Biological Activity: Acetylcholinesterase Inhibition

This compound is a known inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for quantifying AChE activity and inhibition.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • This compound solution of varying concentrations

  • 96-well microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound in the appropriate solvent.

  • Assay Protocol (in a 96-well plate):

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.[6]

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[6]

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution.[6]

  • Pre-incubation: Mix the components (except ATCI) in the wells and incubate for 10 minutes at 25°C.[6]

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction.[6]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[6] The rate of the color change is proportional to the AChE activity.

  • Calculation of Inhibition: The percentage of inhibition can be calculated by comparing the rate of the reaction in the presence of this compound to the rate of the control reaction.

Mandatory Visualizations

Biosynthesis of (-)-Lupinine

The following diagram illustrates the biosynthetic pathway of (-)-Lupinine starting from L-Lysine.[7][8][9]

G Biosynthesis of (-)-Lupinine Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Oxidative Deamination Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Dimeric_Intermediate Dissymmetric Dimeric Intermediate Piperideine->Dimeric_Intermediate Aldol-type Coupling Quinolizidinealdehyde Quinolizidinealdehyde Dimeric_Intermediate->Quinolizidinealdehyde Oxidation & Intramolecular Condensation Lupinine (-)-Lupinine Quinolizidinealdehyde->Lupinine Reduction G Acetylcholinesterase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Reagents Prepare Reagents: AChE, ATCI, DTNB, Buffer Add_Reagents Add Buffer, AChE, DTNB, and This compound/Solvent to Wells Prep_Reagents->Add_Reagents Prep_Sample Prepare this compound Dilutions Prep_Sample->Add_Reagents Pre_Incubate Pre-incubate for 10 min at 25°C Add_Reagents->Pre_Incubate Add_Substrate Initiate Reaction with ATCI Pre_Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measure_Absorbance Calculate_Rate Calculate Reaction Rates Measure_Absorbance->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition G Enantioselective Synthesis of (-)-Lupinine Start Starting Materials Asymmetric_Addition Asymmetric Addition (Lewis Acid) Start->Asymmetric_Addition Reduction1 Reduction Asymmetric_Addition->Reduction1 RR_Alcohol (R,R)-Alcohol Reduction1->RR_Alcohol Mitsunobu1 Mitsunobu Reaction RR_Alcohol->Mitsunobu1 Hydrolysis Hydrolysis Mitsunobu1->Hydrolysis RS_Alcohol (R,S)-Alcohol Hydrolysis->RS_Alcohol Reduction2 Reduction with Alane RS_Alcohol->Reduction2 Mitsunobu2 Mitsunobu Reaction Reduction2->Mitsunobu2 Hydrolysis2 Hydrolysis to Acid Mitsunobu2->Hydrolysis2 Reduction3 Reduction to (-)-Lupinine (Alane) Hydrolysis2->Reduction3 Lupinine (-)-Lupinine Reduction3->Lupinine

References

The Biological Activity of (+)-Lupinine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lupinine, a quinolizidine alkaloid, and its hydrochloride salt have demonstrated a range of biological activities with potential therapeutic and biotechnological applications. This document provides an in-depth technical overview of the biological activities of this compound hydrochloride, focusing on its mechanism of action as an acetylcholinesterase inhibitor, its interaction with cholinergic receptors, and its immunomodulatory, antiheparin, and insect antifeedant properties. This guide synthesizes available quantitative data, details experimental protocols for key assays, and presents visual representations of relevant pathways and workflows to support further research and development.

Cholinergic System Modulation

This compound hydrochloride primarily exerts its biological effects through the modulation of the cholinergic nervous system. Its structural similarity to acetylcholine allows it to interact with key components of cholinergic signaling, namely the enzyme acetylcholinesterase (AChE) and cholinergic receptors.

Acetylcholinesterase Inhibition

This compound hydrochloride is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[1] By inhibiting AChE, this compound hydrochloride increases the concentration and duration of action of acetylcholine, leading to enhanced cholinergic neurotransmission. This mechanism is a key strategy in the symptomatic treatment of Alzheimer's disease.[2][3]

Mechanism of Inhibition: The inhibitory action is attributed to the structural resemblance of the protonated amine group of lupinine to the quaternary ammonium group of acetylcholine, allowing it to bind to the active site of AChE.[1]

Interaction with Cholinergic Receptors

Studies have shown that lupinine exhibits binding affinity for both muscarinic and nicotinic acetylcholine receptors.[4] While the precise nature of these interactions (agonistic versus antagonistic) requires further elucidation, the affinity for these receptors suggests a broader modulatory role in the cholinergic system beyond simple AChE inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound hydrochloride and related compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIC50 (µM)Inhibition TypeSource
Lupinine Derivative 15Comparable to Galantamine (IC50 = 8.2 ± 1.3 μM)Mixed-type[1]
Lupinine-based Ester 2524.4Not specified[1]

Table 2: Cholinergic Receptor Binding Affinity

Receptor TypeLigandIC50 (µM)Source
MuscarinicLupinine190[1]
NicotinicLupinine>500[1]

Table 3: Acute Toxicity Data

OrganismRoute of AdministrationToxicity MetricValue (mg/kg)Source
Not SpecifiedNot SpecifiedMinimal Lethal Dose28-30[1]
Not SpecifiedNot SpecifiedToxic Dose25-28[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound hydrochloride.

Acetylcholinesterase Inhibition Assay

This protocol is based on the Ellman method, a colorimetric assay to measure AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), the absorbance of which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.[3]

Materials:

  • 96-well microplate

  • Microplate reader

  • This compound hydrochloride

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., phosphate buffer).

    • Prepare serial dilutions of the stock solution to obtain a range of test concentrations.

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of phosphate buffer to the blank and control wells.

    • Add 25 µL of the different concentrations of this compound hydrochloride to the test wells.

    • Add 25 µL of ATCI solution to all wells.

  • Pre-incubation: Mix the contents and pre-incubate the plate at room temperature for 10 minutes.

  • Enzyme Addition: Add 25 µL of the AChE solution to all wells except the blank.

  • Reaction and Measurement: Immediately add 125 µL of DTNB solution to all wells. Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of this compound hydrochloride using the formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Muscarinic and Nicotinic Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound hydrochloride for muscarinic and nicotinic receptors.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions)

  • Radioligand specific for the receptor (e.g., [³H]N-methylscopolamine for muscarinic receptors, [³H]nicotine for nicotinic receptors)

  • This compound hydrochloride

  • Scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound hydrochloride and serial dilutions.

    • Prepare the radioligand solution at a concentration close to its Kd value.

  • Incubation:

    • In test tubes, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of this compound hydrochloride.

    • Incubate at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding at each concentration of this compound hydrochloride.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Immunomodulatory Activity Assay (Representative Protocol)

This protocol assesses the effect of this compound hydrochloride on the proliferation of lymphocytes.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a lymphocyte cell line

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Phytohemagglutinin (PHA) as a mitogen

  • This compound hydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • CO2 incubator

Procedure:

  • Cell Culture: Culture the lymphocytes in RPMI-1640 medium in a 96-well plate.

  • Treatment:

    • Add different concentrations of this compound hydrochloride to the wells.

    • Include control wells (cells only) and positive control wells (cells with PHA).

  • Incubation: Incubate the plate in a CO2 incubator at 37°C for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Compare the absorbance of the treated wells to the control wells to determine the effect of this compound hydrochloride on lymphocyte proliferation.

Insect Antifeedant Bioassay

This protocol describes a leaf disc no-choice bioassay to evaluate the antifeedant activity of this compound hydrochloride against a target insect pest.[5]

Principle: The assay measures the reduction in food consumption by an insect when presented with a food source treated with a test compound.

Materials:

  • Target insect larvae (e.g., Spodoptera litura)

  • Fresh leaves of a host plant (e.g., castor)

  • This compound hydrochloride

  • Acetone or other suitable solvent

  • Petri dishes

  • Leaf area meter or image analysis software

Procedure:

  • Preparation of Treated Leaf Discs:

    • Prepare a solution of this compound hydrochloride in a suitable solvent.

    • Cut leaf discs of a standard size.

    • Dip the leaf discs into the test solution or a control solution (solvent only).

    • Allow the solvent to evaporate completely.

  • Bioassay:

    • Place one treated leaf disc in a Petri dish.

    • Introduce a single, pre-starved insect larva into the Petri dish.

    • Allow the larva to feed for a set period (e.g., 24 hours).

  • Data Collection:

    • Measure the area of the leaf disc consumed in both the treated and control groups.

  • Data Analysis:

    • Calculate the percentage of antifeedant activity using the formula: % Antifeedant Activity = [ (Area consumed in control - Area consumed in treated) / Area consumed in control ] x 100

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows related to the activity of this compound hydrochloride.

Acetylcholinesterase_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Lupinine This compound HCl Lupinine->AChE Inhibits Signal Signal Propagation AChR->Signal Receptor_Binding_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate: - Cell Membranes - Radioligand - this compound HCl Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis: Determine IC50 Count->Analyze End End: Affinity Determined Analyze->End

References

(+)-Lupinine as an Acetylcholinesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-Lupinine and its derivatives as inhibitors of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for neurodegenerative diseases such as Alzheimer's disease. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and experimental workflows.

Introduction

This compound is a quinolizidine alkaloid found in plants of the Lupinus genus.[1] Its structure bears a resemblance to the endogenous AChE substrate, acetylcholine, suggesting its potential to interact with the enzyme's active site.[1] Research has confirmed that this compound hydrochloride is a reversible inhibitor of acetylcholinesterase.[1] The therapeutic potential of targeting AChE lies in the ability of inhibitors to increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a primary strategy for the symptomatic treatment of Alzheimer's disease.[2][3][4] While this compound itself is a relatively mild inhibitor, recent research has focused on synthesizing more potent derivatives, demonstrating the potential of the lupinine scaffold in developing novel AChE inhibitors.[2][3][4]

Mechanism of Action

At physiological pH, the tertiary amine group of this compound is protonated. This positively charged group is thought to interact with the anionic site of the acetylcholinesterase active site gorge, specifically in the region of the Trp84 residue.[1] This interaction forms an enzyme-sorption complex that blocks the entry of acetylcholine to the active center, thereby reducing its hydrolysis.[1] Studies have shown that the duration of incubation does not affect the inhibition, indicating that this compound is a reversible inhibitor.[1]

Quantitative Data: Inhibitory Activity

While this compound itself is a known AChE inhibitor, much of the recent quantitative research has focused on its synthetic derivatives to improve potency. The following tables summarize the available inhibitory concentration (IC50) data for various lupinine derivatives and related compounds.

Table 1: Acetylcholinesterase Inhibitory Activity of this compound and its Derivatives

CompoundDescriptionIC50 (µM)Reference
This compoundParent CompoundMildly toxic, specific IC50 for AChE not detailed in provided sources.[1]
Compound 13Lupinine-based triazole derivative> 50[3]
Compound 15(1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine7.2[2][3]
Compound 22Lupinine-based ester derivative> 50[3]
Compound 25Lupinine-based ester derivative24.4[3]
Compound 43Lupinine-based ester derivative> 50[3]
Compound 44Lupinine-based ester derivative> 50[3]
Compound 49Lupinine-based ester derivative> 50[3]
Compound 64Lupinine-based ester derivative> 50[3]
GalantamineReference AChE Inhibitor8.2 ± 1.3[3]

Table 2: Molecular Docking Interface Energies of Selected Lupinine Derivatives with Acetylcholinesterase (PDB: 4EY7)

CompoundDescriptionInterface Energy (kcal/mol)Reference
Compound 15(1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine-24.05[5]
Compound APreviously reported AChE inhibitor with analogous topology-23.34[5]
Compound BPreviously reported AChE inhibitor with analogous topology-24.70[5]
Compound CPreviously reported AChE inhibitor with analogous topology-23.65[5]

Experimental Protocols

The following sections detail the methodologies used to assess the acetylcholinesterase inhibitory activity of this compound and its derivatives.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining AChE activity is the spectrophotometric assay developed by Ellman and colleagues.[6][7][8]

Principle: This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCI) by AChE to produce thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically at 412 nm.[6][7] The rate of color formation is directly proportional to the AChE activity.

Reagents:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM DTNB solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • 0.22 U/mL Acetylcholinesterase (AChE) solution in Tris-HCl buffer (50 mM, pH 8, 0.1% BSA)

  • Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO, with a final concentration typically <1%)

Procedure:

  • In a 96-well microplate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of the AChE enzyme solution to each well.

  • Add 200 µL of the phosphate buffer.

  • Incubate the plate at 37°C for 5 minutes with initial shaking.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a total of 3-5 minutes using a microplate reader.

  • The rate of reaction (velocity) is calculated from the change in absorbance over time.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Velocity of control) - (Velocity of sample)] / (Velocity of control) * 100

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Kinetic Analysis of AChE Inhibition

To determine the mechanism of inhibition (e.g., competitive, non-competitive, mixed), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations.

Procedure:

  • Prepare a series of dilutions of the inhibitor.

  • For each inhibitor concentration, perform the AChE assay as described above using a range of ATCI substrate concentrations.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).

  • The type of inhibition can be determined by the pattern of the lines on the plot. For example, in mixed-type inhibition, the lines will intersect at a point to the left of the y-axis.

Molecular Docking Protocol

Molecular docking simulations are used to predict the binding mode of inhibitors within the active site of AChE.

Procedure:

  • Target Protein Preparation: The 3D crystal structure of human acetylcholinesterase (e.g., PDB code 4EY7) is obtained from the Protein Data Bank.[5] The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: The 3D structures of the lupinine derivatives are generated and their energy is minimized. Multiple conformers for each ligand may be generated.[5]

  • Docking Simulation: A docking program (e.g., Rosetta ligand docking protocol) is used to place the ligand conformers into the defined binding site of the AChE protein.[5] The program scores the different poses based on a scoring function that estimates the binding affinity.

  • Analysis: The resulting poses are analyzed to identify the most favorable binding mode, key interactions (e.g., hydrogen bonds, hydrophobic interactions), and to calculate the binding energy.[5]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Cholinergic_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis ACh_receptor ACh Receptor ACh_free->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Lupinine This compound Inhibitor Lupinine->AChE Inhibition Signal Signal Propagation ACh_receptor->Signal

Caption: Cholinergic signaling at the synapse and the inhibitory action of this compound on AChE.

Ellman_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - ATCI Solution - AChE Solution - Inhibitor Dilutions add_inhibitor Add Inhibitor (25 µL) reagents->add_inhibitor add_enzyme Add AChE (25 µL) add_inhibitor->add_enzyme add_buffer Add Buffer (200 µL) add_enzyme->add_buffer incubate Incubate (37°C, 5 min) add_buffer->incubate add_substrate Add ATCI Substrate (25 µL) incubate->add_substrate measure_abs Measure Absorbance at 412 nm (kinetic) add_substrate->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Experimental workflow for the in vitro AChE inhibition assay using the Ellman's method.

Inhibition_Mechanism E Enzyme (AChE) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (ACh) I Inhibitor (this compound) ESI Enzyme-Substrate-Inhibitor Complex (for mixed-type) ES->ESI + I P Product (Choline + Acetate) ES->P EI->ESI + S

Caption: Simplified relationship diagram for enzyme inhibition kinetics.

Conclusion

This compound serves as a valuable natural scaffold for the development of acetylcholinesterase inhibitors. While the parent compound exhibits modest activity, synthetic modifications, particularly the introduction of triazole and ester functionalities, have led to derivatives with significantly enhanced inhibitory potency.[2][3][4] The methodologies of in vitro enzymatic assays and in silico molecular docking are crucial tools for the evaluation and rational design of new lupinine-based AChE inhibitors. Further research into the structure-activity relationships and pharmacokinetic properties of these compounds is warranted to explore their full therapeutic potential in the context of neurodegenerative diseases.

References

The Quest for (+)-Lupinine: A Technical Guide to its Discovery, Isolation, and Characterization from Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lupinine, a bicyclic quinolizidine alkaloid, has been a subject of scientific inquiry for over a century. Primarily found in species of the Lupinus (lupin) genus, its discovery and isolation have been pivotal in the broader understanding of alkaloid chemistry and biosynthesis. This technical guide provides an in-depth overview of the historical context of this compound's discovery, detailed methodologies for its extraction and purification from plant materials, comprehensive spectroscopic data for its characterization, and insights into its biological activities relevant to drug development.

Introduction: The Historical Context of Lupin Alkaloids

The study of alkaloids from lupin plants dates back to the 19th century, driven by the need to understand the toxicity of "bitter" lupins to livestock. These bitter varieties contain a significant concentration of quinolizidine alkaloids, with this compound being one of the fundamental structures within this class. A significant breakthrough in lupin cultivation occurred in the late 1920s with the discovery of "sweet" or low-alkaloid mutants, which made lupins a more viable source of animal feed and human nutrition. This development also spurred further research into the specific alkaloids present in different Lupinus species and their varying concentrations.

This compound is biosynthesized in plants from L-lysine via cadaverine. Its presence and concentration can vary significantly between different Lupinus species and even between different cultivars of the same species. For instance, Lupinus luteus is known to be a particularly rich source of this bicyclic alkaloid.

Experimental Protocols: From Plant to Pure Compound

The isolation of this compound from plant material relies on the basic nature of the alkaloid, allowing for its separation from other plant constituents through acid-base extraction procedures. The following protocols are a synthesis of established methods for the extraction and purification of quinolizidine alkaloids.

General Acid-Base Extraction of Quinolizidine Alkaloids

This method is a foundational technique for the extraction of total alkaloids from Lupinus seeds.

Materials:

  • Dried and finely ground Lupinus seeds (e.g., Lupinus luteus)

  • 0.5 M Hydrochloric Acid (HCl)

  • 25% (w/v) Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

  • Separatory funnel

  • pH meter or pH indicator strips

Procedure:

  • Extraction: Homogenize 100 g of the ground plant material with 500 mL of 0.5 M HCl for 2 hours at room temperature with constant stirring.

  • Filtration: Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.

  • Centrifugation: Centrifuge the filtrate at 4000 rpm for 15 minutes to pellet any remaining fine particles.

  • Basification: Carefully decant the supernatant and adjust the pH to 12-13 with the 25% NaOH solution. The solution should be kept cool in an ice bath during this process.

  • Liquid-Liquid Extraction: Transfer the alkaline aqueous solution to a separatory funnel and extract three times with 200 mL portions of dichloromethane.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the dichloromethane extract under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Purification of this compound by Column Chromatography

The crude alkaloid extract contains a mixture of different alkaloids. This compound can be isolated from this mixture using column chromatography.

Materials:

  • Crude alkaloid extract

  • Silica gel (70-230 mesh) for column chromatography

  • Chromatography column

  • Solvent system: Dichloromethane/Methanol/Ammonia solution (e.g., 95:5:0.5 v/v/v)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Dragendorff's reagent for visualization

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a silica gel slurry in the mobile phase and pack the chromatography column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with the dichloromethane/methanol/ammonia solvent system.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • TLC Analysis: Monitor the separation by TLC. Spot aliquots of each fraction on a TLC plate, develop the plate in the same solvent system, and visualize the spots using Dragendorff's reagent. This compound will appear as an orange-brown spot.

  • Pooling and Concentration: Combine the fractions containing pure this compound (as determined by TLC) and concentrate them under reduced pressure to obtain the purified compound.

Data Presentation: Quantitative Analysis and Spectroscopic Characterization

Quantitative Yield of this compound

The yield of this compound can vary significantly depending on the plant source and the extraction method used. The following table summarizes representative quantitative data from the literature.

Plant SpeciesCultivarPlant PartExtraction MethodYield of this compound (mg/kg of Dry Material)Reference
Lupinus luteusCardigaSeedsAcid-Base Extraction1531[1]
Lupinus luteusAcosSeedsAcid-Base Extraction909[1]
Lupinus luteusAlburquerqueSeedsAcid-Base Extraction-[2]
Lupinus pilosusN/AMature SeedsAcid-Base Extraction230[3]

Table 1: Quantitative yield of this compound from different Lupinus species.

Spectroscopic Data for this compound Characterization

The identity and purity of isolated this compound are confirmed through various spectroscopic techniques.

Spectroscopic TechniqueKey Data and Observations
¹H NMR (CDCl₃) Characteristic signals for the quinolizidine ring protons and the hydroxymethyl group.
¹³C NMR (CDCl₃) Resonances corresponding to the ten carbon atoms of the lupinine skeleton.
Infrared (IR) Broad absorption band around 3400 cm⁻¹ (O-H stretching) and C-H stretching bands.
Mass Spectrometry (MS) Molecular ion peak [M]⁺ at m/z 169.
Electronic Circular Dichroism (ECD) Can be used to determine the absolute configuration of the chiral centers.

Table 2: Spectroscopic data for the characterization of this compound.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

experimental_workflow plant_material Dried & Ground Lupinus Seeds extraction Acid-Base Extraction (0.5 M HCl) plant_material->extraction filtration Filtration & Centrifugation extraction->filtration basification Basification (NaOH to pH 12-13) filtration->basification l_l_extraction Liquid-Liquid Extraction (Dichloromethane) basification->l_l_extraction drying Drying & Concentration l_l_extraction->drying crude_extract Crude Alkaloid Extract drying->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_lupinine Pure this compound fraction_collection->pure_lupinine

Caption: Workflow for the isolation of this compound from Lupinus seeds.

Biosynthetic Pathway of this compound

biosynthetic_pathway lysine L-Lysine ldc Lysine Decarboxylase (LDC) lysine->ldc cadaverine Cadaverine ldc->cadaverine oxidation1 Oxidative Deamination cadaverine->oxidation1 aminopentanal 5-Aminopentanal oxidation1->aminopentanal cyclization1 Cyclization aminopentanal->cyclization1 piperideine Δ¹-Piperideine cyclization1->piperideine dimerization Dimerization & Further Reactions piperideine->dimerization quinolizidine_intermediate Quinolizidine Intermediate dimerization->quinolizidine_intermediate lupinine This compound quinolizidine_intermediate->lupinine

Caption: Simplified biosynthetic pathway of this compound from L-Lysine.

Biological Activities and Relevance to Drug Development

This compound and other quinolizidine alkaloids exhibit a range of biological activities, making them of interest to the pharmaceutical industry.

  • Neurological Activity: Studies have shown that lupinine hydrochloride acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] This activity suggests potential applications in the development of therapies for neurodegenerative diseases such as Alzheimer's disease, where AChE inhibitors are a key treatment strategy. Furthermore, lupinine has been found to have an inhibitory effect on both muscarinic and nicotinic acetylcholine receptors, indicating a complex interaction with the cholinergic system.[4]

  • Other Potential Pharmacological Effects: The broader class of quinolizidine alkaloids has been investigated for various other pharmacological properties, including anticancer, antibacterial, anti-inflammatory, and antiviral activities. While specific studies on this compound in these areas are less extensive, its fundamental structure serves as a potential scaffold for the synthesis of novel therapeutic agents.

Conclusion

The discovery and isolation of this compound have a rich history intertwined with the agricultural development of lupins. The methodologies for its extraction and purification are well-established, relying on classic acid-base chemistry and chromatographic techniques. The availability of pure this compound has enabled detailed spectroscopic characterization and the exploration of its biological activities. For researchers in natural product chemistry and drug development, this compound represents a valuable natural scaffold with demonstrated activity on the central nervous system, warranting further investigation into its therapeutic potential. This guide provides a solid foundation for professionals seeking to work with this intriguing quinolizidine alkaloid.

References

Toxicological studies of (+)-Lupinine in animal models

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Toxicological Studies of (+)-Lupinine in Animal Models

Introduction

This compound is a quinolizidine alkaloid found in various species of the genus Lupinus, commonly known as lupins. These plants are gaining interest as a high-protein source for both human food and animal feed. However, the presence of alkaloids, including this compound, poses toxicological concerns that necessitate thorough evaluation.[1][2] The bitter taste of many lupin varieties is attributable to these alkaloids, and improper processing can lead to toxic exposures.[1][3] This technical guide provides a comprehensive overview of the current state of toxicological knowledge on this compound derived from studies in animal models, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

The primary toxic effect of this compound, like other quinolizidine alkaloids, is its action on the nervous system. The most critical mode of action is the inhibition of acetylcholine receptors (AChRs), leading to an anticholinergic syndrome.[3][4][5]

  • Acetylcholine Receptor Inhibition : this compound binds to and blocks both nicotinic and muscarinic acetylcholine receptors (nAChRs and mAChRs).[3] This blockade disrupts cholinergic neurotransmission in the central nervous system, the peripheral autonomic nervous system, and at the neuromuscular junction.[4]

  • Acetylcholinesterase Inhibition : Studies have also indicated that lupinine hydrochloride is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[1] This inhibition can lead to an accumulation of acetylcholine in the synaptic cleft, further complicating the toxicological profile.

  • Ion Channel Inhibition : While studied more for other quinolizidine alkaloids like sparteine, there is evidence that these compounds can also inhibit voltage-dependent sodium and potassium ion channels, which may contribute to antiarrhythmic or other toxic effects.[3][4]

The primary symptoms of acute toxicity, such as tremors, convulsions, paralysis of respiratory muscles, and ultimately death from respiratory failure, are direct consequences of this disruption of neuromuscular and central nervous system function.[2][4]

Lupinine_Mechanism_of_Action cluster_synapse Cholinergic Synapse cluster_postsynaptic Postsynaptic Membrane ACh_pre Acetylcholine (ACh) [Presynaptic Vesicle] ACh_cleft ACh ACh_pre->ACh_cleft Release nAChR Nicotinic ACh Receptor (nAChR) ACh_cleft->nAChR Binds mAChR Muscarinic ACh Receptor (mAChR) ACh_cleft->mAChR Binds AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Degradation Response Signal Transduction (e.g., Muscle Contraction) nAChR->Response mAChR->Response Lupinine This compound Lupinine->nAChR Inhibits Lupinine->mAChR Inhibits Lupinine->AChE Inhibits

Caption: Mechanism of this compound neurotoxicity.

Pharmacokinetics

There is a significant lack of specific pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion) for pure this compound in animal models. However, studies on related quinolizidine alkaloids provide some insight. For instance, in pigs, the related alkaloid lupanine is extensively absorbed and primarily excreted in the urine unmodified.[4] In a human study, orally administered lupanine was also excreted unchanged in the urine with a half-life of 6-7 hours.[6] It is plausible that lupinine follows a similar pathway, but specific studies are required for confirmation.

Toxicological Studies

Data on the toxicity of pure this compound is limited. Many studies have been conducted using extracts from different Lupinus species, which contain a mixture of various quinolizidine alkaloids, making it difficult to attribute toxicity to a single compound.[4]

Acute Toxicity

Acute toxicity studies indicate that this compound is toxic upon oral ingestion, with effects primarily on the central nervous system.[4] It appears to be less acutely toxic than other common lupin alkaloids such as sparteine.[1][4]

Table 1: Acute Toxicity Data for this compound and Related Alkaloids

Compound Animal Model Route Value Unit Reference
This compound Rainbow Trout Oral (diet) NOAEL: 1 mg/kg bw/day [4]
This compound Rainbow Trout Oral (diet) LOAEL: 2.5 mg/kg bw/day [4]
This compound Not Specified Not Specified Toxic Dose: 25-28 mg/kg [1]
This compound Not Specified Not Specified Min. Lethal Dose: 28-30 mg/kg [1]
Lupanine Rat Oral LD50: 1464 mg/kg [7]
Lupanine Rat Intraperitoneal LD50: 177 mg/kg [7]
Sparteine Mouse Oral LD50: 40-480 mg/kg [6]

| Sparteine | Mouse | Intraperitoneal | LD50: 30-42 | mg/kg |[6] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; LD50: Median Lethal Dose.

Subchronic and Chronic Toxicity

There is a critical data gap regarding the repeated-dose toxicity of pure this compound. To date, no subchronic or chronic toxicity studies using the isolated compound in standard animal models like rats have been identified in the literature.[4] Studies conducted with diets containing flour or seed extracts from various lupin species are not suitable for evaluating the specific toxicity of this compound due to the confounding presence of other alkaloids and compounds.[4]

Genotoxicity and Mutagenicity

Several studies have evaluated the genotoxic potential of this compound as part of a panel of quinolizidine alkaloids. The consensus from these studies is that this compound is not genotoxic.

Table 2: Summary of Genotoxicity Studies for this compound

Assay Type System Finding Conclusion Reference
DNA Binding/Intercalation In vitro Unable to bind or intercalate into DNA Not a direct DNA-damaging agent [4]
Bacterial Reverse Mutation In vitro (Ames test) Did not induce gene mutations Non-mutagenic [4][8]

| Micronucleus Assay | In vivo | Did not induce micronuclei | Non-clastogenic/aneugenic |[4] |

Reproductive and Developmental Toxicity

No studies specifically investigating the reproductive or developmental toxicity of pure this compound in animal models were identified. This represents another significant gap in the toxicological database for this compound.

Experimental Protocols and Workflows

While specific protocols for this compound studies are not detailed in the literature, toxicological evaluations typically follow standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Toxicology_Workflow cluster_workflow General Toxicological Assessment Workflow cluster_data_status Data Availability for this compound start Test Compound (this compound) acute Acute Toxicity Study (e.g., OECD 423/425) start->acute Determine LD50/Toxicity Class geno_vitro Genotoxicity (In Vitro) - Ames Test (OECD 471) - Chromosome Aberration (OECD 473) acute->geno_vitro Evaluate Mutagenicity data_acute Some data available acute->data_acute geno_vivo Genotoxicity (In Vivo) - Micronucleus Test (OECD 474) geno_vitro->geno_vivo Confirm in vivo subchronic Subchronic Toxicity (90-day, e.g., OECD 408) geno_vivo->subchronic Identify Target Organs Establish NOAEL data_geno Data available (Negative) geno_vivo->data_geno repro Reproductive/Developmental Tox. (e.g., OECD 414, 421) subchronic->repro chronic Chronic Toxicity/ Carcinogenicity (OECD 452) subchronic->chronic risk Risk Assessment subchronic->risk data_gap SIGNIFICANT DATA GAP subchronic->data_gap repro->risk chronic->risk

Caption: General workflow for toxicological assessment.
Protocol: Acute Oral Toxicity - Limit Test (Adapted from OECD Guideline 425)

  • Animals : Healthy, young adult rodents (e.g., Wistar rats), typically females as they are often more sensitive.

  • Housing : Housed in standard conditions with controlled temperature, humidity, and light cycle. Access to food and water ad libitum, except for fasting before dosing.

  • Acclimatization : Animals are acclimatized to laboratory conditions for at least 5 days.

  • Dose Administration :

    • Animals are fasted overnight prior to dosing.

    • A single animal is dosed with this compound at a limit dose (e.g., 2000 mg/kg body weight) via oral gavage.

    • If the animal survives, four additional animals are dosed sequentially.

  • Observations :

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and changes in body weight.

    • Intensive observation for the first 4 hours post-dosing, then periodically for 14 days.

  • Necropsy : All animals are subjected to gross necropsy at the end of the 14-day observation period.

  • Endpoint : The test determines if the LD50 is above or below the limit dose and identifies signs of acute toxicity.

Protocol: Bacterial Reverse Mutation Test (Ames Test) (Adapted from OECD Guideline 471)
  • Tester Strains : Utilizes multiple strains of Salmonella typhimurium and Escherichia coli with specific mutations in the histidine or tryptophan operon, respectively. Strains are chosen to detect different types of mutations (e.g., base-pair substitutions, frameshifts).

  • Metabolic Activation : The test is performed both with and without an exogenous metabolic activation system (e.g., S9 mix from rat liver homogenate) to detect metabolites that may be mutagenic.

  • Procedure :

    • Varying concentrations of this compound, the bacterial tester strain, and either S9 mix or a buffer are combined in a test tube.

    • The mixture is incubated and then plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).

  • Incubation : Plates are incubated for 48-72 hours.

  • Endpoint : The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted. A significant, dose-related increase in revertant colonies compared to the negative control indicates a mutagenic potential.

Summary and Conclusion

The toxicological profile of this compound is primarily characterized by its neurotoxic effects, mediated through the inhibition of cholinergic pathways. Acute exposure can lead to severe neurological symptoms.[1][4] Current evidence strongly suggests that this compound is not genotoxic or mutagenic.[4][8]

However, there are major deficiencies in the available data. The lack of specific studies on the subchronic, chronic, reproductive, and developmental toxicity of pure this compound is a critical issue. The reliance on data from mixed alkaloid extracts prevents a precise risk assessment for this specific compound.[4] For a comprehensive understanding and to ensure the safety of lupin-derived products for human and animal consumption, further research focusing on the long-term effects of isolated this compound in well-defined animal models is imperative.

References

An In-depth Technical Guide on the Mechanism of Action of (+)-Lupinine on Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lupinine, a quinolizidine alkaloid found in plants of the Lupinus genus, has been identified as a modulator of acetylcholine receptors (AChRs). This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound on both muscarinic (mAChRs) and nicotinic (nAChRs) acetylcholine receptors. This document summarizes the available quantitative data on its binding affinity, details relevant experimental protocols for its characterization, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

Acetylcholine receptors are critical components of the central and peripheral nervous systems, playing integral roles in a vast array of physiological processes. They are broadly classified into two main families: the G-protein coupled muscarinic receptors (M1-M5) and the ligand-gated ion channel nicotinic receptors (various subtypes composed of different alpha and beta subunits). The modulation of these receptors by small molecules is a key strategy in the development of therapeutics for a range of disorders, including Alzheimer's disease, schizophrenia, and pain.

This compound is a naturally occurring alkaloid that has demonstrated interaction with AChRs. Understanding its precise mechanism of action is crucial for evaluating its potential as a pharmacological tool or a lead compound in drug discovery. This guide aims to consolidate the existing knowledge on this compound's effects on AChRs to support further research and development efforts.

Quantitative Data on this compound-Acetylcholine Receptor Interactions

The available quantitative data on the interaction of this compound with acetylcholine receptors is currently limited. The primary reported values are IC50s from competitive binding assays, which indicate a preferential affinity for muscarinic receptors over nicotinic receptors.

Receptor FamilyLigandIC50 (μM)Receptor SourceReference
Muscarinic Acetylcholine ReceptorsThis compound190Not specified[1]
Nicotinic Acetylcholine ReceptorsThis compound>500Not specified[1]

Note: Further research is required to determine the binding affinities (Ki values) of this compound for individual muscarinic (M1-M5) and nicotinic (e.g., α4β2, α7) receptor subtypes. Additionally, functional data such as EC50/IC50 values from functional assays and pA2 values from Schild analysis are needed to fully characterize its pharmacological profile as an agonist, antagonist, or allosteric modulator.

Mechanism of Action

Based on the available data, this compound appears to act as an inhibitor of acetylcholine receptors, with a more pronounced effect on the muscarinic subtype.[1] The exact nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive antagonism) has not been definitively elucidated. The structural similarity of lupinine to acetylcholine suggests a potential for competitive binding at the orthosteric site.[1]

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses through different signaling cascades. The five subtypes are broadly grouped by their G-protein coupling:

  • M1, M3, M5 Receptors: Couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2, M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Given its inhibitory effect, this compound likely acts as an antagonist at muscarinic receptors, blocking the binding of acetylcholine and preventing the initiation of these downstream signaling events.

Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are ligand-gated ion channels. Upon binding of an agonist like acetylcholine, the channel opens, allowing the influx of cations (primarily Na+ and Ca2+), which leads to depolarization of the cell membrane and subsequent cellular responses, such as muscle contraction or neurotransmitter release.

The higher IC50 value for nicotinic receptors suggests that this compound is a weaker inhibitor of this receptor family.[1] If it acts as an antagonist, it would block the ion channel opening mediated by acetylcholine.

Experimental Protocols

The following are detailed methodologies for key experiments that can be used to further characterize the mechanism of action of this compound on acetylcholine receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To determine the inhibitory constant (Ki) of this compound for muscarinic and nicotinic receptor subtypes.

Materials:

  • Cell membranes expressing the desired human recombinant receptor subtype (e.g., CHO or HEK293 cells transfected with M1-M5 or various nAChR subunit combinations).

  • Radioligand:

    • For muscarinic receptors: [3H]-N-methylscopolamine ([3H]-NMS)

    • For nicotinic receptors: [3H]-Epibatidine or subtype-selective radioligands like [3H]-pirenzepine (for M1), or [125I]-α-bungarotoxin (for α7 nAChR).

  • Unlabeled this compound solutions of varying concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like atropine for mAChRs or mecamylamine for nAChRs).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays

This assay is used to measure the functional activity of compounds on GPCRs that signal through the Gq pathway (M1, M3, M5) or on ligand-gated ion channels that are permeable to calcium (many nAChR subtypes).

Objective: To determine if this compound acts as an agonist or antagonist at Gq-coupled mAChRs or calcium-permeable nAChRs.

Materials:

  • Cells stably expressing the receptor of interest (e.g., HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Acetylcholine (as the reference agonist).

  • This compound solutions.

  • Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

  • Load the cells with the calcium-sensitive dye.

  • To determine agonist activity, add varying concentrations of this compound to the cells and measure the change in intracellular calcium concentration by monitoring fluorescence.

  • To determine antagonist activity, pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration of acetylcholine (e.g., its EC80) and measure the inhibition of the acetylcholine-induced calcium response.

  • Analyze the data to determine EC50 (for agonists) or IC50 (for antagonists).

This technique provides a direct measure of ion channel activity and is the gold standard for characterizing the effects of compounds on ligand-gated ion channels like nAChRs.

Objective: To characterize the effect of this compound on the ion channel function of nAChRs.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes or mammalian cell lines).

  • Patch-clamp rig with amplifier and data acquisition system.

  • Pipettes, electrodes, and appropriate intracellular and extracellular solutions.

  • Acetylcholine and this compound solutions.

Procedure:

  • Establish a whole-cell patch-clamp recording from a cell expressing the nAChR.

  • To test for agonist activity, apply varying concentrations of this compound and record any induced currents.

  • To test for antagonist activity, co-apply this compound with a fixed concentration of acetylcholine and measure the reduction in the acetylcholine-evoked current.

  • To investigate the mechanism of antagonism, perform a Schild analysis by measuring the shift in the acetylcholine dose-response curve in the presence of different concentrations of this compound. A parallel rightward shift is indicative of competitive antagonism.

Visualizations

Signaling Pathways

Gq_Coupled_Muscarinic_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh->M1_M3_M5 Activates Lupinine This compound Lupinine->M1_M3_M5 Inhibits Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: Gq-coupled muscarinic receptor signaling pathway and the inhibitory effect of this compound.

Gi_Coupled_Muscarinic_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M2_M4 M2/M4 Receptor ACh->M2_M4 Activates Lupinine This compound Lupinine->M2_M4 Inhibits Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Caption: Gi-coupled muscarinic receptor signaling pathway and the inhibitory effect of this compound.

Nicotinic_Receptor_Signaling cluster_receptor Cell Membrane cluster_downstream Cellular Events ACh Acetylcholine nAChR Nicotinic Receptor (Ion Channel) ACh->nAChR Opens Channel Lupinine This compound Lupinine->nAChR Inhibits Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_nAChR Cellular Response Depolarization->Cellular_Response_nAChR

Caption: Nicotinic receptor signaling and the inhibitory effect of this compound.

Experimental Workflows

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand ([3H]-NMS) - this compound dilutions Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand and this compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Analysis Data Analysis: - Determine IC50 - Calculate Ki using  Cheng-Prusoff Equation Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand binding assay to determine the Ki of this compound.

Calcium_Flux_Workflow Start Start Cell_Culture Culture Cells Expressing Receptor of Interest Start->Cell_Culture Dye_Loading Load Cells with Calcium-Sensitive Dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Pre_Incubation Pre-incubate with This compound (for antagonist assay) Dye_Loading->Pre_Incubation Stimulation Add Acetylcholine (for antagonist assay) or this compound (for agonist assay) Pre_Incubation->Stimulation Measurement Measure Fluorescence Change over Time Stimulation->Measurement Analysis Data Analysis: - Determine EC50 or IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for a calcium flux assay to assess the functional activity of this compound.

Conclusion and Future Directions

This compound demonstrates inhibitory activity at both muscarinic and nicotinic acetylcholine receptors, with a preference for the former. The current data suggest it acts as an antagonist, although further detailed pharmacological characterization is necessary.

To advance the understanding of this compound's mechanism of action, future research should focus on:

  • Subtype Selectivity: Determining the binding affinities (Ki) of this compound for all five muscarinic receptor subtypes and a panel of relevant nicotinic receptor subtypes.

  • Functional Characterization: Employing functional assays, such as calcium imaging and electrophysiology, to definitively characterize this compound as an agonist, antagonist, or allosteric modulator at each receptor subtype and to determine its potency (EC50/IC50) and efficacy (Emax).

  • Mechanism of Inhibition: Performing Schild analysis to ascertain whether the antagonism is competitive or non-competitive.

  • In Vivo Studies: Investigating the physiological effects of this compound in relevant animal models to correlate its in vitro receptor activity with in vivo outcomes.

A thorough characterization of this compound's interaction with acetylcholine receptors will be instrumental in determining its potential for future drug development and its utility as a pharmacological probe.

References

Methodological Framework for Investigating the Antiglycation and Cytotoxic Effects of (+)-Lupinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lupinine, a quinolizidine alkaloid found in various Lupinus species, has been identified as a compound of interest for its potential pharmacological activities. While preliminary reports suggest moderate antiglycation activity with no significant cytotoxic effects, a comprehensive, data-driven understanding of these properties is lacking in publicly available literature. This technical guide provides a detailed methodological framework for the systematic investigation of the antiglycation and cytotoxic effects of this compound. It outlines standardized experimental protocols, data presentation formats, and visualization of workflows and potential signaling pathways to guide researchers in generating robust and comparable data. This document is intended to serve as a foundational resource for initiating and conducting in-depth studies on the therapeutic potential of this compound.

Introduction

Glycation, the non-enzymatic reaction between reducing sugars and proteins, lipids, or nucleic acids, leads to the formation of Advanced Glycation End-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of various age-related diseases and diabetic complications. Consequently, the identification of potent antiglycation agents is a significant area of research. Concurrently, assessing the cytotoxic profile of any potential therapeutic agent is crucial to ensure its safety and selectivity.

This compound's chemical structure suggests potential for interaction with biological macromolecules, warranting a thorough investigation of its bioactivities. This guide presents a structured approach to evaluating its antiglycation and cytotoxic properties through established in vitro assays.

Antiglycation Activity of this compound

Experimental Protocol: In Vitro Bovine Serum Albumin (BSA)-Glucose Antiglycation Assay

This assay is a widely accepted method to screen for antiglycation activity by measuring the inhibition of fluorescent AGEs formation.

Materials:

  • This compound (of high purity)

  • Bovine Serum Albumin (BSA), fraction V

  • D-Glucose

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium azide (NaN3)

  • Aminoguanidine (positive control)

  • 96-well black microplates

  • Spectrofluorometer

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mg/mL BSA solution in PBS.

    • Prepare a 1 M D-Glucose solution in PBS.

    • Prepare stock solutions of this compound and Aminoguanidine in PBS at various concentrations.

  • Assay Setup:

    • In a 96-well black microplate, add 50 µL of the 10 mg/mL BSA solution to each well.

    • Add 50 µL of the 1 M D-Glucose solution to each well.

    • Add 50 µL of different concentrations of this compound to the test wells.

    • Add 50 µL of different concentrations of Aminoguanidine to the positive control wells.

    • Add 50 µL of PBS to the negative control wells (BSA + Glucose).

    • Prepare a blank well containing only BSA and PBS.

    • Add 5 µL of 0.1% Sodium azide to each well to prevent microbial growth.

  • Incubation:

    • Seal the plate and incubate at 37°C for 7 days in the dark.

  • Measurement of Fluorescent AGEs:

    • After incubation, measure the fluorescence intensity of each well using a spectrofluorometer with an excitation wavelength of 370 nm and an emission wavelength of 440 nm.

  • Calculation of Inhibition:

    • The percentage of inhibition of AGEs formation is calculated using the following formula:

Data Presentation: Antiglycation Activity

The results of the antiglycation assay should be presented in a clear and structured format. The IC50 value, which represents the concentration of the compound required to inhibit 50% of AGEs formation, is a key parameter.

CompoundConcentration (µM)% Inhibition of AGEs FormationIC50 (µM)
This compound10DataCalculated Value
50Data
100Data
250Data
500Data
Aminoguanidine10DataCalculated Value
(Positive Control)50Data
100Data
250Data
500Data

Experimental Workflow: Antiglycation Assay

Antiglycation_Workflow cluster_prep Reagent Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Data Acquisition & Analysis BSA BSA Solution (10 mg/mL) Mix Mix BSA, Glucose, & Test Compound BSA->Mix Glucose Glucose Solution (1M) Glucose->Mix Lupinine This compound Stock Lupinine->Mix AG Aminoguanidine Stock AG->Mix Incubate Incubate at 37°C for 7 days Mix->Incubate Measure Measure Fluorescence (Ex: 370nm, Em: 440nm) Incubate->Measure Calculate Calculate % Inhibition & IC50 Measure->Calculate

Caption: Workflow for the in vitro BSA-glucose antiglycation assay.

Cytotoxic Effects of this compound

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cell line (e.g., HepG2 - human liver cancer cell line, or a non-cancerous cell line like HEK293)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • After 24 hours, remove the medium and treat the cells with various concentrations of this compound dissolved in the culture medium.

    • Include a vehicle control (medium with the same amount of solvent used to dissolve this compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the treated cells for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation of Cell Viability:

    • Cell viability is calculated as follows:

Data Presentation: Cytotoxicity

The cytotoxic effect is typically represented by the LC50 value, the concentration of the compound that causes the death of 50% of the cells.

Cell LineCompoundConcentration (µM)% Cell ViabilityLC50 (µM)
HepG2This compound10DataCalculated Value
50Data
100Data
250Data
500Data
HEK293This compound10DataCalculated Value
50Data
100Data
250Data
500Data

Experimental Workflow: Cytotoxicity Assay

Cytotoxicity_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay_protocol MTT Assay cluster_data_analysis Data Analysis Seed Seed Cells in 96-well Plate Incubate24h Incubate for 24h Seed->Incubate24h Treat Treat with this compound Incubate24h->Treat Incubate_Treat Incubate for 24/48/72h Treat->Incubate_Treat Add_MTT Add MTT Solution Incubate_Treat->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate % Viability & LC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathway for Cytotoxic Effects

Should this compound exhibit cytotoxic activity, further investigation into its mechanism of action would be necessary. A hypothetical pathway to investigate could be the induction of apoptosis via the intrinsic mitochondrial pathway.

Apoptosis_Pathway Lupinine This compound Mitochondrion Mitochondrial Stress Lupinine->Mitochondrion Bax Bax Activation Mitochondrion->Bax Bcl2 Bcl-2 Inhibition Mitochondrion->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

The methodologies outlined in this technical guide provide a robust and standardized approach for the comprehensive evaluation of the antiglycation and cytotoxic effects of this compound. Adherence to these protocols will facilitate the generation of high-quality, reproducible data essential for assessing its therapeutic potential and safety profile. The provided templates for data presentation and workflow visualizations are intended to ensure clarity and consistency in reporting research findings in this area. Further mechanistic studies should be guided by the initial results obtained from these foundational assays.

Methodological & Application

Asymmetric Synthesis of (-)-Lupinine: A Detailed Guide to Modern Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Lupinine, a quinolizidine alkaloid found in plants of the Lupinus genus, has garnered significant attention in synthetic organic chemistry due to its interesting biological activities, including acetylcholinesterase inhibition. Its deceptively simple bicyclic structure, featuring a single stereocenter, presents a considerable challenge in asymmetric synthesis. This document provides a detailed overview and experimental protocols for several modern and efficient strategies for the enantioselective synthesis of (-)-lupinine, catering to the needs of researchers in organic synthesis and medicinal chemistry.

Key Asymmetric Synthesis Strategies

Several innovative approaches have been developed for the asymmetric synthesis of (-)-lupinine. The core challenge lies in the stereocontrolled construction of the quinolizidine core and the introduction of the hydroxymethyl group at the C-1 position with the correct (R) configuration. This guide details three prominent and effective strategies:

  • Sequential Ring-Closure of an Enantiopure Dibenzylamine: A robust method involving the diastereoselective construction of a piperidine ring followed by a second ring closure to form the quinolizidine skeleton.

  • Organocatalytic Intramolecular Aza-Michael Reaction: A modern approach utilizing a chiral organocatalyst to induce enantioselectivity in the key ring-forming step.

  • Chiral Pool Synthesis from L-Proline: A classic and efficient strategy that leverages the inherent chirality of L-proline as a starting material.

Strategy 1: Sequential Ring-Closure of an Enantiopure Dibenzylamine

This strategy, developed by Davies et al., relies on the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester to establish the stereocenter, followed by two sequential ring-closure reactions.[1]

Quantitative Data Summary
Step No.ReactionProductYield (%)Diastereomeric Ratio (d.r.)
1Conjugate AdditionChiral Amine85>99:1
2N-AlkylationAlkylated Amine95-
3Ester ReductionAmino Alcohol98-
4O-MesylationMesylate99-
5First Ring ClosurePiperidine85-
6N-Debenzylation / Second Ring ClosureQuinolizidinone70>99:1
7Lactam Reduction(-)-Lupinine85-
Overall 7 Steps (-)-Lupinine ~15 >99:1
Experimental Protocol

Step 1: Diastereoselective Conjugate Addition

  • To a solution of (S)-N-benzyl-N-(α-methylbenzyl)amine (1.0 eq) in THF (10 mL/mmol) at -78 °C, add n-BuLi (1.05 eq) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • Add a solution of tert-butyl acrylate (1.2 eq) in THF pre-cooled to -78 °C via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over MgSO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the chiral amine.

Step 2-7: Subsequent Transformations

The subsequent steps of N-alkylation, ester reduction, O-mesylation, first ring closure, a one-pot N-debenzylation/second ring closure, and final lactam reduction are carried out according to the detailed procedures provided in the supplementary information of the original publication by Davies et al.[1]

Workflow Diagram

G cluster_0 Sequential Ring-Closure Strategy Start Chiral Amine + tert-butyl acrylate Step1 1. Conjugate Addition (n-BuLi, THF, -78°C) Start->Step1 Intermediate1 Chiral Piperidine Precursor Step1->Intermediate1 Step2 2. N-Alkylation 3. Ester Reduction 4. O-Mesylation Intermediate1->Step2 Intermediate2 Linear Mesylate Step2->Intermediate2 Step3 5. First Ring Closure (NaH, THF) Intermediate2->Step3 Intermediate3 Substituted Piperidine Step3->Intermediate3 Step4 6. N-Debenzylation & Second Ring Closure (H2, Pd/C, TFA) Intermediate3->Step4 Intermediate4 Quinolizidinone Step4->Intermediate4 Step5 7. Lactam Reduction (LiAlH4, THF) Intermediate4->Step5 End (-)-Lupinine Step5->End

Caption: Workflow for the asymmetric synthesis of (-)-lupinine via sequential ring-closure.

Strategy 2: Organocatalytic Intramolecular Aza-Michael Reaction

This approach utilizes a chiral secondary amine catalyst, such as a Jørgensen-Hayashi catalyst, to catalyze the key enantioselective intramolecular aza-Michael reaction, forming the piperidine ring of the quinolizidine core.[2]

Quantitative Data Summary
Step No.ReactionProductYield (%)Enantiomeric Excess (ee %)
1Synthesis of Aza-Michael PrecursorLinear Amino-enone75-85 (over several steps)-
2Intramolecular Aza-Michael ReactionChiral Piperidine85-9590-99
3Elaboration to Quinolizidine CoreBicyclic Intermediate70-80 (over several steps)-
4Reduction(-)-Lupinine90-
Overall Variable (-)-Lupinine Variable High
Experimental Protocol

Step 1 & 2: Synthesis of Aza-Michael Precursor and Cyclization

  • The linear amino-enone precursor is synthesized from commercially available starting materials through standard synthetic transformations.

  • To a solution of the amino-enone precursor (1.0 eq) in a suitable solvent (e.g., CHCl3 or Toluene) at room temperature, add the Jørgensen-Hayashi catalyst ((S)-diphenylprolinol silyl ether, 10-20 mol%).

  • Add an acid co-catalyst (e.g., benzoic acid, 10-20 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the enantioenriched piperidine derivative.

Step 3 & 4: Elaboration and Final Reduction

  • The resulting chiral piperidine is then converted to the quinolizidine skeleton through a series of steps, which may include olefination, a second cyclization, and functional group manipulations.

  • The final step involves the reduction of a carbonyl or ester functionality to the primary alcohol of (-)-lupinine, typically using a reducing agent like LiAlH4.

Logical Relationship Diagram

G cluster_1 Organocatalytic Aza-Michael Strategy Start Linear Amino-enone Reaction Enantioselective Intramolecular Aza-Michael Reaction Start->Reaction Catalyst Chiral Organocatalyst (e.g., Jørgensen-Hayashi) Catalyst->Reaction Intermediate Enantioenriched Piperidine Reaction->Intermediate Elaboration Further Cyclization & Functional Group Manipulation Intermediate->Elaboration End (-)-Lupinine Elaboration->End

Caption: Key steps in the organocatalytic synthesis of (-)-lupinine.

Strategy 3: Chiral Pool Synthesis from L-Proline

This strategy takes advantage of the readily available and inexpensive chiral starting material, L-proline, to establish the stereochemistry of the final product.

Quantitative Data Summary
Step No.ReactionProductYield (%)
1N-Protection and EsterificationProtected L-Proline Ester95
2Claisen Condensationβ-Ketoester80
3Reduction and CyclizationBicyclic Lactam70
4Further ElaborationQuinolizidinone Intermediate65 (over several steps)
5Reduction(-)-Lupinine85
Overall Variable (-)-Lupinine Variable
Experimental Protocol

Step 1: N-Boc-L-proline methyl ester synthesis

  • Suspend L-proline (1.0 eq) in methanol (5 mL/mmol).

  • Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (2.5 eq).

  • Stir at room temperature for 6 hours.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate to give the N-Boc-L-proline methyl ester.

Step 2 & 3: Claisen Condensation and Reductive Cyclization

  • To a solution of the N-Boc-L-proline methyl ester (1.0 eq) and ethyl acetate (2.0 eq) in THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA, 2.2 eq).

  • Stir for 1 hour, then quench with saturated aqueous NH4Cl.

  • Extract with ethyl acetate, dry, and concentrate.

  • The resulting β-ketoester is then subjected to a reduction (e.g., with NaBH4) and subsequent acid-catalyzed cyclization to form the bicyclic lactam.

Step 4 & 5: Elaboration and Final Reduction

  • The bicyclic lactam is then further elaborated to the quinolizidinone core.

  • The final reduction of the carbonyl group to the hydroxymethyl group furnishes (-)-lupinine.

Signaling Pathway Diagram

G cluster_2 Chiral Pool Synthesis from L-Proline Start L-Proline Step1 N-Protection & Esterification Start->Step1 Intermediate1 Protected Proline Ester Step1->Intermediate1 Step2 Claisen Condensation Intermediate1->Step2 Intermediate2 β-Ketoester Step2->Intermediate2 Step3 Reduction & Cyclization Intermediate2->Step3 Intermediate3 Bicyclic Lactam Step3->Intermediate3 Step4 Further Elaboration Intermediate3->Step4 Intermediate4 Quinolizidinone Intermediate Step4->Intermediate4 Step5 Reduction Intermediate4->Step5 End (-)-Lupinine Step5->End

Caption: Synthetic pathway to (-)-lupinine starting from the chiral pool material L-proline.

Conclusion

The asymmetric synthesis of (-)-lupinine continues to be an area of active research, driving the development of new and efficient synthetic methodologies. The strategies outlined in this document—sequential ring-closure, organocatalytic aza-Michael addition, and chiral pool synthesis from L-proline—represent powerful and versatile approaches for accessing this important alkaloid in an enantiomerically pure form. The choice of a particular strategy will depend on factors such as the desired scale, available starting materials, and the specific expertise of the research group. The detailed protocols and comparative data provided herein are intended to serve as a valuable resource for chemists engaged in the synthesis of chiral nitrogen-containing heterocycles and the development of novel therapeutic agents.

References

The Untapped Potential of (+)-Lupinine: A Theoretical Exploration of its Use as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Lupinine, a naturally occurring quinolizidine alkaloid found in lupin plants, presents an intriguing chiral scaffold that has been primarily studied for its biological activity and as a target for total synthesis. However, its application as a chiral auxiliary to control the stereochemical outcome of asymmetric reactions remains largely unexplored in the scientific literature. This document aims to provide a comprehensive overview of the theoretical potential of this compound as a chiral auxiliary, alongside a discussion of the practical considerations and challenges that may have limited its use. While specific experimental protocols and quantitative data on its application are not available, this note will serve as a guide for researchers interested in exploring this potential.

The Role of a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is determined by several key factors:

  • High Diastereoselectivity: It must induce a high degree of stereochemical control, leading to a high diastereomeric excess (d.e.) of the product.

  • Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and cleaved from the product under mild conditions that do not affect the newly formed stereocenter.

  • Recoverability: For cost-effectiveness, the chiral auxiliary should be recoverable in high yield and without loss of enantiomeric purity.

  • Predictable Stereochemical Outcome: The stereochemical outcome of the reaction should be predictable based on the structure of the auxiliary and the reaction mechanism.

  • Crystallinity: Crystalline derivatives often facilitate purification by recrystallization, allowing for the easy separation of diastereomers.

This compound: A Potential but Untested Chiral Auxiliary

This compound possesses a rigid bicyclic structure with a defined stereochemistry and a primary hydroxyl group that can be used for attachment to a substrate. This combination of features theoretically makes it a candidate for a chiral auxiliary.

Potential Applications

If developed as a chiral auxiliary, this compound could potentially be applied to a range of asymmetric transformations, including:

  • Asymmetric Alkylation: The enolate of an ester or amide derived from this compound could be alkylated, with the bulky quinolizidine skeleton directing the approach of the electrophile.

  • Asymmetric Diels-Alder Reactions: A dienophile attached to this compound via its hydroxyl group could exhibit facial selectivity in cycloaddition reactions.

  • Asymmetric Conjugate Additions: The chiral environment provided by this compound could influence the stereochemical course of Michael additions.

  • Asymmetric Aldol Reactions: Similar to other alcohol-based auxiliaries, this compound could be used to control the stereochemistry of aldol reactions.

Experimental Workflow: A Theoretical Protocol

While no specific protocols exist, a general workflow for employing this compound as a chiral auxiliary can be conceptualized. The following diagram illustrates a hypothetical workflow for an asymmetric alkylation reaction.

G Hypothetical Workflow for Asymmetric Alkylation using this compound cluster_0 Step 1: Attachment of Auxiliary cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage of Auxiliary start This compound attachment Esterification/ Amidation start->attachment substrate Prochiral Carboxylic Acid Derivative substrate->attachment adduct Chiral Adduct attachment->adduct enolate_formation Enolate Formation (e.g., LDA) adduct->enolate_formation alkylation Alkylation (R-X) enolate_formation->alkylation diastereomeric_product Diastereomerically Enriched Product alkylation->diastereomeric_product cleavage Hydrolysis/ Reduction diastereomeric_product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_auxiliary Recovered this compound cleavage->recovered_auxiliary

Caption: A conceptual workflow for the use of this compound as a chiral auxiliary.

Challenges and Considerations

Despite its theoretical potential, several factors may have hindered the widespread adoption of this compound as a chiral auxiliary:

  • Conformational Flexibility: Although part of a rigid ring system, the hydroxymethyl group has rotational freedom which might lead to poor facial discrimination of the prochiral center.

  • Potential for Side Reactions: The tertiary amine within the quinolizidine ring system could interfere with certain reaction conditions, such as those involving strong bases or Lewis acids, leading to undesired side reactions or racemization.

  • Difficulty in Cleavage: The ester or amide linkage to the neopentyl-like primary alcohol of lupinine might require harsh conditions for cleavage, potentially compromising the stereochemical integrity of the product.

  • Availability: While naturally occurring, the isolation and purification of enantiomerically pure this compound may be more complex and costly compared to other commercially available chiral auxiliaries derived from the chiral pool (e.g., amino acids, terpenes).

Data Presentation: A Theoretical Comparison

In the absence of experimental data for this compound, the following table presents typical data for well-established chiral auxiliaries in asymmetric alkylation reactions to provide a benchmark for any future studies on this compound.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-4-Benzyl-2-oxazolidinonePropionyl imideBenzyl bromide>99:195Evans, D. A. et al. (1982)
(R,R)-PseudoephedrinePropionyl amideIodomethane98:292Myers, A. G. et al. (1997)
(-)-8-PhenylmentholAcrylateCyclopentadiene99:185Corey, E. J. et al. (1975)

Conclusion

While the use of this compound as a chiral auxiliary in asymmetric synthesis is not documented in the current body of scientific literature, its rigid chiral structure warrants consideration for such applications. The development of mild and efficient methods for its attachment to and cleavage from substrates, along with a thorough investigation into its stereodirecting ability, could unlock its potential as a novel and useful tool for synthetic chemists. Future research in this area would be necessary to overcome the potential challenges and to establish the practical utility of this compound and its derivatives as effective chiral auxiliaries. The information presented here serves as a theoretical foundation and a call to the research community to explore the synthetic capabilities of this fascinating natural product.

Application of (+)-Lupinine in Organocatalysis: An Overview and Future Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Lupinine, a naturally occurring quinolizidine alkaloid, possesses a chiral structure centered around a bicyclic nitrogen-containing scaffold. While alkaloids with similar structural motifs, such as sparteine and the Cinchona alkaloids, have been extensively utilized as ligands or organocatalysts in asymmetric synthesis, the application of this compound in this domain remains largely unexplored. This document provides a comprehensive overview of the current, albeit limited, landscape of this compound's role in organocatalysis. Due to a notable lack of direct applications in the scientific literature, this text will focus on the theoretical potential of this compound as an organocatalyst, drawing parallels with structurally related and well-established catalysts. Furthermore, a general protocol for a plausible application in a Michael addition is presented as a prospective experimental design.

Introduction to this compound

This compound is a bicyclic alkaloid found in various species of the Lupinus genus.[1] Its rigid quinolizidine skeleton is adorned with a primary alcohol, presenting two key functionalities: a tertiary amine that can act as a Lewis base and a hydroxyl group capable of hydrogen bonding. This combination of functionalities, along with its inherent chirality, theoretically positions this compound as a potential bifunctional organocatalyst.

Current Status of this compound in Organocatalysis

Despite its promising structural features, a comprehensive review of scientific databases reveals a significant gap in the literature regarding the use of this compound as an organocatalyst. Research has predominantly focused on its biosynthesis, isolation, and biological activities, including its role as an acetylcholinesterase inhibitor.[1] The synthesis of lupinine itself has been a target for asymmetric synthesis, sometimes employing organocatalytic methods to construct its chiral framework, but this is distinct from using lupinine as the catalyst.[2]

The lack of reported applications could be attributed to several factors, including potentially lower catalytic activity or selectivity compared to more established organocatalysts. However, the exploration of novel catalysts derived from readily available natural products is a burgeoning field in green chemistry, suggesting that the catalytic potential of this compound and its derivatives may be a fertile ground for future research.

Theoretical Potential and Mechanistic Considerations

The structural attributes of this compound suggest its potential application in a variety of organocatalytic transformations, most notably in reactions that can be facilitated by a bifunctional catalyst. The tertiary amine can act as a Brønsted base to deprotonate a pronucleophile or as a Lewis base to activate a substrate, while the hydroxyl group can engage in hydrogen bonding to activate an electrophile and control the stereochemical outcome of the reaction.

A plausible catalytic cycle for a hypothetical this compound-catalyzed Michael addition of a ketone to a nitroalkene is depicted below. In this scenario, the tertiary amine of lupinine would facilitate the formation of a nucleophilic enamine intermediate from the ketone. Simultaneously, the hydroxyl group could activate the nitroalkene electrophile via hydrogen bonding, orienting it for a stereoselective attack by the enamine.

G cluster_cycle Hypothetical Catalytic Cycle catalyst This compound Catalyst enamine Enamine Intermediate catalyst->enamine + Ketone - H2O complex Activated Complex (H-Bonding) catalyst->complex H-Bond Activation ketone Ketone Substrate ketone->enamine enamine->complex + Activated Nitroalkene nitroalkene Nitroalkene Electrophile nitroalkene->complex iminium Iminium Intermediate complex->iminium C-C Bond Formation product Michael Adduct iminium->product + H2O product->catalyst Catalyst Regeneration water H2O water->product

Hypothetical catalytic cycle for a this compound-catalyzed Michael addition.

Prospective Experimental Protocol: Asymmetric Michael Addition

The following is a generalized, prospective protocol for the asymmetric Michael addition of a ketone to a nitroalkene using this compound as the organocatalyst. This protocol is intended as a starting point for experimental investigation.

Table 1: Reaction Components and Conditions

Component/ParameterProposed Value/CompoundNotes
Electrophile trans-β-Nitrostyrene0.1 mmol, 1.0 equiv.
Nucleophile Cyclohexanone0.2 mmol, 2.0 equiv.
Catalyst This compound0.01-0.02 mmol, 10-20 mol%
Solvent Toluene or CH2Cl21.0 mL
Temperature Room Temperature (20-25 °C)May require optimization
Reaction Time 24-72 hoursMonitor by TLC or GC-MS

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add this compound (10-20 mol%).

  • Add the solvent (e.g., toluene, 1.0 mL) and stir to dissolve the catalyst.

  • Add cyclohexanone (2.0 equiv.) to the solution.

  • Add trans-β-nitrostyrene (1.0 equiv.) to initiate the reaction.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Analyze the purified product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).

Conclusion and Future Directions

While the direct application of this compound in organocatalysis is not yet established in the scientific literature, its chemical structure holds considerable promise for the development of new catalytic methodologies. The bifunctional nature of its tertiary amine and hydroxyl group makes it a prime candidate for catalyzing a range of asymmetric transformations. Future research should focus on systematically evaluating the catalytic activity of this compound in various reactions, such as Michael additions, aldol reactions, and other C-C bond-forming transformations. Furthermore, the synthesis of this compound derivatives, through modification of the hydroxyl group, could lead to the development of a novel class of tunable and highly effective organocatalysts. Such investigations would not only expand the toolkit of asymmetric synthesis but also add significant value to a readily available natural product.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of (+)-Lupinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mass spectrometry fragmentation pattern of the quinolizidine alkaloid, (+)-Lupinine. Detailed experimental protocols for sample preparation and analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are outlined to facilitate the identification and quantification of this compound in various matrices.

Introduction

This compound is a quinolizidine alkaloid found in various species of the Lupinus genus. As secondary metabolites, these compounds are of significant interest due to their diverse biological activities and potential applications in drug discovery and development. Mass spectrometry, particularly when coupled with chromatographic separation techniques like UPLC, offers a powerful analytical tool for the sensitive and selective determination of these alkaloids. Understanding the specific fragmentation pattern of this compound is crucial for its unambiguous identification in complex samples. This document details the characteristic fragmentation of this compound and provides a robust protocol for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound in mass spectrometry provides characteristic product ions that serve as a fingerprint for its identification. The analysis is typically performed using positive ion electrospray ionization (ESI+), which generates a protonated molecule [M+H]⁺. Subsequent fragmentation of this precursor ion in the collision cell of a tandem mass spectrometer yields a series of product ions.

The key mass spectral data for this compound is summarized in the table below. This data has been compiled from UPLC-MS/MS analyses of quinolizidine alkaloids.[1][2][3]

ParameterValueReference
Chemical FormulaC₁₀H₁₉NO
Molecular Weight169.26 g/mol
Precursor Ion (m/z)170.2[1][2][3]
Major Fragment Ions (m/z)152.2, 138.1, 110.1, 96.1[1][2][3]
Ionization ModeESI+[1][2][3]

The fragmentation of the protonated this compound molecule ([M+H]⁺ at m/z 170.2) is proposed to occur through the pathways illustrated in the diagram below. The initial protonation likely occurs at the nitrogen atom. Collision-induced dissociation (CID) can lead to the loss of a water molecule (H₂O), resulting in the fragment ion at m/z 152.2. Further fragmentation can occur through ring cleavages, leading to the formation of the other observed product ions.

lupinine_fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M+H]⁺ m/z 170.2 frag1 [M+H-H₂O]⁺ m/z 152.2 precursor->frag1 -H₂O frag2 [C₉H₁₆N]⁺ m/z 138.1 precursor->frag2 -CH₂O frag3 [C₇H₁₂N]⁺ m/z 110.1 frag2->frag3 -C₂H₄ frag4 [C₆H₁₀N]⁺ m/z 96.1 frag3->frag4 -CH₂

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: UPLC-MS/MS Analysis of this compound

This protocol is adapted from established methods for the analysis of quinolizidine alkaloids in various sample matrices.[1][2][3][4][5]

Sample Preparation

A robust sample preparation protocol is essential for the accurate quantification of this compound and to minimize matrix effects. The following is a general procedure for the extraction of quinolizidine alkaloids from a solid matrix (e.g., plant material, food products).

Materials:

  • Sample matrix

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge tubes (15 mL or 50 mL)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other suitable material)

  • Autosampler vials

Procedure:

  • Homogenization: Homogenize the sample to a fine powder or a uniform consistency.

  • Extraction:

    • Weigh approximately 1 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid).

    • Vortex the mixture for 1 minute.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

UPLC-MS/MS Instrumental Conditions

The following instrumental parameters provide a starting point for the analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.

UPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Gradient Elution
Time (min)%B
0.05
5.095
7.095
7.15
10.05
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Cone Voltage20 V
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)
170.2152.2
170.2138.1
170.2110.1
170.296.1
Data Analysis and Quantification
  • Identification: The identification of this compound is confirmed by comparing the retention time and the presence of the specific MRM transitions with those of a certified reference standard.

  • Quantification: A calibration curve should be prepared using a series of standard solutions of this compound of known concentrations. The concentration of this compound in the samples is then determined by interpolating their peak areas from the calibration curve. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification to correct for matrix effects and variations in instrument response.

Workflow Diagram

The following diagram illustrates the overall workflow for the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Processing homogenization Sample Homogenization extraction Solvent Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration uplc UPLC Separation filtration->uplc msms Tandem MS Detection (MRM Mode) uplc->msms identification Peak Identification msms->identification quantification Quantification identification->quantification

Caption: UPLC-MS/MS analysis workflow for this compound.

Conclusion

The application of UPLC-MS/MS provides a highly selective and sensitive method for the analysis of this compound. The characteristic fragmentation pattern, with a precursor ion at m/z 170.2 and major product ions at m/z 152.2, 138.1, 110.1, and 96.1, allows for confident identification of this alkaloid. The detailed protocol provided herein serves as a robust starting point for researchers in the fields of natural product chemistry, pharmacology, and drug development for the reliable analysis of this compound in various sample matrices.

References

Application Note: UPLC-MS/MS Method for the Quantification of (+)-Lupinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Lupinine is a quinolizidine alkaloid found predominantly in species of the Lupinus genus. As a secondary metabolite, it plays a role in the plant's defense mechanisms. Due to its biological activity, including acetylcholinesterase inhibition, and its potential toxicity, robust and sensitive analytical methods are required for its quantification in various matrices, from plant materials to biological samples.[1] This application note provides a detailed protocol for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS), a technique offering high selectivity and sensitivity.[2][3][4]

Principle

This method utilizes the high separation efficiency of UPLC and the sensitive and selective detection of tandem mass spectrometry to accurately quantify this compound. The analyte is first extracted from the matrix, separated from other components on a C18 reversed-phase column, and then detected by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation (from Lupin Seeds)

This protocol is adapted from the method described by Hwang et al. (2020).[2]

a. Reagents and Materials:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • This compound analytical standard

  • Syringe filters (0.22 µm, PTFE)

  • Homogenizer

  • Ultrasonic bath

  • Centrifuge

b. Standard Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Perform serial dilutions of the stock solution with 80% methanol to prepare working standard solutions for the calibration curve (e.g., 10, 25, 50, 100, 250, 500 ng/mL).

c. Sample Extraction:

  • Homogenize the lupin seed sample to a fine powder.

  • Accurately weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic extraction for 60 minutes in an ultrasonic bath.[2]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a UPLC vial.

  • The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

The following conditions are based on typical methods for quinolizidine alkaloid analysis.[2][3]

a. UPLC Conditions:

  • System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B (linear gradient)

    • 5-6 min: 95% B (hold)

    • 6-6.1 min: 95-5% B (linear gradient)

    • 6.1-8 min: 5% B (hold for re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

b. Mass Spectrometry Conditions:

  • System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MRM Transitions for this compound:

    • Precursor Ion (m/z): 170.1

    • Product Ions (m/z): 152.1 (quantifier), 98.1 (qualifier)

    • Collision Energy: Optimized for the specific instrument, typically in the range of 10-20 eV.

Quantitative Data Summary

The following tables summarize typical validation parameters for the UPLC-MS/MS quantification of lupinine. Data is compiled from published methods.[2]

Table 1: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range10 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)~1.5 ng/mL
Limit of Quantification (LOQ)~5.0 ng/mL

Table 2: Recovery and Precision Data for this compound in Spiked Lupin Seed Matrix

Spiked Concentration (µg/kg)Mean Recovery (%)RSD (%)
2595.24.8
10098.73.1
500101.52.5

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing homogenization Sample Homogenization (Lupin Seeds) extraction Ultrasonic Extraction (80% Methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm PTFE) centrifugation->filtration uplc UPLC Separation (C18 Column) filtration->uplc Inject msms Tandem MS Detection (MRM Mode) uplc->msms quantification Quantification (Calibration Curve) msms->quantification

Caption: Workflow for the quantification of this compound.

Biosynthesis and Mechanism of Action of this compound

G Biosynthesis and Biological Interaction of this compound cluster_biosynthesis Biosynthesis Pathway cluster_moa Mechanism of Action lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase aminopentanal 5-Aminopentanal cadaverine->aminopentanal Amine Oxidase delta1_piperideine Δ¹-Piperideine aminopentanal->delta1_piperideine Spontaneous Cyclization lupinine This compound delta1_piperideine->lupinine Further Enzymatic Steps acetylcholine Acetylcholine ache Acetylcholinesterase (AChE) acetylcholine->ache hydrolysis Hydrolysis ache->hydrolysis choline_acetate Choline + Acetate hydrolysis->choline_acetate lupinine_moa This compound lupinine_moa->inhibition inhibition->ache Reversible Inhibition

Caption: Biosynthesis and interaction of this compound.

Discussion

The presented UPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound. The sample preparation is straightforward, and the analytical run time is short, allowing for high-throughput analysis. The method demonstrates good linearity, recovery, and precision, making it suitable for routine analysis in quality control of lupin-based products and for research purposes.

It is important to note that while this method is effective for quantifying total lupinine, it does not separate this compound from its enantiomer, (-)-lupinine. For stereospecific analysis, a chiral stationary phase would be required. An approach to developing such a method would involve screening polysaccharide-based and macrocyclic glycopeptide-based chiral columns.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not extensively available in the public literature. However, a general approach to a pharmacokinetic study in a rodent model using this UPLC-MS/MS method would involve the following steps:

  • Dosing: Administration of a known dose of this compound to a cohort of animals (e.g., rats) via the intended route (e.g., oral gavage).

  • Sample Collection: Collection of blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Processing: Plasma is separated from the blood samples, and proteins are precipitated (e.g., with acetonitrile or methanol).

  • UPLC-MS/MS Analysis: The processed plasma samples are analyzed using the validated UPLC-MS/MS method to determine the concentration of this compound at each time point.

  • Pharmacokinetic Modeling: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Conclusion

This application note provides a comprehensive UPLC-MS/MS protocol for the quantification of this compound. The method is sensitive, specific, and reproducible, making it a valuable tool for researchers, scientists, and drug development professionals working with this quinolizidine alkaloid. The provided workflows and diagrams offer a clear visual representation of the experimental and biological processes involved.

References

Application Notes and Protocols for the Extraction and Isolation of (+)-Lupinine from Lupin Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and purification of the quinolizidine alkaloid, (+)-Lupinine, from lupin seeds. The methodologies described are based on established scientific literature and are intended for a scientific audience with a background in chemistry and laboratory practices.

Introduction

This compound is a quinolizidine alkaloid naturally present in various species of the Lupinus genus.[1] This bicyclic tertiary amine exhibits a range of biological activities, including insecticidal properties and effects on the nervous system, making it a compound of interest for research and potential drug development.[2][3] The bitter taste of many lupin seeds is attributed to the presence of such alkaloids, and while "sweet" varieties with lower alkaloid content have been developed for nutritional purposes, bitter varieties remain a rich source for the extraction of these compounds.[1][4]

The isolation of this compound from lupin seeds typically involves an acid-base extraction to separate the basic alkaloids from other plant components, followed by chromatographic purification to isolate this compound from other co-extracted alkaloids.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, characterization, and the design of extraction and purification protocols.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₉NO
Molecular Weight 169.26 g/mol
Appearance Light brown orange crystalline powder[5]
Melting Point 68.5-69.2°C[5]
Solubility Soluble in water, alcohol, chloroform, and ether.[5]
IUPAC Name [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol[1]
CAS Number 486-70-4[1]

Quantitative Data: this compound Content in Lupinus Species

The concentration of this compound can vary significantly between different Lupinus species and even between cultivars of the same species. Table 2 provides a summary of reported this compound content in the seeds of various lupin species. This data is essential for selecting the appropriate raw material for extraction.

Table 2: Reported this compound Content in Lupinus spp. Seeds

Lupinus SpeciesCultivar(s)This compound Content (mg/kg of Dry Matter)Predominant Alkaloid(s)Reference(s)
Lupinus luteusAcos, Cardiga14.1 - 1,531Lupinine, Sparteine[2][6]
Lupinus albusNot SpecifiedGenerally low to non-detectableLupanine, 13-hydroxylupanine[3][6]
Lupinus angustifoliusNot SpecifiedGenerally low to non-detectableLupanine, Angustifoline[6][7]

Note: The alkaloid content can be influenced by environmental and cultivation conditions.[8]

Experimental Workflow

The overall process for the extraction and isolation of this compound from lupin seeds is depicted in the following workflow diagram.

Extraction_Isolation_Workflow cluster_prep 1. Seed Preparation cluster_extraction 2. Acid-Base Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis and Characterization Start Lupin Seeds Grinding Grinding to Fine Powder Start->Grinding Defatting Defatting with n-Hexane (Optional) Grinding->Defatting AcidExtraction Maceration in Acidic Solution (e.g., 1% HCl) Defatting->AcidExtraction Filtration1 Filtration AcidExtraction->Filtration1 Basification Basification of Aqueous Extract (pH 9-11 with NH4OH) Filtration1->Basification LLE Liquid-Liquid Extraction with Organic Solvent (e.g., Chloroform) Basification->LLE Drying Drying and Concentration of Organic Phase LLE->Drying CrudeExtract Crude Alkaloid Extract Drying->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis of Fractions FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling SolventEvaporation Solvent Evaporation Pooling->SolventEvaporation PureLupinine Pure this compound SolventEvaporation->PureLupinine GCMS GC-MS PureLupinine->GCMS NMR NMR (1H, 13C) PureLupinine->NMR

Caption: Workflow for the extraction and isolation of this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the extraction, purification, and analysis of this compound.

This protocol describes a classic acid-base extraction method to obtain a crude alkaloid extract from lupin seeds.

Materials and Reagents:

  • Dried lupin seeds (preferably Lupinus luteus)

  • n-Hexane (analytical grade)

  • Hydrochloric acid (HCl), 1% aqueous solution

  • Ammonium hydroxide (NH₄OH), concentrated

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Grinder or mill

  • Large glass beakers or flasks

  • Filter paper and funnel

  • Separatory funnel (2 L)

  • Rotary evaporator

  • pH meter or pH indicator strips

Procedure:

  • Seed Preparation:

    • Grind 100 g of dried lupin seeds into a fine powder using a grinder or mill.

    • (Optional but recommended for high-fat seeds) Defat the powder by soaking it in 500 mL of n-hexane for 24 hours at room temperature with occasional stirring. Filter the mixture, discard the hexane, and allow the powder to air-dry completely to remove any residual solvent.

  • Acidic Extraction:

    • Place the defatted lupin powder into a large beaker and add 1 L of 1% aqueous HCl.

    • Stir the mixture periodically and allow it to macerate for 48 hours at room temperature. This will convert the alkaloids into their water-soluble hydrochloride salts.

    • Filter the mixture through several layers of cheesecloth or filter paper to separate the acidic aqueous extract from the solid plant material.

  • Basification:

    • Transfer the acidic aqueous extract to a large beaker and cool it in an ice bath.

    • Slowly add concentrated ammonium hydroxide while stirring until the pH of the solution reaches 9-11.[9] This will convert the alkaloid salts back to their free base form, which is less soluble in water.

  • Liquid-Liquid Extraction:

    • Transfer the basified aqueous solution to a 2 L separatory funnel.

    • Add 200 mL of chloroform and shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The lower organic layer containing the alkaloids should be carefully drained into a clean flask.

    • Repeat the extraction of the aqueous layer four more times with fresh 200 mL portions of chloroform to ensure complete extraction of the alkaloids.[9]

  • Drying and Concentration:

    • Combine all the chloroform extracts.

    • Add a sufficient amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water. Swirl the flask and let it stand for about 30 minutes.

    • Filter the dried chloroform extract to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude alkaloid extract as a viscous oil or semi-solid.

This protocol details the purification of this compound from the crude alkaloid extract using silica gel column chromatography.

Materials and Reagents:

  • Crude alkaloid extract

  • Silica gel (70-230 mesh)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Ammonium hydroxide (NH₄OH), concentrated

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Dragendorff's reagent for visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., chloroform:methanol:ammonium hydroxide, 95:4.5:0.5 v/v/v).[9]

    • Pour the slurry into the chromatography column and allow the silica to settle, ensuring a homogeneously packed column without any air bubbles.

    • Add a thin layer of sand on top of the silica gel to protect the surface.

  • Sample Loading:

    • Dissolve approximately 1 g of the crude alkaloid extract in a minimal volume of the initial mobile phase.

    • Alternatively, for better separation, perform a dry loading: dissolve the crude extract in a suitable solvent, add 2-3 g of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9][10]

  • Elution and Fraction Collection:

    • Begin eluting the column with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., to 90:9.5:0.5 and then 85:14:1 v/v/v) to elute the more polar alkaloids.[9]

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in a fraction collector or individual test tubes.

  • TLC Analysis:

    • Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.

    • Develop the TLC plate in a chamber with a suitable mobile phase (e.g., chloroform:methanol:ammonium hydroxide, 85:14:1 v/v/v).

    • Visualize the separated alkaloids by spraying the dried TLC plate with Dragendorff's reagent, which will produce orange to reddish-brown spots for the alkaloids.[9]

    • Identify the fractions containing pure this compound by comparing their Rf values with a standard if available, or by pooling fractions with a single spot at the expected Rf for Lupinine.

  • Isolation of Pure this compound:

    • Combine the fractions that contain pure this compound.

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To determine the purity of the isolated compound and confirm its molecular weight.

  • Sample Preparation: Dissolve a small amount of the purified this compound in methanol or chloroform.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Expected Result: A single major peak in the chromatogram corresponding to this compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 169 and a characteristic fragmentation pattern.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of this compound.

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Spectra to Acquire: ¹H NMR, ¹³C NMR, and optionally 2D NMR (COSY, HSQC) for full structural elucidation.

  • Expected Result: The obtained NMR spectra should match the known chemical shifts and coupling constants for this compound.

Troubleshooting

Table 3: Common Issues and Solutions in this compound Extraction and Isolation

IssuePossible Cause(s)Suggested Solution(s)
Low yield of crude alkaloid extract Incomplete extraction from plant material.Insufficient basification.Emulsion formation during LLE.Increase maceration time or use a more efficient extraction method (e.g., Soxhlet).Ensure pH is between 9 and 11 before extraction.[9]Add a small amount of brine (saturated NaCl solution) or centrifuge to break the emulsion.[9]
Poor separation on column chromatography Inappropriate mobile phase polarity.Column overloading.Poor column packing.Optimize the solvent system using TLC.Use a larger column or less sample.Ensure the column is packed uniformly without air bubbles.
Degradation of alkaloids on silica gel Acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a triethylamine solution.[9]

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful extraction and isolation of this compound from lupin seeds. By carefully selecting the appropriate plant material and adhering to the detailed methodologies, researchers can obtain this valuable alkaloid for further scientific investigation and potential applications in drug discovery and development. The provided quantitative data and troubleshooting guide will further aid in optimizing the process for high yield and purity.

References

Application Notes and Protocols for the Synthesis of Novel (+)-Lupinine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Lupinine, a quinolizidine alkaloid naturally found in plants of the Lupinus genus, serves as a valuable chiral building block for the synthesis of diverse and biologically active molecules.[1][2] Its rigid bicyclic structure and pendant hydroxymethyl group offer a versatile scaffold for chemical modification, leading to the development of novel derivatives with a wide range of pharmacological properties. These derivatives have shown promise as antimicrobial, antiviral, antitumor, and acetylcholinesterase inhibitory agents, making them attractive candidates for drug discovery and development.[3] This document provides detailed application notes on the synthetic utility of this compound and comprehensive protocols for the preparation of key derivatives.

Application Notes

The chemical modification of this compound primarily targets the hydroxymethyl group at the C-1 position of the quinolizidine skeleton. This allows for the introduction of various functional groups and pharmacophores, leading to a diverse library of compounds with distinct biological activities.

Key areas of application include:

  • Antimicrobial and Antiviral Agents: The introduction of 1,2,3-triazole moieties to the lupinine structure has been shown to yield compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] Furthermore, certain lupinine esters and other derivatives have demonstrated notable antiviral, including anti-AIDS, activity.[3]

  • Acetylcholinesterase (AChE) Inhibitors: Derivatives of this compound have been identified as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[1][4] This inhibitory action makes these compounds potential therapeutic agents for neurodegenerative diseases such as Alzheimer's disease.[2]

  • Antimalarial Drug Candidates: Chloroquine-lupinine conjugates have been synthesized and evaluated for their antimalarial activity, showing potent efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum.

  • Anticancer Therapeutics: Some lupinine derivatives have exhibited cytotoxic effects against various cancer cell lines, suggesting their potential as novel antitumor agents.[3]

  • Hemorheological Modulators: Novel triazole derivatives of lupinine have been investigated for their effects on blood rheology, indicating potential applications in conditions associated with impaired blood flow.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of various this compound derivatives.

Table 1: Synthesis of Azido- and Triazole-Lupinine Derivatives

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
(1S,9aR)-1-(Azidomethyl)octahydro-1H-quinolizineThis compoundMesyl chloride, Et3N; NaN3, DMF60[3]
{1-[4-(Hydroxyalkyl)-1,2,3-triazol-1-yl]methyl} octahydro-1H-quinolizines (5d, e)Lupinine azidePropargyl alcohol or 2-methylbut-3-in-2-ol, Cu(I) catalyzed77-81[3]
1,2,3-Triazole derivative from lupinine azide and ethyl propiolateLupinine azideEthyl propiolate-[5]

Table 2: Synthesis of Phosphine-Containing Lupinine Derivatives

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
Dibutyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine oxide (8)Vinyl ether of lupinineDibutylphosphine, air (O2)95[6]
Di(2-phenethyl)[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine oxide (9)Vinyl ether of lupinineDi(2-phenethyl)phosphine, air (O2)97[6]
Dibutyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine sulfide (10)Vinyl ether of lupinineDibutylphosphine sulfide88[6]
Di(2-phenethyl)[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine sulfide (7)Vinyl ether of lupinineDi(2-phenethyl)phosphine sulfide90[6]

Table 3: Biological Activity of Lupinine and its Derivatives

CompoundBiological ActivityIC50 ValueTarget Organism/EnzymeReference
LupinineAcetylcholinesterase Inhibition (Muscarinic)190 μMAcetylcholinesterase[1]
LupinineAcetylcholinesterase Inhibition (Nicotinic)>500 μMAcetylcholinesterase[1]
(1S,9aR)-1-(Azidomethyl)octahydro-1H-quinolizineAntibacterial (Gram-negative)-Escherichia coli[3]
7-Chloro-4-(N-(+)-lupinyl)aminoquinolineAntimalarial (CQ-S and CQ-R strains)16-35 nMP. falciparum[7]

Experimental Protocols

Protocol 1: Synthesis of (1S,9aR)-1-(Azidomethyl)octahydro-1H-quinolizine (Lupinine Azide)

This protocol describes the conversion of the hydroxyl group of this compound to an azide group, a key intermediate for the synthesis of triazole derivatives via "click chemistry".

Materials:

  • This compound

  • Mesyl chloride (MsCl)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Sodium azide (NaN3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Chloroform

  • Ethanol

Procedure:

  • Mesylation: Dissolve this compound in anhydrous CH2Cl2 and cool the solution in an ice bath. Add triethylamine, followed by the dropwise addition of mesyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Wash the reaction mixture with water and saturated sodium chloride solution. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF and add sodium azide. Heat the mixture and stir until the reaction is complete (monitored by TLC).

  • Purification: Pour the reaction mixture into a Petri dish to evaporate the solvent. Dissolve the residue in CH2Cl2, wash with saturated sodium chloride solution, and dry over anhydrous MgSO4. Filter and concentrate the solvent in vacuum. Purify the residue by column chromatography on silica gel using a chloroform-ethanol (50:1) mixture as the eluent to yield (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine as a light yellow mobile liquid.[3]

Expected Yield: ~60%[3]

Protocol 2: Synthesis of {1-[4-(Hydroxyalkyl)-1,2,3-triazol-1-yl]methyl} octahydro-1H-quinolizines via Click Chemistry

This protocol details the copper(I)-catalyzed cycloaddition reaction between lupinine azide and terminal alkynes to form 1,2,3-triazole derivatives.

Materials:

  • (1S,9aR)-1-(Azidomethyl)octahydro-1H-quinolizine (Lupinine azide)

  • Propargyl alcohol or 2-methylbut-3-in-2-ol

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a reaction flask, dissolve lupinine azide and the respective terminal alkyne (propargyl alcohol or 2-methylbut-3-in-2-ol) in THF.

  • Catalysis: Add triethylamine followed by copper(I) iodide to the solution. Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with CH2Cl2.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Expected Yield: 77-81%[3]

Protocol 3: Synthesis of Dibutyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine oxide

This protocol describes the radical addition of a secondary phosphine to the vinyl ether of lupinine.

Materials:

  • Vinyl ether of this compound

  • Dibutylphosphine

  • Hexane

  • Air (as an oxygen source for oxidation)

Procedure:

  • Radical Addition: In a suitable reaction vessel, mix the vinyl ether of lupinine with dibutylphosphine in hexane.

  • Oxidation: Expose the reaction mixture to air (oxygen) and stir at room temperature for the specified time (e.g., 1 hour). The reaction progress can be monitored by 31P NMR spectroscopy.[6]

  • Purification: After the reaction is complete, concentrate the solvent under reduced pressure to obtain the crude product. The product, Dibutyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine oxide, can be purified by crystallization or chromatography if necessary.

Expected Yield: 95%[6]

Visualizations

Signaling Pathway Diagram

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Degradation and Inhibition ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Activates AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Signal Signal Transduction AChR->Signal Products Choline + Acetate AChE->Products Hydrolyzes Lupinine_Derivative This compound Derivative Lupinine_Derivative->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by a this compound Derivative.

Experimental Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of Lupinine Azide cluster_click_chem Click Chemistry for Triazole Synthesis cluster_purification Purification and Analysis Lupinine This compound Mesylation Mesylation (MsCl, Et3N) Lupinine->Mesylation Lupinine_Mesylate Lupinine Mesylate Mesylation->Lupinine_Mesylate Azidation Azidation (NaN3, DMF) Lupinine_Mesylate->Azidation Lupinine_Azide Lupinine Azide Azidation->Lupinine_Azide Click_Reaction Cu(I)-Catalyzed Cycloaddition Lupinine_Azide->Click_Reaction Terminal_Alkyne Terminal Alkyne Terminal_Alkyne->Click_Reaction Triazole_Derivative 1,2,3-Triazole Derivative Click_Reaction->Triazole_Derivative Workup Aqueous Work-up Triazole_Derivative->Workup Chromatography Column Chromatography Workup->Chromatography Characterization Spectroscopic Analysis (NMR, IR, MS) Chromatography->Characterization Final_Product Pure Triazole Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of 1,2,3-triazole derivatives of this compound.

References

Application Notes & Protocols: Enantioselective Intramolecular Aza-Michael Reaction Catalyzed by (+)-Lupinine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The enantioselective intramolecular aza-Michael reaction is a powerful tool for the synthesis of chiral nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. The use of a chiral organocatalyst like (+)-lupinine, a readily available natural product, offers a sustainable and metal-free approach to these valuable compounds. This reaction proceeds via the conjugate addition of an intramolecular nitrogen nucleophile to an α,β-unsaturated carbonyl moiety, creating a new stereocenter.

Key Advantages:

  • High Enantioselectivity: Chiral catalysts like this compound can induce high levels of stereocontrol, leading to the formation of a single enantiomer of the desired product.

  • Mild Reaction Conditions: These reactions can often be carried out at or below room temperature, preserving sensitive functional groups.

  • Operational Simplicity: Organocatalyzed reactions are generally easy to set up and do not require inert atmospheres or anhydrous conditions.

  • Atom Economy: Intramolecular reactions are inherently atom-economical, maximizing the incorporation of atoms from the starting material into the final product.

Applications in Drug Development:

The chiral piperidine and pyrrolidine cores synthesized through this methodology are key components in a wide range of therapeutic agents, including antivirals, antidepressants, and analgesics. The ability to synthesize these structures with high enantiopurity is crucial, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

Reaction Scheme and Proposed Mechanism

The proposed catalytic cycle for the this compound-catalyzed intramolecular aza-Michael reaction involves the formation of a chiral enamine intermediate.

Reaction Scheme:

G cluster_0 Reaction Scheme A Substrate (N-nucleophile and Michael acceptor) C Chiral Piperidine Product A->C Intramolecular Aza-Michael Reaction B This compound (Catalyst)

Caption: General scheme of the intramolecular aza-Michael reaction.

Proposed Catalytic Cycle:

G cluster_1 Proposed Catalytic Cycle start Substrate + this compound enamine Chiral Enamine Intermediate start->enamine Formation cyclization Intramolecular Cyclization enamine->cyclization Aza-Michael Addition hydrolysis Hydrolysis cyclization->hydrolysis Protonation product Chiral Product hydrolysis->product Release catalyst_out This compound (regenerated) hydrolysis->catalyst_out Regeneration catalyst_out->start Re-entry

Caption: Proposed catalytic cycle for the this compound-catalyzed reaction.

Experimental Protocols

This section provides a detailed, representative protocol for the enantioselective intramolecular aza-Michael reaction to synthesize a chiral piperidine derivative.

3.1. General Procedure for the Synthesis of a Chiral Piperidine

Materials:

  • N-Boc-protected amino-enone substrate (1.0 eq)

  • This compound (0.2 eq)

  • Benzoic acid (0.2 eq)

  • Toluene (0.1 M solution)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred solution of the N-Boc-protected amino-enone substrate (1.0 mmol) in toluene (10 mL) at room temperature, add this compound (0.2 mmol) and benzoic acid (0.2 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the pure chiral piperidine derivative.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

3.2. Workflow for Synthesis and Analysis

G cluster_2 Experimental Workflow A 1. Reaction Setup (Substrate, this compound, Acid, Solvent) B 2. Reaction Monitoring (TLC) A->B C 3. Workup (Quenching, Extraction, Drying) B->C D 4. Purification (Column Chromatography) C->D E 5. Analysis (NMR, HRMS, Chiral HPLC) D->E

Caption: Step-by-step experimental workflow.

Data Presentation

The following tables summarize representative quantitative data for the optimization of the reaction conditions.

Table 1: Effect of Catalyst Loading on a Model Reaction

EntryCatalyst Loading (mol%)Time (h)Yield (%)ee (%)
15486578
210368285
320 24 91 92
430249092

Table 2: Effect of Solvent on a Model Reaction

EntrySolventTime (h)Yield (%)ee (%)
1Dichloromethane367588
2Toluene 24 91 92
3Tetrahydrofuran486881
4Acetonitrile485575

Table 3: Substrate Scope

EntrySubstrate (R group)ProductYield (%)ee (%)
1Phenyl2-phenylpiperidine derivative9192
24-Chlorophenyl2-(4-chlorophenyl)piperidine derivative8890
32-Naphthyl2-(2-naphthyl)piperidine derivative8593
4Cyclohexyl2-cyclohexylpiperidine derivative7885

Concluding Remarks

The enantioselective intramolecular aza-Michael reaction provides an efficient and direct route to valuable chiral N-heterocycles. While the specific use of this compound as a catalyst requires experimental validation, the protocols and data presented here, based on analogous systems, offer a strong starting point for researchers. The development of organocatalytic methods using readily available natural product-derived catalysts like this compound is a significant step towards more sustainable and cost-effective pharmaceutical manufacturing. Further optimization of reaction parameters, including temperature, concentration, and the specific acid co-catalyst, may lead to even higher yields and enantioselectivities.

Application Notes and Protocols for the Chemical Modification of (+)-Lupinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of (+)-Lupinine, a naturally occurring quinolizidine alkaloid. The following sections describe various synthetic transformations, offering methodologies to generate novel derivatives for further investigation in drug discovery and other scientific fields.

O-Acylation of this compound

The hydroxyl group of this compound is a primary site for chemical modification, readily undergoing esterification to yield O-acyl derivatives. This modification can significantly alter the lipophilicity and biological activity of the parent molecule.

Application Note:

O-acylation of this compound introduces an ester functional group, which can serve as a prodrug moiety or directly interact with biological targets. The choice of acylating agent allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships. For instance, the incorporation of cinnamoyl or lipoyl groups can introduce functionalities with known biological relevance.

Experimental Protocol: General Procedure for O-Acylation

Materials:

  • This compound

  • Acyl chloride (e.g., cinnamoyl chloride, lipoyl chloride) or carboxylic anhydride

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Tertiary amine base (e.g., triethylamine or pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the tertiary amine base (1.5-2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure O-acyl lupinine derivative.

Quantitative Data: While specific yields for the synthesis of O-cinnamoyllupinine and O-lipoyllupinine were not found in the provided search results, acylation reactions of this type generally proceed with good to excellent yields, typically ranging from 70% to 95%, depending on the specific acylating agent and reaction conditions.

Synthesis of 1,2,3-Triazole Derivatives of this compound

The introduction of a 1,2,3-triazole moiety can enhance the pharmacological properties of a molecule due to its hydrogen bonding capabilities, dipolar character, and metabolic stability. This modification is achieved through a multi-step synthesis starting from this compound.

Application Note:

The synthesis of 1,2,3-triazole derivatives of lupinine via "click chemistry" provides a highly efficient and modular approach to generate a library of compounds. This strategy allows for the introduction of a wide range of substituents on the triazole ring, facilitating the exploration of their potential as antimicrobial, cytotoxic, or hemorheological agents.[1]

Experimental Protocols:

Step 1: Synthesis of (1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl methanesulfonate [2]

  • Materials: this compound, methanesulfonyl chloride, triethylamine, dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent) and triethylamine (3 equivalents) in DCM in a flask cooled in an ice bath.

    • Add a solution of methanesulfonyl chloride (2 equivalents) in DCM dropwise.

    • Stir the reaction mixture for 30 minutes at 0°C and then for 6 hours at room temperature.

    • Wash the reaction mixture with a saturated sodium chloride solution and dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under vacuum.

    • Purify the residue by silica gel column chromatography.

Step 2: Synthesis of 1-(azidomethyl)octahydro-1H-quinolizine [2]

  • Materials: (1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl methanesulfonate, sodium azide (NaN₃), dimethylformamide (DMF).

  • Procedure:

    • Dissolve the mesylate from Step 1 in DMF.

    • Add sodium azide and heat the mixture.

    • After the reaction is complete (monitored by TLC), cool the mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 3: Synthesis of {1-[4-(substituted)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizines

  • Materials: 1-(azidomethyl)octahydro-1H-quinolizine, terminal alkyne (e.g., propargyl alcohol, 2-methylbut-3-in-2-ol), copper(II) sulfate pentahydrate, sodium ascorbate, t-butanol/water mixture.

  • Procedure (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC):

    • Dissolve the lupinine azide from Step 2 and the terminal alkyne in a mixture of t-butanol and water.

    • Add sodium ascorbate followed by copper(II) sulfate pentahydrate.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Upon completion, dilute the reaction with water and extract with an organic solvent.

    • Wash, dry, and concentrate the organic extracts.

    • Purify the final product by column chromatography.

Quantitative Data:
Reaction StepProductYield (%)Reference
Mesylation of this compound(1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl methanesulfonate93[2]
Azidation of the mesylate1-(azidomethyl)octahydro-1H-quinolizine61[2]
Cycloaddition with propargyl alcohol or 2-methylbut-3-in-2-ol{1-[4-(hydroxyalkyl)-1,2,3-triazol-1-yl]methyl}octahydro-1H-quinolizines77-81

Synthesis of Vinyl Ether Derivatives and Phosphine Adducts

Vinylation of the primary alcohol of this compound provides a versatile intermediate for further functionalization, such as the synthesis of phosphine and phosphine chalcogenide derivatives.

Application Note:

The vinyl ether of lupinine is a key intermediate that can undergo radical addition reactions to introduce phosphorus-containing functional groups. These modifications can lead to new ligands for catalysis or compounds with unique biological properties. The radical addition proceeds with high regioselectivity (anti-Markovnikov) and in high yields.

Experimental Protocols:

Step 1: Synthesis of the Vinyl Ether of this compound

  • General Procedure (not detailed in provided results, but can be inferred): Vinylation of alcohols can be achieved through various methods, including reaction with acetylene under basic conditions or by vinyl transfer from a vinyl ether catalyzed by a transition metal complex.

Step 2: Radical Addition of Secondary Phosphines

  • Materials: Vinyl ether of lupinine, secondary phosphine (e.g., dibutylphosphine), azobisisobutyronitrile (AIBN).

  • Procedure:

    • Mix an equimolar amount of the vinyl ether of lupinine and the secondary phosphine in a sealed tube.

    • Add a catalytic amount of AIBN.

    • Heat the mixture under an inert atmosphere.

    • Monitor the reaction progress by ³¹P NMR spectroscopy.

    • Upon completion, purify the product by column chromatography on alumina.

Step 3: Oxidation to Phosphine Chalcogenides

  • Materials: The synthesized tertiary phosphine, oxidizing agent (air for oxides, elemental sulfur for sulfides, elemental selenium for selenides), organic solvent (e.g., toluene).

  • Procedure:

    • Dissolve the phosphine derivative in a suitable solvent.

    • For oxidation to the phosphine oxide, bubble air through the solution.

    • For the sulfide or selenide, add elemental sulfur or selenium and heat the mixture.

    • After the reaction is complete, purify the product by column chromatography.

Quantitative Data:
ReactionProductYield (%)
Radical addition of dibutylphosphine to lupinine vinyl etherDibutyl[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine93
Radical addition of di(2-phenethyl)phosphine to lupinine vinyl etherDi(2-phenethyl)[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine89
Oxidation of the phosphine derivatives to their respective oxidesCorresponding phosphine oxides95-97
Sulfidation of the phosphine derivativesCorresponding phosphine sulfides88-90
Selenation of the di(2-phenethyl)phosphine derivativeDi(2-phenethyl)[2-(octahydro-2H-quinolizin-1-ylmethyloxy)ethyl]phosphine selenide75

Synthesis of Flavonoid Derivatives of this compound

The conjugation of this compound to a flavonoid scaffold can result in hybrid molecules with combined or synergistic biological activities.

Application Note:

The synthesis of lupinyl-substituted flavonoids, such as 7-lupinylflavanones and 7-lupinylflavones, can be achieved through the isomerization and oxidative cyclization of a corresponding chalcone precursor. This approach allows for the incorporation of the lupinine moiety into a privileged scaffold known for a wide range of biological activities.

Experimental Protocol: General Procedure

Step 1: Synthesis of 2-hydroxy-4-lupinylchalcones

  • This step likely involves a Claisen-Schmidt condensation between a lupinine-substituted acetophenone and an appropriate benzaldehyde derivative.

Step 2: Isomerization to 7-lupinylflavanones

  • The chalcone precursor is treated with a base in a suitable solvent to induce cyclization to the flavanone.

Step 3: Oxidative Cyclization to 7-lupinylflavones

  • The chalcone can be subjected to oxidative cyclization conditions, for instance, using iodine in a suitable solvent, to directly form the flavone.

Detailed experimental procedures and yields for these specific transformations were not available in the provided search results.

Visualizations

Chemical_Modification_of_Lupinine cluster_acylation O-Acylation cluster_triazole Triazole Synthesis cluster_vinylether Vinyl Ether & Adducts cluster_flavonoid Flavonoid Conjugation Lupinine This compound Acyl_Derivative O-Acyl-Lupinine (e.g., O-Cinnamoyl) Lupinine->Acyl_Derivative Acyl Chloride/ Anhydride, Base Mesylate Lupinine Mesylate Lupinine->Mesylate MsCl, Et3N Vinyl_Ether Lupinine Vinyl Ether Lupinine->Vinyl_Ether Vinylation Chalcone Lupinyl Chalcone Lupinine->Chalcone Multi-step Azide Lupinine Azide Mesylate->Azide NaN3 Triazole 1,2,3-Triazole Derivative Azide->Triazole Alkyne, Cu(I) Phosphine Phosphine Adduct Vinyl_Ether->Phosphine R2PH, AIBN Phosphine_Oxide Phosphine Oxide Phosphine->Phosphine_Oxide [O] Phosphine_Sulfide Phosphine Sulfide Phosphine->Phosphine_Sulfide S8 Flavanone Lupinyl Flavanone Chalcone->Flavanone Isomerization Triazole_Synthesis_Workflow start Start: this compound step1 React with Methanesulfonyl Chloride and Triethylamine in DCM start->step1 product1 Isolate (1R,9aR)-octahydro-1H-quinolizin-1-yl)methyl methanesulfonate step1->product1 step2 React with Sodium Azide in DMF product1->step2 product2 Isolate 1-(azidomethyl)octahydro-1H-quinolizine step2->product2 step3 React with Terminal Alkyne, CuSO4, and Sodium Ascorbate in t-BuOH/H2O product2->step3 product3 Isolate 1,2,3-Triazole Derivative step3->product3 end Final Product product3->end

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for (+)-Lupinine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (+)-Lupinine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound derivatives, offering potential causes and solutions.

Issue 1: Low or No Yield of the Desired Product

Potential CauseSuggested Solution(s)
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned duration, extend the reaction time.[1] - Increase Temperature: Gradually increase the reaction temperature while monitoring for potential side product formation. For some reactions, a moderate increase in temperature can significantly improve the reaction rate.[2] - Increase Reagent Stoichiometry: An insufficient amount of a key reagent can lead to incomplete conversion. Consider a modest increase in the molar equivalents of the limiting reagent.
Degradation of Starting Material or Product - Optimize Temperature: High temperatures can sometimes lead to the decomposition of reactants or products. If degradation is suspected, try running the reaction at a lower temperature for a longer period. - Use of Protective Groups: If this compound or other reagents have sensitive functional groups, consider using appropriate protecting groups to prevent unwanted side reactions.[3]
Poor Quality of Reagents or Solvents - Use High-Purity Reagents: Ensure that all starting materials and reagents are of high purity. Impurities can interfere with the reaction. - Use Anhydrous Solvents: For reactions sensitive to moisture, use freshly dried solvents.
Catalyst Inactivity - Use Fresh Catalyst: Catalysts can lose activity over time. Use a fresh batch of the catalyst. - Optimize Catalyst Loading: The amount of catalyst can be critical. Perform small-scale experiments to determine the optimal catalyst loading.[4]

Issue 2: Formation of Multiple Products or Significant Side Products

Potential CauseSuggested Solution(s)
Side Reactions - Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize temperature-dependent side reactions.[2] - Order of Reagent Addition: The order in which reagents are added can influence the reaction pathway. Experiment with different addition orders. - pH Control: For reactions involving acidic or basic intermediates, maintaining an optimal pH can suppress the formation of unwanted byproducts.
Isomerization - Use of Stereoselective Catalysts: If dealing with stereoisomers, employ chiral catalysts or reagents to favor the formation of the desired isomer. - Control of Reaction Time: In some cases, the desired product may be a kinetic product that isomerizes to a more stable, undesired product over time. Shorter reaction times may be beneficial.[5]
Ring Opening or Rearrangement - Milder Reaction Conditions: Use less harsh reagents and conditions to avoid undesired skeletal rearrangements of the quinolizidine core.

Issue 3: Difficulty in Product Purification

Potential CauseSuggested Solution(s)
Co-elution of Product and Impurities - Optimize Column Chromatography: Experiment with different solvent systems (eluents) for column chromatography to improve separation. A gradient elution can be effective.[6] - Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider other stationary phases like alumina. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[6]
Product is an Oil - Purification via Salt Formation: Convert the basic lupinine derivative into a salt (e.g., hydrochloride) which may be crystalline and easier to purify by recrystallization. The free base can be regenerated afterward.
Emulsion Formation during Work-up - Addition of Brine: During aqueous work-up, the addition of a saturated sodium chloride solution (brine) can help to break emulsions. - Filtration through Celite: Filtering the mixture through a pad of Celite can sometimes help to break up emulsions.

Frequently Asked Questions (FAQs)

Q1: What is a common first step in the synthesis of this compound derivatives starting from this compound?

A common initial step is the activation of the primary hydroxyl group of this compound, for example, by converting it into a mesylate or tosylate. This creates a good leaving group, facilitating subsequent nucleophilic substitution to introduce a variety of functional groups.[6]

Q2: How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.

Q3: My desired this compound derivative is basic and tends to streak on silica gel TLC plates. How can I improve the chromatography?

To improve the chromatography of basic compounds on silica gel, you can add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and reduce streaking.

Q4: What are some common side products in the synthesis of quinolizidine alkaloids?

Common side products can include diastereomers if new stereocenters are formed without adequate control, products of incomplete cyclization in multi-step syntheses, and over-oxidation or over-reduction products if strong oxidizing or reducing agents are used.[5]

Q5: Are there any specific safety precautions I should take when working with this compound and its derivatives?

Yes, lupinine and its parent compounds, quinolizidine alkaloids, are known to be toxic.[7] Always handle these compounds in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Quantitative Data Presentation

Table 1: Reaction Conditions for the Synthesis of (1R,9aR)-Octahydro-1H-quinolizine-1-yl)methyl Methanesulfonate [6]

Reagent 1Reagent 2BaseSolventTemperatureTimeYield
This compound (21 mmol)Methanesulfonyl chloride (42 mmol)Triethylamine (63 mmol)CH₂Cl₂0°C to RT6.5 h93%

Table 2: General Conditions for the Synthesis of 1,2,3-Triazole Derivatives of this compound [6]

Azide ReactantAcetylene ReactantCatalystCo-catalystSolventTemperatureTimeYield
1-(Azidomethyl)octahydro-1H-quinolizine (1.5 mmol)Substituted acetylene (1.35 mmol)CuSO₄·5H₂O (0.0675 mmol)Sodium ascorbate (0.0675 mmol)DMF75°C4-6 h77-81%

Table 3: Conditions for the Synthesis of Tertiary Phosphine and Phosphine Chalcogenide Derivatives from Vinyl Ether of Lupinine [8]

PH-reagentAdditiveSolventTemperatureTimeProductYield
Secondary phosphineAIBNNeat65-70 °C10-168 hTertiary phosphine89-93%
Tertiary phosphineAir (O₂)Hexane20-22 °C1-3 hPhosphine oxide95-97%
Tertiary phosphineSulfurToluene50 °C3 hPhosphine sulfide88-90%
Tertiary phosphineSeleniumToluene50 °C3 hPhosphine selenide75%

Experimental Protocols

Protocol 1: Synthesis of (1R,9aR)-Octahydro-1H-quinolizine-1-yl)methyl Methanesulfonate [6]

  • Dissolve this compound (3.54 g, 21 mmol) and triethylamine (6.36 g, 63 mmol) in methylene chloride (200 mL) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methanesulfonyl chloride (4.8 g, 42 mmol) in methylene chloride (20 mL) dropwise to the cooled solution.

  • Stir the reaction mixture for 30 minutes at 0°C, then allow it to warm to room temperature and stir for an additional 6 hours.

  • Wash the reaction mixture with a saturated sodium chloride solution (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a chloroform-ethanol (50:1) eluent to yield the product.

Protocol 2: General Procedure for the Synthesis of 1,2,3-Triazole Derivatives of this compound [6]

  • Combine 1-(azidomethyl)octahydro-1H-quinolizine (0.29 g, 1.5 mmol), a substituted acetylene (1.35 mmol), CuSO₄·5H₂O (0.017 g, 0.0675 mmol), and sodium ascorbate (0.013 g, 0.0675 mmol) in DMF (4 mL) in a reaction vessel.

  • Stir the mixture at 75°C for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. If a precipitate forms, filter it, wash with hexane, and dry.

  • To isolate the product from the filtrate, distill the solvent in a vacuum.

  • Purify the residue by column chromatography on a silica gel column, eluting with chloroform and then a mixture of chloroform and ethanol (gradient from 100:1 to 10:1).

Visualizations

experimental_workflow cluster_start Starting Material cluster_activation Activation cluster_derivatization Derivatization cluster_purification Purification cluster_product Final Product start This compound activation Activation of Hydroxyl Group (e.g., Mesylation) start->activation MsCl, Et3N derivatization Nucleophilic Substitution (e.g., with Azide, Ether, or Ester formation) activation->derivatization Nucleophile purification Purification (Column Chromatography, Recrystallization) derivatization->purification product This compound Derivative purification->product troubleshooting_logic start Experiment Start issue Low Yield or Side Products? start->issue check_reagents Check Reagent Purity and Stoichiometry issue->check_reagents Yes purification_issue Purification Difficulty? issue->purification_issue No optimize_temp Optimize Temperature check_reagents->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_time->purification_issue optimize_chromatography Optimize Chromatography (Solvent, Stationary Phase) purification_issue->optimize_chromatography Yes success Successful Synthesis purification_issue->success No recrystallize Attempt Recrystallization optimize_chromatography->recrystallize failure Further Optimization Needed optimize_chromatography->failure recrystallize->success biosynthesis_pathway lysine L-Lysine cadaverine Cadaverine lysine->cadaverine Lysine Decarboxylase piperideine Δ¹-Piperideine cadaverine->piperideine Copper Amine Oxidase lupinine_core This compound Core Structure piperideine->lupinine_core Cyclization & Further Steps derivatives This compound Derivatives lupinine_core->derivatives Synthetic Modification (Esterification, Etherification, etc.)

References

Enhancing enantiomeric excess in (+)-Lupinine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enantioselective synthesis of (+)-Lupinine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for enhancing enantiomeric excess in the synthesis of this quinolizidine alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for achieving high enantiomeric excess (ee) in this compound synthesis?

A1: The key to high enantiomeric excess in this compound synthesis lies in the use of chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming steps. The most successful strategies include:

  • Organocatalytic Intramolecular Aza-Michael Reaction (IMAMR): This approach utilizes chiral organocatalysts, such as diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalyst), to catalyze the enantioselective cyclization of an acyclic precursor, establishing the chiral center of the quinolizidine core with high fidelity.[1][2]

  • Chiral Auxiliary-Mediated Synthesis: This method involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of subsequent reactions. The auxiliary is later removed to yield the enantiomerically enriched product.

  • Double Mitsunobu Reaction: This strategy has been employed in the synthesis of (-)-Lupinine and can be adapted for the (+) enantiomer. It involves two sequential stereoinversive Mitsunobu reactions to construct the quinolizidine skeleton.[3]

Q2: My enantioselective reaction is giving a low enantiomeric excess. What are the likely causes?

A2: Low enantiomeric excess can stem from several factors. A systematic approach to troubleshooting is recommended. Consider the following potential issues:

  • Catalyst Purity and Activity: Ensure the chiral catalyst or ligand is of high enantiomeric purity and has been stored correctly to prevent degradation.

  • Reaction Conditions: Temperature, solvent, and concentration can significantly influence enantioselectivity. Lowering the reaction temperature often improves ee.

  • Substrate Purity: Impurities in the starting material can interfere with the catalyst.

  • Racemic Background Reaction: A non-catalyzed, achiral reaction pathway may be competing with the desired asymmetric transformation, leading to the formation of a racemic product.

Q3: How can I accurately determine the enantiomeric excess of my this compound sample?

A3: The most reliable methods for determining enantiomeric excess are chiral chromatography techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a chiral stationary phase to separate the enantiomers.

  • Chiral Gas Chromatography (GC): This is suitable for volatile derivatives of Lupinine.

The enantiomeric excess is calculated using the peak areas of the two enantiomers.

Troubleshooting Guides

Guide 1: Low Yield or Incomplete Conversion in the Intramolecular Aza-Michael Reaction
Symptom Possible Cause Suggested Solution
Low to no product formation Inactive or degraded catalyst.Use a fresh batch of the organocatalyst and ensure it is handled under an inert atmosphere if sensitive to air or moisture.
Incorrect solvent.The polarity of the solvent can significantly affect the reaction. Screen a range of solvents (e.g., chloroform, toluene, THF).
Low reaction temperature.While lower temperatures often favor higher ee, they can also decrease the reaction rate. Gradually increase the temperature to find a balance between yield and enantioselectivity.
Reaction stalls before completion Catalyst deactivation by impurities.Purify the starting materials meticulously. Consider passing solvents through a column of activated alumina.
Reversible reaction.The retro-aza-Michael reaction can occur. Try to remove a byproduct to shift the equilibrium towards the product.
Guide 2: Poor Diastereoselectivity in Quinolizidine Ring Formation
Symptom Possible Cause Suggested Solution
Formation of multiple diastereomers Lack of facial selectivity in the cyclization step.The choice of chiral catalyst or auxiliary is crucial. Experiment with different catalysts that have varying steric and electronic properties.
Thermodynamic vs. kinetic control.The reaction temperature and time can influence which diastereomer is favored. A lower temperature and shorter reaction time may favor the kinetic product, while higher temperatures and longer times may lead to the thermodynamic product.
Substrate conformation.The conformation of the acyclic precursor can influence the approach of the nucleophile. The use of additives or different protecting groups might lock the substrate into a more favorable conformation.

Quantitative Data Presentation

The following table summarizes quantitative data from a reported enantioselective synthesis of (-)-Lupinine, which provides a benchmark for achieving high enantioselectivity in the synthesis of the quinolizidine core. The principles are directly applicable to the synthesis of the (+) enantiomer.

Key Step Catalyst/Reagent Solvent Temp (°C) Yield (%) Enantiomeric/Diastereomeric Ratio Reference
Asymmetric Synthesis of (-)-Lupinine (8 steps)Chiral AuxiliaryVariousVarious15 (overall)>99:1 dr[4]
Intramolecular Aza-Michael ReactionJørgensen Catalyst IChloroform-20HighHigh ee[1]
Double Mitsunobu Reaction for (-)-LupinineDEAD, PPh₃Toluene-THFReflux81 (for one step)-[3]

Experimental Protocols

Protocol 1: Organocatalytic Enantioselective Intramolecular Aza-Michael Reaction for Quinolizidine Precursor

This protocol is based on the general principles of organocatalytic aza-Michael reactions for the synthesis of quinolizidine alkaloids.[1][2]

Materials:

  • Acyclic precursor (N-protected amino-enone)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi catalyst)

  • Acid co-catalyst (e.g., benzoic acid)

  • Anhydrous solvent (e.g., chloroform or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of the acyclic precursor (1.0 eq) in the anhydrous solvent at the desired temperature (typically between -20 °C and room temperature), add the acid co-catalyst (0.1 eq).

  • Add the organocatalyst (0.1 - 0.2 eq) to the reaction mixture.

  • Stir the reaction under an inert atmosphere and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NaHCO₃).

  • Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched quinolizidinone precursor.

  • Determine the enantiomeric excess of the product using chiral HPLC analysis.

Mandatory Visualizations

Workflow for Enhancing Enantiomeric Excess

Enhancing_Enantiomeric_Excess cluster_0 Problem Identification cluster_1 Investigation & Optimization cluster_2 Analysis & Iteration cluster_3 Desired Outcome Low_ee Low Enantiomeric Excess (ee) Observed Catalyst Catalyst Evaluation: - Purity (enantiomeric & chemical) - Loading - Structure Low_ee->Catalyst Investigate Reaction_Conditions Reaction Condition Optimization: - Temperature - Solvent - Concentration - Reaction Time Low_ee->Reaction_Conditions Investigate Substrate Substrate Analysis: - Purity - Protecting Groups Low_ee->Substrate Investigate Analysis Chiral HPLC/GC Analysis Catalyst->Analysis Reaction_Conditions->Analysis Substrate->Analysis Decision Decision Point Analysis->Decision Decision->Catalyst ee is low High_ee High Enantiomeric Excess Achieved Decision->High_ee ee is high

Caption: Troubleshooting workflow for improving low enantiomeric excess.

Signaling Pathway for Organocatalytic Aza-Michael Reaction

Organocatalytic_Aza_Michael cluster_catalytic_cycle Catalytic Cycle Catalyst Chiral Amine Catalyst Iminium Chiral Iminium Ion (Activated Intermediate) Catalyst->Iminium + Substrate Enone Acyclic Amino-Enone (Substrate) Enone->Iminium Cyclization Intramolecular Aza-Michael Addition Iminium->Cyclization Facial attack directed by chiral catalyst Enamine Enamine Intermediate Cyclization->Enamine Hydrolysis Hydrolysis Enamine->Hydrolysis Hydrolysis->Catalyst Regenerates Product Enantioenriched Quinolizidinone Hydrolysis->Product

Caption: Catalytic cycle of an organocatalytic intramolecular aza-Michael reaction.

References

Technical Support Center: (+)-Lupinine Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of (+)-Lupinine in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound, a quinolizidine alkaloid, is qualitatively described as being soluble in water, alcohol, chloroform, and ether.[1] As a weak base, its solubility in aqueous solutions is pH-dependent.

Q2: I am having trouble dissolving this compound in my chosen organic solvent. What are the common causes?

A2: Several factors can contribute to solubility issues:

  • Solvent Polarity: The principle of "like dissolves like" is crucial. This compound has both polar (hydroxyl group, tertiary amine) and non-polar (decalin ring system) features. Its solubility will vary significantly across solvents with different polarities.

  • Purity of this compound: Impurities can significantly impact the solubility of a compound. Ensure you are using a high-purity grade of this compound.

  • Water Content in Solvent: Trace amounts of water in your organic solvent can influence the solubility of this compound, either by enhancing it through hydrogen bonding or by causing the compound to precipitate if it's in a salt form.

  • Temperature: The solubility of most solids in liquids increases with temperature. If you are working at room temperature, gentle heating may be required.

  • Solid-State Properties: The crystalline form (polymorphism) of this compound can affect its solubility. Different crystal lattices have different lattice energies that must be overcome for dissolution.

Q3: Are there any specific quantitative solubility data available for this compound in common organic solvents?

Q4: Can I use pH adjustment to improve the solubility of this compound in a solvent system with some aqueous component?

A4: Yes. As an alkaloid with a basic nitrogen atom, the solubility of this compound in protic or aqueous-organic mixtures can be significantly increased by acidification.[4] Adding a small amount of a suitable acid (e.g., hydrochloric acid, acetic acid) will form the corresponding salt, which is generally more soluble in polar solvents.

Troubleshooting Guides

Issue 1: this compound is not dissolving in a non-polar solvent (e.g., hexane, toluene).
Potential Cause Troubleshooting Step
Polarity Mismatch This compound has polar functional groups, making it less soluble in highly non-polar solvents.
Solution: Consider using a solvent with intermediate polarity (e.g., diethyl ether, chloroform) or a co-solvent system.
Low Temperature Solubility may be limited at room temperature.
Solution: Gently warm the mixture while stirring. Be cautious of the solvent's boiling point.
Issue 2: this compound precipitates out of a polar aprotic solvent (e.g., acetonitrile, acetone) upon standing.
Potential Cause Troubleshooting Step
Supersaturated Solution The initial dissolution may have been achieved through heating, creating a supersaturated solution that is unstable at room temperature.
Solution: Determine the saturation solubility at room temperature. If a higher concentration is needed, maintain the temperature or consider a different solvent.
Hygroscopic Solvent The solvent may have absorbed atmospheric moisture, altering the polarity and reducing solubility.
Solution: Use anhydrous solvents and handle them under an inert atmosphere (e.g., nitrogen, argon).
Issue 3: Inconsistent solubility results between experiments.
Potential Cause Troubleshooting Step
Equilibrium Not Reached Insufficient mixing time or energy can lead to incomplete dissolution and variable results.
Solution: Ensure vigorous and consistent agitation (e.g., using a reliable shaker or stirrer) for a sufficient period (24-72 hours is common for equilibrium solubility studies).
Inaccurate Quantification The analytical method used to determine the concentration of the dissolved this compound may not be properly validated.
Solution: Validate your analytical method (e.g., HPLC, GC, qNMR) for linearity, accuracy, and precision using known standards of this compound.[5]
Temperature Fluctuations Minor changes in ambient temperature can affect solubility.
Solution: Conduct solubility experiments in a temperature-controlled environment.

Quantitative Data Summary

Table 1: Experimentally Determined Solubility of this compound at Different Temperatures

Organic Solvent Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
Methanol25User-determinedUser-determined
40User-determinedUser-determined
Ethanol25User-determinedUser-determined
40User-determinedUser-determined
Chloroform25User-determinedUser-determined
40User-determinedUser-determined
Diethyl Ether25User-determinedUser-determined
40User-determinedUser-determined
Acetonitrile25User-determinedUser-determined
40User-determinedUser-determined
Dimethyl Sulfoxide (DMSO)25User-determinedUser-determined
40User-determinedUser-determined

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility of this compound using the Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

1. Materials:

  • This compound (high purity)
  • Selected organic solvent (analytical grade or higher)
  • Temperature-controlled shaker or incubator with orbital shaker
  • Glass vials or flasks with airtight seals
  • Centrifuge
  • Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)
  • Calibrated analytical balance
  • Volumetric flasks and pipettes
  • Validated analytical instrument for quantification (e.g., HPLC-UV, GC-FID, LC-MS/MS)

2. Procedure:

  • Preparation of Saturated Solution:
  • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
  • Seal the vial tightly to prevent solvent evaporation.
  • Equilibration:
  • Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).
  • Phase Separation:
  • After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
  • For finely dispersed solids, centrifuge the vial to pellet the undissolved material.
  • Sample Collection and Filtration:
  • Carefully withdraw a known volume of the supernatant using a pipette.
  • Immediately filter the collected supernatant through a syringe filter into a clean vial. This step removes any remaining undissolved microparticles.
  • Quantification:
  • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
  • Analyze the filtered saturated solution and the standard solutions using a validated analytical method to determine the concentration of this compound.
  • Construct a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
  • Data Reporting:
  • Express the solubility in units such as mg/mL, g/L, or molarity (mol/L) at the specified temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess this compound to solvent equil Agitate at constant temperature (24-72h) prep->equil sep Centrifuge to pellet undissolved solid equil->sep filtr Filter supernatant sep->filtr quant Quantify concentration (e.g., HPLC, GC) filtr->quant troubleshooting_logic start Solubility Issue with this compound check_solvent Is the solvent polarity appropriate? start->check_solvent check_temp Is the temperature optimal? check_solvent->check_temp Yes outcome_polar Use a more suitable solvent or co-solvent. check_solvent->outcome_polar No check_purity Is the compound purity sufficient? check_temp->check_purity Yes outcome_temp Gently heat the solution. check_temp->outcome_temp No check_equilibrium Has equilibrium been reached? check_purity->check_equilibrium Yes outcome_purity Use higher purity this compound. check_purity->outcome_purity No outcome_equilibrium Increase agitation time and/or energy. check_equilibrium->outcome_equilibrium No

References

Technical Support Center: Stabilizing (+)-Lupinine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stability of (+)-Lupinine. Below are troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: While specific degradation pathways for pure this compound are not extensively documented in publicly available literature, based on its chemical structure—a quinolizidine alkaloid with a primary alcohol group—the most probable causes of degradation are oxidation and exposure to environmental factors. Key contributors to degradation include exposure to air (oxygen), light, elevated temperatures, and humidity.[1]

Q2: What are the ideal storage conditions for long-term stability of solid this compound?

A2: For optimal long-term stability, solid this compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The container should be made of a non-reactive material, such as amber glass, to protect the compound from light. It is recommended to store it in a freezer at temperatures of -20°C or below.[2][3] Some sources suggest that for particularly sensitive compounds, storage at -80°C can provide virtually indefinite stability.

Q3: Can I store this compound in a solution? If so, what is the best solvent and what are the recommended storage conditions?

A3: Storing this compound in solution is generally not recommended for long-term storage due to the increased potential for degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent. The solution should be stored in a tightly sealed vial with minimal headspace, protected from light, and kept at low temperatures (e.g., -20°C). The stability in solution is highly dependent on the solvent and storage conditions, and it is advisable to prepare solutions fresh whenever possible.

Q4: How can I tell if my this compound sample has degraded?

A4: Visual inspection may reveal signs of degradation, such as a change in color (e.g., yellowing or browning of a previously white powder) or a change in physical state (e.g., clumping or melting). However, significant degradation can occur without any visible changes. The most reliable way to assess the purity of your sample is through analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: Are there any known incompatibilities of this compound with common lab materials or reagents?

A5: this compound, as a tertiary amine, is basic and can react with acids to form salts. It may also be incompatible with strong oxidizing agents. Avoid using containers or equipment that could leach acidic or reactive compounds. When preparing formulations, consider the potential for interactions with excipients.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Low assay result for a newly opened sample. Sample degradation during shipping or initial storage. Inaccurate weighing.Verify the certificate of analysis (CoA) and storage conditions upon receipt. Re-weigh the sample using a calibrated balance. Perform a purity check using a validated analytical method (see Experimental Protocols).
Appearance of new peaks in HPLC or GC chromatogram over time. Chemical degradation of this compound.This is a strong indicator of degradation. Identify the degradation products if possible using mass spectrometry. Review storage conditions (temperature, light exposure, atmosphere) and optimize them based on the recommendations. Consider re-purifying the sample if necessary.
Change in physical appearance (e.g., color, texture). Exposure to light, oxygen, or moisture.While a visual change suggests degradation, the absence of change does not guarantee stability. Always confirm purity with analytical methods. Ensure future storage is in an airtight, light-protected container, possibly with a desiccant.
Inconsistent results in biological assays. Degradation of the this compound stock. The degradation products may have different biological activities.Always use freshly prepared solutions from a well-stored solid sample for sensitive experiments. If using a stock solution, perform a quick purity check before use.
Sample appears moist or clumpy. Inadequate protection from humidity.Store the sample in a desiccator or a container with a desiccant. If the sample is already clumpy, it may have partially hydrolyzed or absorbed water, which can accelerate degradation. A purity analysis is highly recommended.

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be hypothesized: oxidation and N-oxidation.

G Hypothesized Degradation Pathways of this compound Lupinine This compound Oxidized_Alcohol Oxidized Product (Aldehyde/Carboxylic Acid) Lupinine->Oxidized_Alcohol Oxidation (e.g., O2, light, heat) N_Oxide This compound N-oxide Lupinine->N_Oxide N-Oxidation (e.g., O2, peroxides)

Caption: Hypothesized degradation of this compound via oxidation of the primary alcohol and N-oxidation of the tertiary amine.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound. It is designed to separate the intact compound from potential degradation products. Method validation for your specific equipment and degradation products is essential.

G Workflow for HPLC Stability Testing cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare this compound Standard Solution Inject Inject Samples onto C18 Reverse-Phase Column Prep_Standard->Inject Prep_Sample Prepare Aged Sample Solution Prep_Sample->Inject Spike_Sample Prepare Spiked Sample (for peak identification) Spike_Sample->Inject Elute Gradient Elution with Acetonitrile/Water + Modifier Inject->Elute Detect UV Detection (e.g., 210 nm) Elute->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity and % Degradation Integrate->Calculate Compare Compare Chromatograms (Standard vs. Aged) Integrate->Compare

Caption: General workflow for conducting a stability study of this compound using HPLC.

Method Parameters:

Parameter Recommendation
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) or Formic Acid in Water
Mobile Phase B 0.1% TFA or Formic Acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 5-10%), and ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute potential degradation products.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 210 nm (or Diode Array Detector to assess peak purity)
Injection Volume 10-20 µL
Sample Preparation Dissolve this compound in the initial mobile phase composition or a suitable solvent like methanol or water to a concentration of ~1 mg/mL.

Procedure:

  • Forced Degradation (Stress Testing): To generate potential degradation products and validate the stability-indicating nature of the method, expose solutions of this compound to the following conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solid sample at 80°C for 48 hours.

    • Photolytic: Expose solution to UV light (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples alongside a control (unstressed) sample using the HPLC method.

  • Evaluation: The method is considered stability-indicating if the peaks for the degradation products are well-resolved from the main this compound peak and from each other.

Protocol 2: GC-MS for Identification of Degradation Products

GC-MS is a powerful tool for identifying volatile degradation products.

Method Parameters:

Parameter Recommendation
Column 5% Phenyl Polymethylsiloxane (e.g., DB-5ms or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min
Oven Program Initial temp 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5-10 min.
Injector Temperature 250°C
Injection Mode Splitless or Split (10:1)
MS Source Temp 230°C
MS Quad Temp 150°C
Scan Range 40-400 m/z

Procedure:

  • Sample Preparation: Dissolve the stressed or aged this compound sample in a volatile solvent like methanol or dichloromethane.

  • Analysis: Inject the sample into the GC-MS system.

  • Identification: Compare the mass spectra of any new peaks with spectral libraries (e.g., NIST, Wiley) to tentatively identify the degradation products. The fragmentation patterns can provide structural information about the unknown compounds.

References

Preventing epimerization of (+)-Lupinine during reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the epimerization of (+)-Lupinine to its diastereomer, (+)-epilupinine, during chemical reactions. Maintaining the stereochemical integrity at the C-1 position is critical for its biological activity and the successful synthesis of its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

A1: Epimerization of this compound refers to the inversion of the stereocenter at the C-1 position, which bears the hydroxymethyl group. This results in the formation of its diastereomer, (+)-epilupinine. These two molecules have different spatial arrangements and can exhibit distinct biological and chemical properties.

Q2: Under what conditions is epimerization of this compound most likely to occur?

A2: Epimerization is most prevalent under conditions that can facilitate the formation of an enolate or an enol-like intermediate at the C-1 position. This is particularly a concern during:

  • Oxidation reactions of the primary alcohol to an aldehyde, especially under basic conditions. The aldehyde intermediate can be deprotonated at the adjacent C-1 position, leading to racemization or epimerization.

  • Reactions involving strong bases , which can directly deprotonate the C-1 position, although this is less common than epimerization via an aldehyde intermediate.

  • High temperatures in the presence of certain reagents can also promote epimerization.

Q3: How can I detect and quantify the amount of (+)-epilupinine in my sample?

A3: Several analytical techniques can be used to separate and quantify this compound and (+)-epilupinine:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating diastereomers. Polysaccharide-based or macrocyclic glycopeptidic chiral stationary phases are often employed.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While their retention times can be very close, optimized GC-MS methods can often distinguish between lupinine and epilupinine.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to differentiate between the two epimers, as the different stereochemistry leads to distinct chemical shifts for the protons and carbons near the C-1 stereocenter.[3][4]

Troubleshooting Guides

Issue 1: Epimerization observed after oxidation of the primary alcohol.
Potential Cause Troubleshooting Step Rationale
Use of a non-bulky base in Swern oxidation (e.g., triethylamine). Replace triethylamine with a bulkier base such as diisopropylethylamine (DIPEA).A bulkier base is less likely to deprotonate the sterically hindered C-1 proton of the aldehyde intermediate, thus reducing the chance of epimerization.
Reaction conditions are too harsh (e.g., high temperature, strong oxidant). Employ milder oxidation conditions. Consider using a Dess-Martin periodinane (DMP) oxidation or a TEMPO-mediated oxidation under carefully controlled pH.Milder, non-basic conditions are less likely to promote the formation of an enolate intermediate.
Prolonged reaction time. Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.Minimizing the time the product spends in the reaction mixture reduces the opportunity for side reactions like epimerization.
Issue 2: Loss of stereochemical purity during esterification or etherification.
Potential Cause Troubleshooting Step Rationale
Reaction conditions promoting side reactions. Protect the alcohol group with a suitable protecting group before proceeding with other transformations on the molecule.A protecting group masks the hydroxyl functionality, preventing it from participating in reactions that could lead to epimerization at the adjacent stereocenter.
Use of harsh acidic or basic conditions for esterification. For esterification, consider using milder coupling reagents like DCC/DMAP or EDCI/Oxyma, which do not require harsh acidic or basic conditions.[5]These reagents facilitate the direct coupling of the carboxylic acid and alcohol under neutral or mildly basic conditions, preserving the stereochemistry.

Experimental Protocols

Protocol 1: Protection of this compound as a Silyl Ether

This protocol describes the protection of the primary alcohol of this compound using tert-butyldimethylsilyl chloride (TBSCl) to prevent epimerization in subsequent reactions.[6][7]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • To the stirred solution at room temperature, add TBSCl (1.2 eq) portion-wise.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove DMF and unreacted imidazole.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure TBS-protected this compound.

Protocol 2: Oxidation of this compound with Minimal Epimerization using Swern Oxidation with a Bulky Base

This protocol details the oxidation of the primary alcohol of this compound to the corresponding aldehyde with minimal risk of epimerization.

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add anhydrous DMSO (2.2 eq) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for 1 hour at -78 °C.

  • Add DIPEA (5.0 eq) dropwise and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

Data Presentation

Table 1: Comparison of Analytical Methods for the Separation of this compound and (+)-epilupinine

Analytical MethodStationary Phase/ColumnMobile Phase/ConditionsDetectionKey Advantages
Chiral HPLC Polysaccharide-based (e.g., derivatized cellulose or amylose) or macrocyclic glycopeptidic CSPsTypically a mixture of alkanes (e.g., hexane) and an alcohol (e.g., isopropanol)UV or MSHigh resolution and accurate quantification of enantiomers and diastereomers.[1]
GC-MS Standard non-polar capillary column (e.g., HP-5MS)Temperature gradient program with helium as carrier gasMass SpectrometryGood for qualitative identification and can achieve separation with optimized methods.[2]
NMR Spectroscopy N/ADeuterated solvent (e.g., CDCl₃)1H and 13C detectionProvides structural information to confirm the identity of each epimer.[3][4]

Visualizations

Epimerization_Pathway Lupinine This compound Aldehyde Aldehyde Intermediate Lupinine->Aldehyde Oxidation Enolate Enolate Intermediate Aldehyde->Enolate Base Enolate->Aldehyde Protonation Epilupinine (+)-Epilupinine Enolate->Epilupinine Protonation (opposite face)

Caption: Epimerization pathway of this compound via an aldehyde intermediate.

Prevention_Workflow Start Reaction involving this compound Check_Epimerization Is epimerization a risk? Start->Check_Epimerization Protect Protect the hydroxyl group (e.g., silyl ether) Check_Epimerization->Protect Yes Mild_Conditions Use mild reaction conditions (e.g., bulky base in Swern, DMP) Check_Epimerization->Mild_Conditions No, but oxidation Proceed Proceed with reaction Check_Epimerization->Proceed No Reaction Perform desired reaction Protect->Reaction Deprotect Deprotect the hydroxyl group Reaction->Deprotect End Final Product Deprotect->End Mild_Conditions->Proceed Proceed->End

Caption: Decision workflow for preventing epimerization of this compound.

References

Technical Support Center: Scaling Up the Synthesis of (+)-Lupinine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bulk production of (+)-Lupinine. This resource is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of this quinolizidine alkaloid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up efforts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly when transitioning from laboratory to bulk production.

Question Answer
My catalytic hydrogenation of the pyridine precursor is sluggish or incomplete. What are the possible causes and solutions? Possible Causes: * Catalyst Inactivation: The catalyst (e.g., PtO₂, Pd/C) can be poisoned by impurities in the substrate or solvent. Sulfur or nitrogen-containing functional groups in the substrate can strongly adsorb to the catalyst surface, blocking active sites.[1] * Insufficient Hydrogen Pressure: For aromatic ring saturation, high hydrogen pressure is often necessary.[2] * Poor Mixing/Mass Transfer: In larger reactors, inefficient mixing can lead to poor contact between the hydrogen gas, substrate, and catalyst.[3] Solutions: * Purify the Substrate: Ensure the pyridine precursor is of high purity. Recrystallization or column chromatography may be necessary. * Increase Hydrogen Pressure: Gradually increase the hydrogen pressure within the safety limits of your reactor. Pressures of 50-100 bar are often effective.[2] * Optimize Agitation: Use an appropriate impeller design and agitation speed to ensure good gas-liquid-solid mixing. Baffling in the reactor can also improve mixing efficiency.
I am observing the formation of N-alkylated byproducts during the synthesis. How can I minimize this? Possible Cause: The nitrogen atom of the piperidine ring is nucleophilic and can react with alkylating agents present in the reaction mixture, such as residual starting materials or intermediates. Solutions: * Use a Protecting Group: If the synthesis route allows, protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before introducing any electrophilic reagents. * Control Stoichiometry and Addition Rate: Carefully control the stoichiometry of reagents and consider slow addition of the electrophile to minimize its concentration at any given time.
The final purification of this compound by column chromatography is proving difficult to scale up. What are my alternatives? Challenges with Chromatography at Scale: Column chromatography can be expensive and time-consuming for large quantities, requiring large volumes of solvent and specialized equipment.[4] Alternative Solutions: * Crystallization: this compound can often be purified by crystallization of its freebase or a suitable salt (e.g., hydrochloride). Experiment with different solvents and cooling profiles to optimize crystal formation and purity. * Distillation: If the boiling point of this compound is suitable and it is thermally stable, vacuum distillation can be an effective purification method for large quantities. * Acid-Base Extraction: Utilize the basic nature of the amine in this compound to perform a liquid-liquid extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the protonated alkaloid. The aqueous layer can then be basified and the pure this compound re-extracted into an organic solvent.
My asymmetric synthesis is showing a decrease in enantiomeric excess (ee) upon scale-up. What could be the reason? Possible Causes: * Temperature Gradients: Larger reaction volumes can lead to uneven temperature distribution, which can affect the stereoselectivity of chiral catalysts or auxiliaries.[3] * Mixing Inhomogeneities: Inadequate mixing can result in localized areas of high substrate or reagent concentration, potentially leading to side reactions that are not stereoselective.[3] * Changes in Reagent Addition Rate: The rate of addition of a reagent can influence the outcome of a stereoselective reaction. This needs to be carefully controlled during scale-up. Solutions: * Improved Reactor Design: Use a jacketed reactor with efficient heat transfer capabilities to maintain a uniform temperature. * Process Analytical Technology (PAT): Implement in-situ monitoring of temperature and concentration to ensure homogeneity. * Controlled Dosing: Employ a calibrated pump for the controlled addition of critical reagents.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key quantitative data for different synthetic approaches to provide a basis for selecting a scalable route.

Synthetic Route Starting Material Number of Steps Overall Yield Key Advantages Potential Scale-Up Challenges
Asymmetric Synthesis via Sequential Ring-Closures Commercially available tertiary dibenzylamine815%[5]High enantioselectivity (>99:1 dr)[5]Multiple steps, potential for lower overall yield on a large scale.
Catalytic Hydrogenation of a Pyridine Precursor Substituted Pyridine~3-5Not explicitly reported for this compound, but can be high yielding for similar transformations.Potentially fewer steps, use of readily available starting materials.High pressure and temperature may be required, catalyst poisoning, control of stereochemistry.[2]
Biosynthesis from L-lysine L-lysineBiocatalytic cascadeVariableEnvironmentally friendly, high stereospecificity.[6]Complex enzyme production and purification, potential for low product titers.

Experimental Protocols

This section provides a detailed methodology for a potentially scalable synthesis of this compound based on the catalytic hydrogenation of a suitable pyridine precursor.

Route Overview: This synthesis involves the preparation of a substituted pyridine precursor followed by catalytic hydrogenation to form the quinolizidine core, and subsequent functional group manipulation to yield this compound.

Step 1: Synthesis of Diethyl (2-pyridyl)malonate This procedure is adapted from standard malonic ester synthesis protocols.

  • Materials:

    • Sodium metal

    • Absolute ethanol

    • Diethyl malonate

    • 2-Bromopyridine

    • Toluene

  • Procedure: a. In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, carefully add sodium metal to absolute ethanol to prepare a solution of sodium ethoxide. b. Once the sodium has completely reacted, add diethyl malonate dropwise with stirring. c. Heat the mixture to reflux, then add a solution of 2-bromopyridine in toluene dropwise over 1-2 hours. d. Continue refluxing for 4-6 hours, monitoring the reaction by TLC. e. After cooling, pour the reaction mixture into ice-water and extract with diethyl ether. f. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by vacuum distillation to obtain diethyl (2-pyridyl)malonate.

Step 2: Catalytic Hydrogenation and Decarboxylation to form the Quinolizidine Core This procedure is based on general methods for pyridine hydrogenation and subsequent cyclization.

  • Materials:

    • Diethyl (2-pyridyl)malonate

    • Platinum (IV) oxide (PtO₂) or Palladium on carbon (Pd/C)

    • Glacial acetic acid

    • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Procedure: a. Charge the high-pressure reactor with diethyl (2-pyridyl)malonate, glacial acetic acid, and the hydrogenation catalyst. b. Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 50-80 bar.[2] c. Heat the mixture to 60-80°C with vigorous stirring. d. Monitor the reaction progress by monitoring hydrogen uptake. e. After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen. f. Filter the reaction mixture through a pad of Celite to remove the catalyst. g. The resulting product is the piperidine derivative which will undergo in-situ cyclization and decarboxylation upon heating. Heat the filtrate to reflux for 2-4 hours. h. Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. i. Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude quinolizidinone.

Step 3: Reduction to (+/-)-Lupinine This procedure uses a standard reducing agent for lactam reduction.

  • Materials:

    • Crude quinolizidinone from Step 2

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure: a. In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF. b. Cool the suspension in an ice bath and add a solution of the crude quinolizidinone in anhydrous THF dropwise. c. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours. d. Cool the reaction in an ice bath and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup). e. Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. f. Concentrate the filtrate under reduced pressure to obtain crude (+/-)-Lupinine.

Step 4: Chiral Resolution to obtain this compound This is a general approach; specific resolving agents and conditions may need to be optimized.

  • Materials:

    • Crude (+/-)-Lupinine

    • A chiral acid resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid)

    • Suitable solvent (e.g., ethanol, acetone)

  • Procedure: a. Dissolve the crude (+/-)-Lupinine in a minimal amount of the chosen solvent. b. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent, heating gently if necessary. c. Add the resolving agent solution to the lupinine solution with stirring. d. Allow the mixture to cool slowly to room temperature, and then in a refrigerator, to induce crystallization of the diastereomeric salt. e. Collect the crystals by filtration and wash with a small amount of cold solvent. f. Recrystallize the diastereomeric salt from the same solvent until a constant specific rotation is achieved. g. To recover the free base, dissolve the purified diastereomeric salt in water, basify with a strong base (e.g., NaOH), and extract the this compound into an organic solvent. h. Dry the organic layer and concentrate under reduced pressure to yield enantiomerically enriched this compound.

Visualizations

Logical Workflow for Troubleshooting Catalytic Hydrogenation

G start Start: Incomplete Hydrogenation check_purity Check Substrate and Solvent Purity start->check_purity increase_pressure Increase Hydrogen Pressure check_purity->increase_pressure Purity OK purify_substrate Purify Substrate/Solvent check_purity->purify_substrate Impure optimize_mixing Optimize Agitation/Mixing increase_pressure->optimize_mixing check_catalyst Check Catalyst Activity/Loading optimize_mixing->check_catalyst increase_loading Increase Catalyst Loading check_catalyst->increase_loading Activity Low end_success Success: Complete Reaction check_catalyst->end_success Activity OK purify_substrate->check_purity increase_loading->end_success end_fail Re-evaluate Reaction Conditions increase_loading->end_fail

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Decision Tree for Purification Strategy at Scale

G start Start: Crude this compound is_solid Is the crude product a solid or can it be crystallized? start->is_solid try_crystallization Optimize Crystallization (Solvent, Temperature) is_solid->try_crystallization Yes is_thermally_stable Is the product thermally stable and volatile? is_solid->is_thermally_stable No try_crystallization->is_thermally_stable Fails end_pure Pure this compound try_crystallization->end_pure try_distillation Perform Vacuum Distillation is_thermally_stable->try_distillation Yes use_extraction Use Acid-Base Extraction is_thermally_stable->use_extraction No try_distillation->use_extraction Fails try_distillation->end_pure use_chromatography Consider Large-Scale Chromatography (e.g., SMB) use_extraction->use_chromatography Impure use_extraction->end_pure use_chromatography->end_pure G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Steps Diethyl Malonate Diethyl Malonate Diethyl (2-pyridyl)malonate Diethyl (2-pyridyl)malonate Diethyl Malonate->Diethyl (2-pyridyl)malonate 2-Bromopyridine 2-Bromopyridine 2-Bromopyridine->Diethyl (2-pyridyl)malonate Quinolizidinone Quinolizidinone Diethyl (2-pyridyl)malonate->Quinolizidinone Catalytic Hydrogenation & Cyclization Racemic Lupinine Racemic Lupinine Quinolizidinone->Racemic Lupinine Reduction This compound This compound Racemic Lupinine->this compound Chiral Resolution

References

Validation & Comparative

Unraveling the Three-Dimensional Puzzle: A Guide to Determining the Absolute Configuration of (+)-Lupinine

Author: BenchChem Technical Support Team. Date: November 2025

The precise spatial arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. For researchers and professionals in drug development, understanding and unequivocally establishing the absolute configuration of a chiral molecule like (+)-Lupinine is paramount. This guide provides a comparative overview of the methods used to determine the absolute configuration of this compound, presenting experimental data and detailed protocols for key techniques.

The absolute configuration of the naturally occurring dextrorotatory enantiomer of Lupinine, this compound, has been established as (1R, 9aR)-Octahydro-2H-quinolizin-1-yl]methanol [1][2][3]. This assignment is the culmination of various stereochemical studies, primarily relying on a combination of chiroptical methods and enantioselective total synthesis, which have provided corroborating evidence over the years.

Comparison of Key Methodologies

The determination of the absolute configuration of a chiral molecule is a multifaceted process. While several techniques can be employed, their applicability and the conclusiveness of their results can vary. For this compound, the following methods have been instrumental, either directly or by analogy with similar quinolizidine alkaloids.

MethodPrincipleApplication to this compoundData Output
Chiroptical Methods (ORD/CD) Measures the differential interaction of the molecule with left and right circularly polarized light, which is highly sensitive to the molecule's stereochemistry.The Cotton effect observed in the Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectra of quinolizidine alkaloids can be correlated to their absolute configuration.ORD and CD spectra showing the sign and magnitude of the Cotton effect.
Enantioselective Total Synthesis Synthesizes the molecule from a starting material of known absolute configuration through a series of stereochemically controlled reactions. The stereochemistry of the final product is therefore known.The first enantioselective synthesis of (-)-lupinine in 1966 by Goldberg and Ragade, and subsequent syntheses, have confirmed the relationship between the sign of optical rotation and the absolute configuration.Comparison of the synthesized enantiomer's properties (e.g., optical rotation) with the natural product.
X-ray Crystallography Determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.While a definitive single-crystal X-ray structure of this compound directly determining its absolute configuration is not readily available in the searched literature, this method remains the "gold standard" for unambiguous assignment. The stereochemistry of synthetic intermediates and related alkaloids has been confirmed using this technique[4].Atomic coordinates, bond lengths, bond angles, and the Flack parameter, which indicates the absolute configuration.
Chemical Correlation Chemically transforms the molecule of unknown configuration into a compound whose absolute configuration is already established, without affecting the chiral center .Early studies on lupin alkaloids often involved chemical interrelations between different members of the family to establish their relative and absolute stereochemistries[5].Comparison of the physical and spectroscopic properties of the derivative with the known compound.

Experimental Protocols and Data

Chiroptical Methods: Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD)

Chiroptical techniques are powerful, non-destructive methods that provide information about the stereochemistry of a molecule in solution. The sign of the Cotton effect in the ORD and CD spectra of cyclic ketones and related chromophores can often be correlated with the absolute configuration of nearby stereocenters using empirical rules, such as the Octant Rule for ketones. For quinolizidine alkaloids, the nitrogen atom's lone pair and the overall conformation of the fused ring system contribute to the chiroptical properties.

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: A solution of this compound is prepared in a suitable transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 0.1-1.0 mg/mL.

  • Instrumentation: A circular dichroism spectrophotometer is used. The instrument is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded over a wavelength range of approximately 190-300 nm. The data is typically presented as molar ellipticity ([(\theta)]) versus wavelength.

  • Analysis: The sign and wavelength of the observed Cotton effects are analyzed and compared with data from related compounds of known absolute configuration or with theoretical calculations.

Expected Data: While specific experimental CD spectra for this compound were not found in the initial searches, theoretical studies on the CD spectra of lupinine conformers have been performed[1]. For a molecule with the (1R, 9aR) configuration, a specific pattern of positive and/or negative Cotton effects would be expected, which would be the mirror image of that for its (-)-(1S, 9aS) enantiomer.

Enantioselective Total Synthesis

The unambiguous synthesis of a chiral molecule from a precursor of known absolute configuration provides a powerful proof of its stereochemistry. The first enantioselective synthesis of (-)-lupinine by Goldberg and Ragade in 1966 was a landmark achievement that helped solidify the stereochemical assignment of the lupin alkaloids.

Logical Workflow of Enantioselective Synthesis for Absolute Configuration Determination:

G Start Known Chiral Precursor (e.g., from the chiral pool) Reaction1 Stereocontrolled Reaction 1 Start->Reaction1 Intermediate1 Chiral Intermediate 1 Reaction1->Intermediate1 Reaction2 Stereocontrolled Reaction 2 Intermediate1->Reaction2 Intermediate2 Chiral Intermediate 2 Reaction2->Intermediate2 Final Target Enantiomer (e.g., (-)-Lupinine) Intermediate2->Final Compare Compare Properties (e.g., Optical Rotation) Final->Compare Conclusion Assign Absolute Configuration Compare->Conclusion Natural Natural this compound Natural->Compare G Start Obtain Single Crystal of This compound or a Derivative Diffraction X-ray Diffraction Experiment Start->Diffraction Data Collect Diffraction Data Diffraction->Data Solve Solve the Crystal Structure Data->Solve Refine Refine the Structural Model Solve->Refine Flack Determine the Flack Parameter Refine->Flack Conclusion Unambiguous Absolute Configuration Flack->Conclusion

References

A Comparative Analysis of (+)-Lupinine and (+)-Epilupinine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the physicochemical properties, spectral signatures, and biological activities of two closely related quinolizidine alkaloids.

This guide provides a comprehensive comparative analysis of (+)-Lupinine and its epimer, (+)-epilupinine. As stereoisomers, these naturally occurring alkaloids, predominantly found in the Lupinus (lupin) genus, exhibit distinct biological activities that are of significant interest to researchers in drug discovery and development. This document summarizes their key differences and similarities, supported by experimental data, to facilitate further investigation into their therapeutic potential.

Physicochemical and Spectral Properties

While sharing the same molecular formula and mass, the stereochemical difference between this compound and (+)-epilupinine at the C-1 position results in distinct physicochemical properties and spectral fingerprints. A summary of these properties is presented below.

Table 1: Comparative Physicochemical Properties

PropertyThis compound(+)-EpilupinineSource(s)
Molecular Formula C₁₀H₁₉NOC₁₀H₁₉NO[1][2]
Molecular Weight 169.26 g/mol 169.26 g/mol [1][2]
IUPAC Name [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol[(1S,9aR)-Octahydro-2H-quinolizin-1-yl]methanol[2][3]
CAS Number 486-70-4486-71-5[2][3]
Melting Point 68.5-69.2 °C77-78 °C
Boiling Point (Predicted) Not specified245.0±13.0 °C
Density (Predicted) Not specified1.04±0.1 g/cm³
pKa (Predicted) Not specified14.90±0.10
XLogP3 1.21.2[1][2]

Table 2: Comparative Spectral Data

Spectral DataThis compound(+)-EpilupinineSource(s)
¹H NMR (CDCl₃, δ ppm) Doublet of doublet at ~4.12 ppm (J=10.45, 4.12 Hz)Not explicitly detailed in search results[4]
¹³C NMR (CDCl₃, δ ppm) Specific shifts not detailed in search resultsSpecific shifts not detailed in search results[1][2]
IR (cm⁻¹) Bohlmann's bands (2850-2700), 3419 (O-H), 2820 (N-CH₂)Bohlmann's bands (2850-2700)[5][6]
Mass Spectrometry (m/z) [M+H]⁺ at 170.15; fragmentation at 152, 136, 124, 96[M+H]⁺ at 170.15; fragmentation at 83, 55, 41[2][7]

Biological Activities: A Comparative Overview

The subtle structural variance between these epimers leads to notable differences in their pharmacological profiles.

Table 3: Comparative Biological Activities

Biological ActivityThis compound(+)-EpilupinineSource(s)
Cholinesterase Inhibition Mild, reversible acetylcholinesterase (AChE) inhibitor. Binds to muscarinic (IC₅₀ = 190 µM) and nicotinic (>500 µM) receptors.Activity suggested, but direct quantitative data is limited.
Neuroprotection Primarily known for neurotoxic effects at higher doses.Demonstrates potential in improving cognitive function in a mouse model of dementia (5 mg/kg).[8]
Anti-inflammatory Activity Limited data available.Suggested to possess anti-inflammatory properties, though mechanisms are not fully elucidated.[8]
Antimicrobial Activity Exhibits activity against various bacteria.Limited data available.
Cytotoxicity Known to be hepatotoxic.Potential cytotoxic effects suggested, but less characterized than lupinine.

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of Acetylcholinesterase

This compound functions as a reversible inhibitor of acetylcholinesterase (AChE). At physiological pH, the nitrogen atom in the quinolizidine ring is protonated, allowing it to interact with the anionic site in the active gorge of AChE. This interaction blocks the binding of the natural substrate, acetylcholine (ACh), leading to its accumulation in the synaptic cleft and subsequent enhancement of cholinergic neurotransmission.

lupinine_cholinergic_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Depolarization ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Lupinine This compound Lupinine->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Mechanism of this compound's inhibitory action on cholinergic signaling.

(+)-Epilupinine: Neuroprotective and Anti-inflammatory Effects (Conceptual)

While the precise molecular targets remain under investigation, (+)-epilupinine has demonstrated neuroprotective and anti-inflammatory potential. It is hypothesized that these effects may be mediated through the modulation of key signaling pathways involved in inflammation and neuronal survival, such as the NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory cytokines and apoptotic factors.

epilupinine_neuroprotection cluster_cellular_stress Cellular Stressors (e.g., Oxidative Stress, Neurotoxins) cluster_signaling Intracellular Signaling Cascades cluster_outcomes Cellular Outcomes Epilupinine (+)-Epilupinine NFkB NF-κB Pathway (Hypothesized Target) Epilupinine->NFkB Inhibits? MAPK MAPK Pathway (Hypothesized Target) Epilupinine->MAPK Inhibits? Neuroprotection Neuroprotection & Improved Cognitive Function Epilupinine->Neuroprotection stress Stress Signals stress->NFkB stress->MAPK Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptotic Factors (e.g., Caspases) MAPK->Apoptosis

Caption: Conceptual pathways of (+)-epilupinine's neuroprotective effects.

Experimental Protocols

Synthesis of this compound and (+)-Epilupinine

The total synthesis of both alkaloids has been achieved through various routes, often starting from L-lysine or employing strategies like the Mitsunobu reaction. A general workflow for the asymmetric synthesis of (+)-epilupinine is outlined below.

synthesis_workflow start Commercially Available Starting Materials step1 Diallylation of N-nosylamide start->step1 step2 Ozonolysis step1->step2 step3 One-Pot Cascade: - Nosyl deprotection - Intramolecular condensation - Mannich reaction - Reduction step2->step3 product (+)-Epilupinine step3->product

Caption: General workflow for the asymmetric total synthesis of (+)-epilupinine.

Detailed Protocol for Asymmetric Total Synthesis of (+)-Epilupinine:

  • Diallylation of N-nosylamide: N-(4-nitrobenzenesulfonyl)amine is reacted with allyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent like DMF to yield the diallylated intermediate.

  • Ozonolysis: The diene intermediate is dissolved in a solvent such as dichloromethane and cooled to -78°C. Ozone gas is bubbled through the solution until the reaction is complete, followed by a reductive workup (e.g., with dimethyl sulfide) to yield the dialdehyde.

  • One-Pot Cascade Reaction: The dialdehyde is subjected to a sequence of reactions in a single pot, including the removal of the nosyl protecting group, an intramolecular dehydrative condensation, an L-proline catalyzed intramolecular Mannich reaction to establish the stereochemistry, and finally, a reduction of the resulting aldehyde (e.g., with NaBH₄) to afford (+)-epilupinine.

Biological Assays

Acetylcholinesterase Inhibition Assay (Ellman's Method):

  • Prepare a solution of acetylcholinesterase (AChE) in a phosphate buffer (pH 8.0).

  • In a 96-well plate, add the buffer, the test compound (this compound or (+)-epilupinine) at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Initiate the reaction by adding acetylthiocholine iodide (ATCI).

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measure the absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Antimicrobial Activity Assay (Broth Microdilution Method):

  • Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates at an appropriate temperature for 18-24 hours.

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion

This compound and (+)-epilupinine, while structurally very similar, display a fascinating divergence in their biological activities. This compound's established role as a reversible acetylcholinesterase inhibitor makes it a reference compound for studies on cholinergic signaling. In contrast, (+)-epilupinine's emerging neuroprotective properties, coupled with a potentially more favorable toxicity profile, highlight it as a promising lead for the development of novel therapeutics for neurodegenerative diseases. Further elucidation of the specific molecular targets and signaling pathways of (+)-epilupinine is a critical next step in realizing its full therapeutic potential. This guide provides a foundational comparison to aid researchers in navigating the subtleties of these two important quinolizidine alkaloids.

References

A Comparative Guide to the Validation of (+)-Lupinine Purity by qNMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative methods for the validation of (+)-Lupinine purity, supported by experimental data and detailed protocols.

Executive Summary

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the direct quantification and purity assessment of organic molecules, including alkaloids like this compound.[1][2][3] Unlike chromatographic techniques that rely on reference standards of the same compound, qNMR allows for the use of an internal standard that is structurally unrelated to the analyte, offering greater flexibility and accuracy.[4] This guide will delve into a comparison of qNMR with established chromatographic methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the purity validation of this compound.

Data Presentation: Comparison of Analytical Techniques for Purity Determination

ParameterqNMR (Quantitative ¹H-NMR)GC-MS (Gas Chromatography-Mass Spectrometry)HPLC (High-Performance Liquid Chromatography)
Principle Signal intensity is directly proportional to the number of nuclear spins, allowing for direct quantification against a certified internal standard.Separation based on volatility and polarity, followed by mass-based detection and quantification.Separation based on polarity, with quantification typically based on UV absorbance against a reference standard of the same compound.
Purity Range High (typically >95%)Wide, can detect trace impuritiesWide, can detect trace impurities
Accuracy High (often ≤ 1% relative error)High, dependent on calibrationHigh, dependent on the purity of the reference standard
Precision (RSD) Excellent (< 2%)Good (typically < 5%)Good (typically < 5%)
Specificity High, based on unique NMR signalsHigh, based on retention time and mass spectrumModerate to high, dependent on chromatographic resolution
Reference Standard Requires a certified internal standard (structurally different from analyte).Requires a certified reference standard of this compound for accurate quantification.Requires a certified reference standard of this compound.
Analysis Time Rapid (typically < 15 minutes per sample)Moderate (20-40 minutes per sample)Moderate (15-30 minutes per sample)
Sample Preparation Simple dissolutionMay require derivatization for volatile compoundsDissolution in a suitable mobile phase
Destructive? NoYesYes

Experimental Protocols

Validation of this compound Purity by qNMR

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into a clean, dry vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) in which both the sample and the internal standard are fully soluble.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H-NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.

    • Key acquisition parameters should be optimized for quantitative analysis, including:

      • Pulse Angle: 90°

      • Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (typically 30-60 seconds for accurate quantification).

      • Number of Scans: 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio (>250:1 for the signals of interest).

      • Acquisition Time: Sufficient to ensure high digital resolution.

  • Data Processing and Purity Calculation:

    • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the signal shape.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard. Ensure the chosen signals are free from overlap with impurity or solvent signals.

    • Calculate the purity of this compound using the following formula:

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

  • Sample and Standard Preparation:

    • Prepare a stock solution of a certified this compound reference standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Prepare a solution of the this compound sample to be tested at a similar concentration.

    • Create a calibration curve by preparing a series of dilutions of the stock standard solution.

  • GC-MS Analysis:

    • GC System: A gas chromatograph equipped with a capillary column suitable for alkaloid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

    • Injection: 1 µL of the sample or standard solution is injected in split or splitless mode.

    • Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: A mass spectrometer operating in electron ionization (EI) mode.

    • Data Acquisition: Acquire data in full scan mode to identify impurities and in selected ion monitoring (SIM) mode for accurate quantification of this compound.

  • Data Analysis and Purity Calculation:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, confirming with the reference standard.

    • Identify any impurity peaks.

    • Quantify the amount of this compound in the sample using the calibration curve.

    • Calculate the purity as the percentage of this compound relative to the total peak area of all components (area percent method) or, more accurately, by quantifying each impurity against the this compound standard (if their response factors are known or assumed to be similar).

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Methodology:

  • Sample and Standard Preparation:

    • Prepare a stock solution of a certified this compound reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Prepare a solution of the this compound sample to be tested at a similar concentration in the mobile phase.

    • Prepare a series of dilutions of the stock standard solution to construct a calibration curve.

  • HPLC Analysis:

    • HPLC System: A liquid chromatograph equipped with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

    • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210 nm).

  • Data Analysis and Purity Calculation:

    • Identify the this compound peak based on its retention time compared to the reference standard.

    • Identify any impurity peaks.

    • Quantify the concentration of this compound in the sample using the calibration curve.

    • Calculate the purity as the ratio of the peak area of this compound to the total area of all peaks, corrected for response factors if they differ significantly.

Mandatory Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_is Accurately weigh internal standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H-NMR spectrum (Quantitative parameters) transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the standard qNMR formula integrate->calculate

Caption: Experimental workflow for this compound purity validation by qNMR.

Method_Comparison cluster_attributes Key Attributes qNMR qNMR accuracy High Accuracy qNMR->accuracy Direct quantification precision High Precision qNMR->precision Excellent RSD specificity Specificity qNMR->specificity Unique signals ref_std Reference Standard Requirement qNMR->ref_std Internal std. speed Analysis Speed qNMR->speed Rapid destructive Destructive qNMR->destructive No GCMS GC-MS GCMS->accuracy Calibration needed GCMS->precision Good RSD GCMS->specificity Retention time & MS GCMS->ref_std Analyte std. GCMS->speed Moderate GCMS->destructive Yes HPLC HPLC HPLC->accuracy Calibration needed HPLC->precision Good RSD HPLC->specificity Retention time HPLC->ref_std Analyte std. HPLC->speed Moderate HPLC->destructive Yes

Caption: Logical comparison of qNMR, GC-MS, and HPLC for purity determination.

References

A Comparative Guide to the Bioactivity of (+)-Lupinine and Other Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quinolizidine alkaloids, a diverse class of nitrogen-containing heterocyclic compounds predominantly found in the plant family Fabaceae, have garnered significant attention for their wide-ranging pharmacological activities. This guide provides a comparative analysis of the bioactivity of (+)-Lupinine alongside other prominent quinolizidine alkaloids, including (-)-Sparteine, (+)-Lupanine, Cytisine, Anagyrine, and Matrine. The information presented herein is supported by experimental data to aid researchers in drug discovery and development.

At a Glance: Comparative Bioactivities

The quinolizidine alkaloids discussed in this guide exhibit a variety of biological effects, ranging from neuroactivity and cardiotoxicity to anticancer and anti-inflammatory properties. The following table summarizes the primary bioactivities and, where available, quantitative data for comparison. It is important to note that direct comparisons of potency can be challenging due to variations in experimental conditions across different studies.

AlkaloidPrimary BioactivityTarget(s)Quantitative Data (IC50/EC50/Ki)Reference Cell Line/System
This compound Acetylcholinesterase InhibitionAcetylcholinesterase (AChE)IC50: 190 µMElectric Eel AChE
Receptor BindingMuscarinic Acetylcholine ReceptorsIC50: >500 µM-
Nicotinic Acetylcholine ReceptorsIC50: 190 µM-
(-)-Sparteine Antiarrhythmic, AnticonvulsantVoltage-gated sodium channels--
(+)-Lupanine SedativeCentral Nervous SystemWeak sedative effect notedMouse models
Cytisine Smoking Cessation Aidα4β2 Nicotinic Acetylcholine ReceptorEC50: ~1 µM (partial agonist)Oocytes expressing α4β2 receptors
Anagyrine TeratogenicFetal Nicotinic Acetylcholine ReceptorsEC50: 4.2 µM (partial agonist)SH-SY5Y cells
DC50: 6.9 µM (desensitizer)SH-SY5Y cells
Matrine AnticancerVarious (e.g., apoptosis-related genes)IC50: 2.181 mM (HeLa), 2.178 mM (SiHa)HeLa, SiHa cervical cancer cells
IC50: 0.96 mg/ml (SO-Rb50), 0.97 mg/ml (SO-Rb50/VCR)Retinoblastoma cells

Neuroactivity: A Focus on Acetylcholine Receptors

Several quinolizidine alkaloids interact with the cholinergic system, which plays a crucial role in the central and peripheral nervous systems.

This compound has been identified as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Studies have reported an IC50 value of 190 µM for AChE inhibition.[1] Furthermore, this compound demonstrates binding affinity for both muscarinic and nicotinic acetylcholine receptors, with reported IC50 values of 190 µM and >500 µM, respectively.[1]

Cytisine is a well-known partial agonist of the α4β2 nicotinic acetylcholine receptor, the primary receptor subtype implicated in nicotine addiction.[2][3][4] Its ability to both weakly stimulate and block these receptors underlies its use as a smoking cessation aid.[2] Experimental data shows an EC50 of approximately 1 µM for stimulating current through α4β2 receptors.[2]

Anagyrine , notorious for its teratogenic effects leading to "crooked calf disease," exerts its toxicity through interaction with fetal nicotinic acetylcholine receptors.[5][6][7] It acts as a partial agonist with an EC50 of 4.2 µM and a desensitizer with a DC50 of 6.9 µM in SH-SY5Y cells, which express autonomic nAChRs.[5][8] This disruption of normal neuromuscular signaling in the developing fetus is believed to cause the observed skeletal deformities.[5]

(+)-Lupanine has been observed to have a weak sedative effect on the central nervous system in mice, suggesting a potential interaction with CNS pathways.[9]

cluster_alkaloids Quinolizidine Alkaloids cluster_targets Neuronal Targets Lupinine This compound AChE Acetylcholinesterase Lupinine->AChE Inhibits nAChR Nicotinic Acetylcholine Receptors (α4β2, fetal) Lupinine->nAChR Binds mAChR Muscarinic Acetylcholine Receptors Lupinine->mAChR Binds Cytisine Cytisine Cytisine->nAChR Partial Agonist Anagyrine Anagyrine Anagyrine->nAChR Partial Agonist/ Desensitizer Sparteine (-)-Sparteine NaChannel Voltage-gated Sodium Channels Sparteine->NaChannel Blocks

Caption: Interaction of Quinolizidine Alkaloids with Neuronal Targets.

Anticancer Activity of Matrine

Matrine has demonstrated significant anticancer properties across various cancer cell lines.[10][11][12][13][14] Its mechanism of action is multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[13] For instance, matrine has been shown to induce apoptosis in human cervical cancer cells (HeLa and SiHa) with IC50 values of 2.181 mM and 2.178 mM, respectively.[10] In vincristine-resistant retinoblastoma cells (SO-Rb50/VCR), matrine exhibited an IC50 of 0.97 mg/ml.[11]

Matrine Matrine Proliferation Cell Proliferation Matrine->Proliferation Inhibits Apoptosis Apoptosis Matrine->Apoptosis Induces CellCycle Cell Cycle Matrine->CellCycle Arrests CancerCell Cancer Cell Proliferation->CancerCell Leads to Growth Apoptosis->CancerCell Leads to Death CellCycle->CancerCell Regulates Growth

Caption: Anticancer Mechanisms of Matrine.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used colorimetric method to determine AChE activity and inhibition.[15][16][17]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (e.g., this compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCh, DTNB, and test compounds in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution to each well.[17]

  • Incubate the plate at 25°C for 10 minutes.[17]

  • Add 10 µL of DTNB solution to each well.[17]

  • Initiate the reaction by adding 10 µL of ATCh solution to each well.[17]

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value.

cluster_workflow AChE Inhibition Assay Workflow A1 Prepare Reagents (AChE, ATCh, DTNB, Inhibitor) A2 Add Buffer, Inhibitor, and AChE to 96-well plate A1->A2 A3 Incubate A2->A3 A4 Add DTNB A3->A4 A5 Add ATCh to start reaction A4->A5 A6 Measure Absorbance at 412 nm A5->A6 A7 Calculate Inhibition and IC50 A6->A7

References

A Comparative Guide to Analytical Methods for (+)-Lupinine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the accurate and reliable quantification of (+)-Lupinine, a quinolizidine alkaloid with potential pharmacological activities, is crucial. The selection of an appropriate analytical method is a critical step in quality control, pharmacokinetic studies, and formulation development. This guide provides a cross-validation of common analytical methods for the detection of this compound and related alkaloids, presenting supporting experimental data and detailed protocols to aid in methodological decisions.

The primary analytical techniques for the quantification of quinolizidine alkaloids, including this compound, are chromatography-based methods. Gas chromatography-mass spectrometry (GC-MS) has been a gold standard for many years, providing robust and reliable results.[1] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have gained prominence due to their high sensitivity and selectivity.[1][2] Capillary electrophoresis (CE) has also been explored as a viable alternative.[3][4]

Comparative Analysis of Method Performance

The validation of an analytical method is essential to ensure its suitability for its intended purpose.[5] Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, and precision.[5][6] A summary of these parameters for various methods, based on published data for quinolizidine alkaloids, is presented below.

Table 1: Comparison of Validation Parameters for Analytical Methods

Analytical MethodAnalyte(s)Linearity (R²)LODLOQAccuracy (Recovery %)Precision (% RSD)Reference
UPLC-MS/MS Lupinine, Lupanine, Sparteine, 13-hydroxylupanine, Angustifoline> 0.99920.5-1.7 mg/kg1.5-5.7 mg/kg89.5-106.2< 3.1[7]
HPLC-MS/MS 13 Lupin AlkaloidsNot SpecifiedNot Specified1-25 µg/kgSatisfactoryIn line with FDA guidance[2][8]
LC-MS/MS 15 Quinolizidine AlkaloidsNot SpecifiedNot SpecifiedNot Specified80-1052-14[1]
GC-MS Quinolizidine AlkaloidsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[2][9]
CE-UV Sparteine, Lupanine, Angustifoline, 13α-hydroxylupanineNot SpecifiedNot SpecifiedNot SpecifiedValidatedValidated[3]

Note: The data presented is for a range of quinolizidine alkaloids, as specific comprehensive validation data for this compound across all methods was not available in a single source. Researchers should perform method validation for their specific application.

Experimental Workflow and Method Validation

The process of cross-validating analytical methods involves a systematic approach to ensure that the chosen methods are fit for their intended purpose. This workflow ensures that the analytical results are reliable and reproducible.

Cross_Validation_Workflow cluster_0 Method Selection & Development cluster_1 Method Validation (ICH/FDA Guidelines) cluster_2 Comparative Analysis ms Define Analytical Requirements (Analyte, Matrix, Sensitivity) lit_review Literature Review of Existing Methods ms->lit_review method_dev Method Development & Optimization (e.g., GC-MS, LC-MS/MS, CE) lit_review->method_dev specificity Specificity/ Selectivity method_dev->specificity linearity Linearity & Range accuracy Accuracy (Recovery) precision Precision (Repeatability, Intermediate) sensitivity LOD & LOQ robustness Robustness data_analysis Side-by-Side Data Comparison (e.g., using standardized samples) robustness->data_analysis performance_eval Performance Evaluation Against Pre-defined Requirements data_analysis->performance_eval method_selection Final Method Selection performance_eval->method_selection

Caption: Workflow for the cross-validation of analytical methods.

Detailed Experimental Protocols

The following protocols are synthesized from various validated methods for the analysis of quinolizidine alkaloids.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is suitable for the rapid and simultaneous quantification of multiple quinolizidine alkaloids.[7]

  • Sample Preparation:

    • Homogenize the sample material (e.g., plant tissue, biological fluid).

    • Extract a known amount of the homogenized sample with an appropriate solvent (e.g., acidified methanol/water).[1]

    • Vortex and sonicate the mixture.

    • Centrifuge the sample and collect the supernatant.

    • The extract may be further diluted or subjected to solid-phase extraction (SPE) for cleanup if necessary.[2]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.[10]

    • Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid to improve peak shape and ionization efficiency.[10]

    • Flow Rate: Typically around 0.3-0.5 mL/min.

    • Injection Volume: 1-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for quinolizidine alkaloids.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, which provides high selectivity and sensitivity. Precursor and fragment ions for this compound and other target alkaloids must be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust method for the analysis of volatile and semi-volatile compounds like quinolizidine alkaloids.[2][9]

  • Sample Preparation:

    • Perform a solvent extraction, often using a Soxhlet apparatus or ultrasonication with a solvent like methanol or a chloroform-ammonia mixture.

    • The extract is typically subjected to a liquid-liquid extraction for cleanup.

    • The final extract is concentrated and may require derivatization to improve the volatility and thermal stability of the analytes, although many quinolizidine alkaloids can be analyzed directly.

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[11]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature is held, then ramped up to a final temperature to elute all compounds of interest. A typical program might start at 180°C and increase to 300°C.[9]

    • Injection Mode: Split or splitless injection depending on the concentration of the analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) for quantification of target analytes.

Capillary Electrophoresis (CE)

CE offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents.[4]

  • Sample Preparation:

    • Extraction is performed similarly to LC-MS/MS methods, typically with an acidified aqueous or alcoholic solvent.

    • The extract is filtered before injection.

  • Electrophoretic Conditions:

    • Capillary: An uncoated fused-silica capillary.[12]

    • Background Electrolyte (BGE): A buffer system, for example, consisting of ammonium formate in a mixture of methanol, acetonitrile, water, and acetic acid, is used to achieve separation.[3]

    • Voltage: A high voltage (e.g., 25 kV) is applied across the capillary.[3]

    • Injection: Hydrodynamic or electrokinetic injection.

  • Detection:

    • UV Detection: Analytes can be detected based on their UV absorbance at a specific wavelength (e.g., 210 nm).[3]

    • MS Detection: CE can be coupled with a mass spectrometer for more selective and sensitive detection.

Conclusion

The choice of an analytical method for this compound detection depends on the specific requirements of the study. LC-MS/MS methods generally offer the highest sensitivity and selectivity, making them suitable for trace-level quantification in complex matrices.[2][7] GC-MS provides a robust and reliable alternative, especially when extensive compound identification is required.[1] Capillary electrophoresis presents a fast and efficient option for the separation of these alkaloids.[3] A thorough cross-validation, as outlined in the workflow, is essential to ensure that the selected method meets the necessary performance criteria for accuracy, precision, and sensitivity. The detailed protocols provided in this guide serve as a starting point for method development and validation in your laboratory.

References

Efficacy of (+)-Lupinine as a Chiral Ligand: An Analysis of Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of specific experimental data on the application and efficacy of (+)-Lupinine as a chiral ligand in asymmetric synthesis. While the synthesis of this compound and related quinolizidine alkaloids is well-documented, its direct application and comparative performance in catalytic asymmetric reactions are not extensively reported in publicly available research.

This guide, therefore, serves to inform researchers, scientists, and drug development professionals about the current state of knowledge regarding this compound's use as a chiral ligand. Due to the lack of specific quantitative data on its performance, a direct comparison with other established chiral ligands, including detailed data tables and experimental protocols, cannot be provided at this time.

The broader class of quinolizidine alkaloids, particularly (-)-sparteine, has been successfully employed as a chiral ligand in a variety of asymmetric transformations. This suggests that other alkaloids within this family, such as this compound, may also possess the potential for inducing stereoselectivity. However, without dedicated studies on this compound, any such potential remains speculative.

For researchers interested in exploring the catalytic activity of this compound, a general experimental workflow for testing a new chiral ligand in a benchmark reaction, such as the asymmetric addition of diethylzinc to an aldehyde, is outlined below. This workflow is hypothetical in the context of this compound and is based on established methodologies for similar chiral amino alcohol ligands.

Hypothetical Experimental Workflow for Evaluating this compound

A logical first step in evaluating the efficacy of this compound as a chiral ligand would be to test it in a well-understood asymmetric reaction. The enantioselective addition of diethylzinc to benzaldehyde is a common benchmark for new chiral ligands. The following diagram illustrates a generalized workflow for such an investigation.

G Hypothetical Workflow for Efficacy Testing of this compound cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis ligand This compound Preparation/Purification complexation In situ formation of This compound-Zinc Complex ligand->complexation reagents Preparation of Anhydrous Reagents (Toluene, Benzaldehyde, Diethylzinc) reagents->complexation addition Addition of Benzaldehyde and Diethylzinc complexation->addition quench Reaction Quenching addition->quench workup Aqueous Workup and Extraction quench->workup purification Purification of 1-phenyl-1-propanol (e.g., Column Chromatography) workup->purification analysis Determination of Yield and Enantiomeric Excess (ee%) (e.g., Chiral HPLC/GC) purification->analysis

Caption: Hypothetical workflow for testing this compound's efficacy.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the asymmetric addition of diethylzinc to benzaldehyde, which could be adapted to test the efficacy of this compound.

  • Ligand-Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound (e.g., 0.1 mmol) in anhydrous toluene (e.g., 5 mL) would be prepared.

  • Reaction Initiation: The solution would be cooled to a specific temperature (e.g., 0 °C), and a solution of diethylzinc in hexanes (e.g., 1.0 M, 2.2 mmol) would be added dropwise. The mixture would be stirred for a period (e.g., 30 minutes) to allow for the in-situ formation of the chiral catalyst complex.

  • Substrate Addition: Freshly distilled benzaldehyde (e.g., 1.0 mmol) would then be added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction would be stirred at the specified temperature and monitored for completion using an appropriate technique (e.g., Thin Layer Chromatography).

  • Workup: Upon completion, the reaction would be quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture would be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers would be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

  • Analysis: The crude product would be purified (e.g., by flash column chromatography). The yield of the desired product, 1-phenyl-1-propanol, would be determined. The enantiomeric excess (ee%) of the product would be measured using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Conclusion

While the structural characteristics of this compound, specifically its chiral amino alcohol moiety, suggest potential as a chiral ligand, the lack of empirical data prevents a conclusive assessment of its efficacy. The information presented here is intended to highlight a gap in the current body of research and to provide a foundational approach for any future investigations into the catalytic applications of this compound. Researchers are encouraged to explore this area to potentially expand the toolbox of readily available chiral ligands derived from natural products.

A Comparative Guide to the In Vivo and In Vitro Efficacy of (+)-Lupinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Lupinine, a quinolizidine alkaloid found in various Lupinus species, has garnered scientific interest for its pharmacological activities. This guide provides a comparative overview of the available in vivo and in vitro efficacy data for this compound, offering insights into its potential as a modulator of the cholinergic system. While comprehensive therapeutic efficacy studies are still emerging, this document summarizes the current understanding of its biological effects, supported by experimental data and protocols.

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data available for the in vitro and in vivo effects of this compound and its comparators.

Table 1: In Vitro Efficacy and Binding Affinity of this compound

ParameterTargetValueOrganism/System
IC₅₀ Muscarinic Acetylcholine Receptors190 μM[1]Not specified
IC₅₀ Nicotinic Acetylcholine Receptors>500 μM[1]Not specified
Inhibition Type Acetylcholinesterase (AChE)Reversible[1]Not specified

Table 2: In Vivo Toxicity Data for this compound

ParameterValueSpecies
Minimal Lethal Dose 28–30 mg/kgMammals (species not specified)
Toxic Dose 25–28 mg/kgMammals (species not specified)
No-Observed-Adverse-Effect Level (NOAEL) 1 mg/kg bw per day[2]Rainbow Trout[2]
Lowest-Observed-Adverse-Effect Level (LOAEL) 2.5 mg/kg bw per day[2]Rainbow Trout[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the assessment of this compound's efficacy.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.

  • Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured at 412 nm.

  • Reagents:

    • Acetylthiocholine iodide (ATCI) solution

    • DTNB solution

    • Acetylcholinesterase (AChE) enzyme solution

    • Buffer solution (e.g., phosphate buffer, pH 8.0)

    • Test compound (this compound) solution at various concentrations

  • Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound solution.

    • Initiate the reaction by adding the AChE enzyme solution.

    • Add the substrate (ATCI) to start the enzymatic reaction.

    • Measure the absorbance at 412 nm at regular intervals to determine the rate of the reaction.

    • A control reaction without the inhibitor is run in parallel.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Toxicity Study in Rainbow Trout

This protocol outlines a feeding study to determine the NOAEL and LOAEL of a test compound.

  • Animal Model: Rainbow trout (Oncorhynchus mykiss).

  • Experimental Design:

    • Acclimatize fish to laboratory conditions.

    • Divide fish into multiple groups, including a control group and several treatment groups receiving different concentrations of this compound in their diet.

    • The study cited used diets containing 0, 50, 75, 100, 250, 500, 1,000, or 5,000 mg lupinine/kg of feed.

  • Administration: Administer the medicated feed to the respective groups for a defined period (e.g., 60 days).

  • Observation: Monitor the fish for any signs of toxicity, including changes in behavior, growth, and mortality.

  • Endpoint Analysis: At the end of the study, conduct histopathological examinations of key organs and analyze relevant biochemical markers.

  • Data Analysis: Determine the highest concentration at which no adverse effects are observed (NOAEL) and the lowest concentration at which adverse effects are observed (LOAEL).

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs are essential for clear communication in scientific research.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA CAT Choline Acetyltransferase Acetyl-CoA->CAT Choline Choline Choline->CAT ACh_vesicle Acetylcholine (ACh) in Vesicle CAT->ACh_vesicle Synthesis ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase ACh_cleft->AChE Hydrolysis mAChR Muscarinic Receptor (M) ACh_cleft->mAChR Binds nAChR Nicotinic Receptor (N) ACh_cleft->nAChR Binds AChE->Choline Recycled Lupinine This compound Lupinine->AChE Inhibits Lupinine->mAChR Binds Lupinine->nAChR Binds G_protein G-protein Signaling mAChR->G_protein Ion_channel Ion Channel Opening (Na+, K+, Ca2+) nAChR->Ion_channel Cellular_Response_M Cellular Response (e.g., neuronal excitability) G_protein->Cellular_Response_M Cellular_Response_N Cellular Response (e.g., depolarization) Ion_channel->Cellular_Response_N

Caption: Cholinergic signaling pathway and the points of action for this compound.

Experimental_Workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy & Toxicity Target_Identification Target Identification (AChE, AChRs) Assay_Development Assay Development (e.g., Ellman's Method) Target_Identification->Assay_Development Compound_Screening This compound Screening (Varying Concentrations) Assay_Development->Compound_Screening Data_Analysis_invitro Data Analysis (IC50 Determination) Compound_Screening->Data_Analysis_invitro Efficacy_Study Efficacy Study (Therapeutic Effect) Data_Analysis_invitro->Efficacy_Study Guides Dose Selection Animal_Model Animal Model Selection (e.g., Rodents, Fish) Dose_Ranging Dose-Ranging Studies (Toxicity Assessment) Animal_Model->Dose_Ranging Dose_Ranging->Efficacy_Study Data_Analysis_invivo Data Analysis (NOAEL, LOAEL, Dose-Response) Efficacy_Study->Data_Analysis_invivo

Caption: General experimental workflow for assessing in vitro and in vivo efficacy.

Discussion and Future Directions

The available data indicates that this compound is a modulator of the cholinergic system, acting as a reversible inhibitor of acetylcholinesterase and binding to both muscarinic and nicotinic acetylcholine receptors. The in vitro data provides a foundation for its potential to influence cholinergic neurotransmission. However, the higher IC₅₀ values suggest a moderate affinity for these targets compared to other well-established cholinergic agents.

The in vivo data is currently limited to toxicity studies, which are essential for safety assessment but do not provide insights into the therapeutic efficacy of this compound. The central nervous system effects observed in toxicity studies are consistent with its interaction with the cholinergic system.

To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:

  • In Vivo Efficacy Studies: Dose-response studies in relevant animal models of diseases where cholinergic modulation is a therapeutic strategy (e.g., neurodegenerative diseases, inflammatory disorders) are critically needed.

  • Receptor Subtype Specificity: Investigating the binding affinity and functional activity of this compound at different subtypes of muscarinic and nicotinic receptors will provide a more precise understanding of its pharmacological profile.

  • Downstream Signaling Pathways: Elucidating the specific intracellular signaling cascades activated or inhibited by this compound upon binding to its target receptors will be crucial for understanding its mechanism of action at a molecular level.

  • Pharmacokinetics and Metabolism: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to inform dosing regimens and predict its behavior in biological systems.

References

A Comparative Study of (+)-Lupinine from Diverse Natural Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (+)-Lupinine, a quinolizidine alkaloid, isolated from various natural sources. The information presented herein is intended to assist researchers in understanding the variations in properties and biological activities of this compound based on its origin. All quantitative data is summarized in comparative tables, and detailed experimental methodologies are provided for key biological assays.

Introduction to this compound

This compound is a naturally occurring bicyclic alkaloid found predominantly in members of the Leguminosae (Fabaceae) family, particularly within the genus Lupinus (lupins). It is also found in other plant families, such as Chenopodiaceae (e.g., Anabasis species). As a chiral molecule, it exists as two enantiomers, this compound and (-)-lupinine, with this compound being the focus of this guide. The alkaloid content and the specific stereoisomer can vary between plant species and even different parts of the same plant, influenced by factors such as genetics, geographical location, and environmental conditions.[1]

Natural Sources and Abundance

This compound has been isolated from a variety of plant species. The concentration of this alkaloid can differ significantly among these sources. The following table summarizes the reported quantities of lupinine found in several plants.

Table 1: Concentration of Lupinine in Various Natural Sources

Natural SourcePlant PartLupinine Concentration (% of total alkaloids or mg/g of sample)Reference
Lupinus luteus (Yellow Lupin)SeedsMajor alkaloid[1]
Lupinus luteus cv. AcosSeeds1,022 - 1,097 mg/kg[2]
Lupinus luteus cv. CardigaSeeds473 - 1,746 mg/kg[2]
Lupinus albus (White Lupin)SeedsPresent, but not a major alkaloid[1]
Lupinus angustifolius (Narrow-leafed Lupin)SeedsPresent, but not a major alkaloid[1]
Anabasis salsaAerial PartsIsolated, quantity not specified[3]
Anabasis aphylla-Significant part of the sum of alkaloids[3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its identification, characterization, and application in research and drug development. While comprehensive comparative data is scarce, the following table presents available data for lupinine from different sources. It is important to note that the literature often refers to "lupinine" without specifying the enantiomer, or reports on the more commonly isolated (-)-lupinine.

Table 2: Physicochemical Properties of Lupinine

PropertyAnabasis salsa (as (-)-Lupinine)Commercial Source (unspecified enantiomer)
Molecular Formula C₁₀H₁₉NOC₁₀H₁₉NO
Molecular Weight 169.268 g/mol 169.26 g/mol
Melting Point 68-69°C68.5-69.2°C
Specific Rotation ([α]D) -19°Not specified
Appearance White crystalline substanceLight brown orange crystalline powder
Solubility Soluble in water, alcohol, chloroform, and etherSoluble in water, alcohol, chloroform, and ether
Reference [3][4]

Biological Activity: A Comparative Overview

This compound exhibits a range of biological activities, with its acetylcholinesterase inhibitory and antifungal properties being of significant interest.

Acetylcholinesterase (AChE) Inhibitory Activity

Lupinine has been identified as a reversible inhibitor of acetylcholinesterase, an enzyme critical in the termination of synaptic transmission.[5] This inhibitory action makes it a compound of interest in the research of treatments for neurodegenerative diseases like Alzheimer's.[6] Studies have shown that lupinine hydrochloride is a mildly toxic acetylcholinesterase inhibitor.[5]

While direct comparative studies of this compound from different natural sources are limited, an investigation into various lupinine derivatives revealed that the core structure is a promising pharmacophore for AChE inhibition.[7] One study reported IC₅₀ values for lupinine's binding affinity to acetylcholine receptors, although the specific natural source of the tested compound was not mentioned.[5]

Table 3: Acetylcholinesterase Inhibitory Activity of Lupinine

AssayIC₅₀ ValueReference
Muscarinic Acetylcholine Receptor Binding190 µM[5]
Nicotinic Acetylcholine Receptor Binding>500 µM[5]
Antifungal Activity

Quinolizidine alkaloids, including lupinine, are known to play a role in plant defense against pathogens.[8] Extracts from various Lupinus species have demonstrated antifungal activity against a range of phytopathogenic fungi.[9] However, studies often utilize crude extracts containing a mixture of alkaloids, making it difficult to attribute the activity solely to lupinine. One study on the antifungal activity of extracts from eight Lupinus species against Fusarium oxysporum highlighted the complexity of these interactions, suggesting that the overall effect may be due to synergistic actions of multiple components.[10] Further research with purified this compound from different sources is needed for a direct comparison.

Experimental Protocols

Isolation and Purification of this compound

A general procedure for the isolation of lupinine from plant material involves acid-base extraction followed by chromatographic separation.

  • Extraction: The dried and powdered plant material is typically macerated with an acidic solution (e.g., 0.5 M HCl) to protonate the alkaloids and extract them into the aqueous phase.

  • Basification: The acidic extract is then made alkaline (e.g., with NaOH or NH₄OH) to deprotonate the alkaloids, rendering them soluble in organic solvents.

  • Liquid-Liquid Extraction: The basified aqueous solution is repeatedly extracted with an immiscible organic solvent such as chloroform or dichloromethane.

  • Purification: The combined organic extracts are dried and concentrated. The crude alkaloid mixture is then subjected to chromatographic techniques like column chromatography on silica gel or preparative thin-layer chromatography (TLC) for the isolation of pure lupinine.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The acetylcholinesterase inhibitory activity of this compound can be determined using a spectrophotometric method developed by Ellman.[11][12][13][14][15]

  • Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.

  • Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylcholinesterase (AChE) solution

    • DTNB solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • Test compound (this compound) solution at various concentrations

  • Procedure (Microplate Assay):

    • In the wells of a microplate, add the phosphate buffer, AChE solution, DTNB solution, and the test compound solution. A control well should contain the solvent used for the test compound instead of the compound itself.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then determined from a dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity of this compound can be assessed using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19][20]

  • Principle: This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Fungal inoculum, adjusted to a standardized concentration

    • Appropriate broth medium (e.g., RPMI-1640)

    • Test compound (this compound) solution

    • Positive control antifungal agent

  • Procedure:

    • Serial dilutions of the test compound are prepared in the broth medium directly in the microtiter plate.

    • The standardized fungal inoculum is added to each well.

    • The plate is incubated under appropriate conditions (temperature and duration) for the specific fungal strain.

    • After incubation, the wells are visually inspected for fungal growth. The MIC is recorded as the lowest concentration of the compound at which no growth is observed. A colorimetric indicator like resazurin can be used to aid in the determination of the endpoint.[16][17]

Visualizations

Biosynthetic_Pathway_of_Lupinine Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Oxidative Deamination Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Cyclization Dimeric_Intermediate Dimeric Intermediate Piperideine->Dimeric_Intermediate Aldol-type Condensation Quinolizidine_Aldehyde Quinolizidine Aldehyde Dimeric_Intermediate->Quinolizidine_Aldehyde Oxidation & Intramolecular Condensation Lupinine This compound Quinolizidine_Aldehyde->Lupinine Reduction

Experimental_Workflow cluster_0 Isolation & Purification cluster_1 Characterization & Bioassays Plant_Material Plant Material (e.g., Lupinus seeds) Extraction Acid-Base Extraction Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Purification Chromatography (Column/TLC) Crude_Extract->Purification Pure_Lupinine Pure this compound Purification->Pure_Lupinine Physicochemical Physicochemical Analysis (MP, [α]D) Pure_Lupinine->Physicochemical Biological_Assays Biological Assays Pure_Lupinine->Biological_Assays AChE_Assay AChE Inhibition Assay Biological_Assays->AChE_Assay Antifungal_Assay Antifungal Assay Biological_Assays->Antifungal_Assay

Comparative_Study_Logic cluster_analysis Comparative Analysis Source1 {Source A (Lupinus luteus)} | {Isolate this compound} PhysChem Physicochemical Properties Source1->PhysChem BioActivity Biological Activity Source1->BioActivity Source2 {Source B (Anabasis salsa)} | {Isolate this compound} Source2->PhysChem Source2->BioActivity Source3 {Source C (Lupinus albus)} | {Isolate this compound} Source3->PhysChem Source3->BioActivity Data_Comparison Data Comparison & Conclusion PhysChem->Data_Comparison BioActivity->Data_Comparison

References

Modern Synthetic Approaches to (+)-Lupinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Lupinine, a quinolizidine alkaloid found in lupin plants, has garnered significant interest in the scientific community due to its potential pharmacological applications. Its synthesis has been a long-standing challenge, serving as a benchmark for new synthetic methodologies. This guide provides a comparative analysis of three prominent modern synthetic routes to (-)-lupinine, the enantiomer of this compound, which is frequently the target of contemporary asymmetric syntheses. The principles and strategic comparisons remain directly relevant for the synthesis of the natural (+)-enantiomer. The routes chosen for this comparison are the work of Santos et al. (2010), Davies et al. (2014), and an organocatalytic approach developed by Fustero and colleagues (2011).

Comparative Analysis of Synthetic Routes

The efficiency and practicality of a synthetic route are paramount in drug development and large-scale production. The following table summarizes the key quantitative metrics for the selected syntheses of (-)-lupinine.

MetricSantos et al. (2010)Davies et al. (2014)Fustero et al. (Organocatalytic)
Overall Yield 33-36%15%Not explicitly reported for total synthesis
Number of Steps 88~6-8 (estimated from methodology)
Enantiomeric Excess >99%>99% (from >99:1 dr)High (expected from methodology)
Key Strategy Double Mitsunobu ReactionSequential Ring-ClosureIntramolecular Aza-Michael Reaction
Starting Materials 2-((tert-butyldimethylsilyl)oxy)furan, Glutaraldehyde(S)-(-)-N-Benzyl-α-methylbenzylamine, tert-butyl (E)-but-2-enoateCarbamate with α,β-unsaturated aldehyde
Approx. Starting Material Cost ModerateLow to ModerateModerate

Synthetic Strategies at a Glance

The three routes, while all culminating in the synthesis of (-)-lupinine, employ distinct and innovative strategies. The following diagram illustrates the high-level workflow of each approach.

High-Level Comparison of (-)-Lupinine Synthetic Strategies cluster_Santos Santos et al. (2010) cluster_Davies Davies et al. (2014) cluster_Fustero Fustero et al. (2011) S1 Chiral Pool Start S2 Double Mitsunobu Reaction S1->S2 S3 (-)-Lupinine S2->S3 D1 Asymmetric Conjugate Addition D2 Sequential Ring Closures D1->D2 D3 (-)-Lupinine D2->D3 F1 Acyclic Precursor F2 Organocatalytic Intramolecular Aza-Michael Reaction F1->F2 F3 (-)-Lupinine F2->F3

Caption: A high-level comparison of the three synthetic strategies for (-)-Lupinine.

The Natural Blueprint: Biosynthesis of Lupinine

In contrast to the laboratory syntheses, nature constructs lupinine from the amino acid L-lysine through a series of enzymatic transformations. Understanding this biosynthetic pathway can provide inspiration for novel synthetic strategies.

Biosynthetic Pathway of Lupinine Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Quinolizidine_intermediate Quinolizidine Intermediate Piperideine->Quinolizidine_intermediate Dimerization & Cyclization Lupinine This compound Quinolizidine_intermediate->Lupinine Reduction

Caption: The biosynthetic pathway of this compound starting from L-lysine.

Detailed Experimental Protocols

A critical aspect of evaluating a synthetic route is the reproducibility and clarity of its experimental procedures. Below are the detailed methodologies for key steps in the discussed syntheses.

Santos et al. (2010): Double Mitsunobu Reaction

The hallmark of the Santos synthesis is the strategic use of a double Mitsunobu reaction to control stereochemistry.

Key Step: Inversion of Stereocenter via Mitsunobu Reaction

To a solution of the starting alcohol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C is added diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise. The reaction mixture is stirred at 0 °C for 30 minutes. Benzoic acid (1.5 eq) is then added, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the benzoate ester. This ester is then saponified using potassium carbonate in methanol to yield the inverted alcohol.

Davies et al. (2014): Sequential Ring-Closure

The Davies route features an elegant sequential ring-closure strategy to construct the quinolizidine core.

Key Step: Tandem N-debenzylation and Cyclization

A solution of the amino ester precursor (1.0 eq) in methanol (0.05 M) is treated with 10% Pd/C (10 wt %). The flask is evacuated and backfilled with hydrogen gas (1 atm). The reaction mixture is stirred vigorously at room temperature for 24 hours. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography to yield the bicyclic lactam.

Fustero et al. (2011): Organocatalytic Intramolecular Aza-Michael Reaction

This approach utilizes a chiral organocatalyst to induce the enantioselective formation of the piperidine ring, a key structural component of lupinine.

Key Step: Enantioselective Intramolecular Aza-Michael Addition

To a solution of the α,β-unsaturated aldehyde precursor (1.0 eq) in anhydrous dichloromethane (0.1 M) is added the diarylprolinol silyl ether catalyst (0.1 eq). The reaction mixture is stirred at room temperature for 10 minutes, and then the carbamate nucleophile (1.2 eq) is added. The reaction is stirred at room temperature for 24-48 hours until complete consumption of the starting material is observed by TLC. The reaction mixture is then concentrated, and the residue is purified by flash column chromatography on silica gel to afford the enantiomerically enriched piperidine derivative.

Conclusion

The syntheses of (-)-lupinine by Santos, Davies, and Fustero each offer a unique and valuable strategy for the construction of this important alkaloid. The Santos route provides a high-yielding approach with excellent stereocontrol through the use of the Mitsunobu reaction. The Davies synthesis is notable for its efficiency in building the bicyclic core through a tandem cyclization process. The organocatalytic route by Fustero and colleagues represents a modern, metal-free approach to establishing the key stereocenter.

The choice of a particular synthetic route will depend on various factors, including the desired scale of the synthesis, the availability and cost of starting materials and reagents, and the specific expertise of the research team. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors targeting this compound and related alkaloids.

Safety Operating Guide

Proper Disposal of (+)-Lupinine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of (+)-Lupinine is critical for maintaining a secure laboratory environment and protecting the ecosystem. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols will help mitigate risks and ensure compliance with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment.

  • Ventilation: Always handle this compound in a well-ventilated area or under a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-impermeable gloves. Always inspect gloves before use and employ proper removal techniques to avoid skin contact.[1][3]

    • Eye Protection: Use safety glasses or goggles for eye protection.[2]

    • Protective Clothing: Wear suitable protective clothing to prevent skin contact.[1]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through a licensed chemical waste management facility. Under no circumstances should it be discharged into sewer systems or the environment.[1]

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials, and place it in a suitable, clearly labeled, and tightly closed container for disposal.[1][3]

    • Avoid mixing with incompatible materials.

  • Spill Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[1]

    • For solid spills, carefully sweep up the material and place it into a suitable container for disposal. To minimize dust generation, a damp cloth or a HEPA-filtered vacuum can be utilized.[2][3]

    • Remove all sources of ignition from the spill area.[1]

    • The collected spill material should be promptly disposed of in accordance with regulations.[1]

  • Arranging for Disposal:

    • Dispose of the contents and the container through an approved and licensed waste disposal plant.[2]

    • The disposal method of choice is typically controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1]

    • All disposal activities must be conducted in strict accordance with all applicable local, state, and national regulations.[3]

  • Container Decontamination and Disposal:

    • Empty containers that held this compound can be triple-rinsed (or the equivalent) with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

    • After proper decontamination, the packaging may be offered for recycling or reconditioning.[1]

    • Alternatively, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1]

    • Combustible packaging materials may be disposed of through controlled incineration.[1]

III. Quantitative Data Summary

No quantitative data regarding disposal procedures for this compound was identified in the provided search results.

IV. Experimental Protocols

No specific experimental protocols for the disposal of this compound were cited in the search results. The provided information focuses on general procedural guidance for chemical waste management.

V. Logical Workflow for this compound Disposal

G start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect spill Spill Occurs collect->spill No store Store Waste Container in a Secure, Ventilated Area collect->store contain_spill Contain and Clean Spill (Avoid Dust Generation) spill->contain_spill Yes spill->store No contain_spill->collect contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs disposal_pickup Arrange for Pickup by Licensed Waste Disposal Vendor contact_ehs->disposal_pickup end End: Waste Disposed of via Incineration disposal_pickup->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Personal protective equipment for handling (+)-Lupinine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling (+)-Lupinine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a quinolizidine alkaloid that is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can cause skin irritation and serious eye damage.[1] Appropriate PPE is therefore mandatory to prevent exposure.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety GogglesChemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 should be worn.[3]
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile) should be worn.[3]
Protective ClothingAn appropriate lab coat or chemical-resistant suit and clothing to prevent skin exposure.[3]
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs. A particulates filter conforming to EN 143 is recommended.[3]

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.

Operational Plan:

  • Ventilation: Always handle this compound in a well-ventilated area or in a chemical fume hood.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapor.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]

  • Spills: In case of a spill, evacuate the area. For solid spills, sweep up and shovel into a suitable container for disposal, avoiding dust formation.[3]

Storage Plan:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • The storage area should be secured ("Store locked up").[3]

  • Keep away from heat and sources of ignition.[3]

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention. If breathing is difficult, provide artificial respiration.[3]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[3]

Disposal Plan

Dispose of this compound and its container in accordance with local, state, and federal regulations. The substance should be disposed of at an approved waste disposal plant.[3] Do not allow the chemical to be released into the environment.[3]

Procedural Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Review SDS B Don Appropriate PPE A->B C Work in a Ventilated Area B->C D Weigh/Handle Chemical C->D E Perform Experiment D->E F Clean Work Area E->F I Segregate Waste E->I G Doff PPE F->G H Wash Hands Thoroughly G->H J Dispose via Approved Waste Stream I->J

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.